1-(4-Iodobenzyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQOFNYBSZILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428760 | |
| Record name | 1-(4-Iodobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651022-26-3 | |
| Record name | 1-(4-Iodobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Iodobenzyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Iodobenzyl)piperidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Iodobenzyl)piperidine
Abstract: This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in medicinal chemistry and materials science. The document details its physicochemical properties, common synthetic methodologies, and characteristic chemical reactivity. Particular emphasis is placed on its utility as a versatile building block, enabled by the strategic placement of an aryl iodide for cross-coupling reactions and a nucleophilic piperidine moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel molecular entities.
Introduction: A Scaffold of Significance
This compound, with CAS Number 651022-26-3, is a bifunctional organic compound that merges two structurally significant motifs: the piperidine ring and a 4-iodobenzyl group.[1] The piperidine moiety is a saturated heterocycle prevalent in a vast number of bioactive natural products and marketed pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The 4-iodobenzyl component provides a robust and highly versatile handle for advanced synthetic transformations. Specifically, the carbon-iodine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular complexity.[3] This combination makes this compound a valuable starting material for constructing libraries of compounds in drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | PubChem[1] |
| CAS Number | 651022-26-3 | PubChem[1] |
| Molecular Formula | C₁₂H₁₆IN | PubChem[1] |
| Molecular Weight | 301.17 g/mol | PubChem[1] |
| Predicted Boiling Point | 306.9 ± 17.0 °C | ChemicalBook[4] |
| Predicted Density | 1.521 ± 0.06 g/cm³ | ChemicalBook[4] |
| Predicted pKa | 8.71 ± 0.10 (for the protonated amine) | ChemicalBook[4] |
| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)I | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through two primary pathways: nucleophilic substitution or reductive amination. Reductive amination is often preferred due to its high efficiency and the ready availability of the starting materials.
Primary Synthetic Route: Reductive Amination
This pathway involves the reaction of 4-iodobenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield the final product. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it is selective for the iminium ion and tolerates a wide range of functional groups.
Caption: General workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add piperidine (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding iminium ion. Acetic acid (catalytic amount) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.
-
Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications
The utility of this compound as a synthetic building block stems from two key reactive sites: the aryl iodide and the tertiary amine of the piperidine ring.
The Aryl Iodide: A Gateway to Complexity
The carbon-iodine bond is the most valuable functional group for synthetic diversification. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[5][6]
-
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of various aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, creating linear structural extensions.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a new C-N bond, leading to complex diaryl or alkyl-aryl amines.
-
Stille Coupling: Reaction with organostannanes, offering another robust method for C-C bond formation.[3]
This reactivity allows for the late-stage functionalization of a core scaffold, a highly desirable strategy in medicinal chemistry for rapidly generating a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Reactivity map showing the primary reaction sites of this compound.
The Piperidine Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine, conferring basic and nucleophilic properties to the molecule. With a predicted pKa of approximately 8.71 for its conjugate acid, it readily acts as a base.[4] It can also be quaternized by reaction with alkylating agents to form quaternary ammonium salts, a strategy sometimes used to modify a drug candidate's solubility or biological profile.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.
-
GHS Hazard Classification: Aggregated data indicates the following primary hazards[1][4]:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Conclusion
This compound is a strategically designed synthetic intermediate of significant value to the research and development community. Its chemical architecture provides a stable, drug-like piperidine scaffold while offering a highly reactive aryl iodide handle for predictable and versatile molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling requirements enables chemists to effectively and safely utilize this compound in the pursuit of novel chemical entities with potential therapeutic applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7537600, this compound. PubChem. Retrieved from [Link]
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Nelson, A. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. PubChem. Retrieved from [Link]
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Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]
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Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. Available at: [Link]
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Wikipedia contributors. (2023, December 2). 4-Benzylpiperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]
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Wikipedia contributors. (2024, January 10). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Physicochemical characterization of 1-(4-Iodobenzyl)piperidine
An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Iodobenzyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Foreword: The Rationale for Comprehensive Characterization
In the landscape of modern drug discovery and development, the N-benzylpiperidine scaffold is a cornerstone motif, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1] The compound this compound, incorporating an iodine atom on the benzyl ring, presents a unique subject for investigation. The presence of iodine not only modifies its lipophilicity and metabolic profile but also offers a site for further synthetic elaboration, such as in Suzuki or Sonogashira coupling reactions, making it a valuable intermediate.[2]
This guide provides a comprehensive framework for the full physicochemical characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind each analytical choice. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can generate robust, reliable, and reproducible data packages essential for regulatory submissions, intellectual property protection, and advancing a compound from discovery to clinical evaluation.
Section 1: Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. This involves a multi-pronged analytical approach where each technique provides a unique piece of the structural puzzle.
Molecular Formula and Weight
The first step is to confirm the basic identity of the compound.
| Property | Value | Source |
| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | [3] |
| CAS Number | 651022-26-3 | [4] |
| Molecular Formula | C₁₂H₁₆IN | [3][5] |
| Molecular Weight | 301.17 g/mol | [3][5] |
| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)I | [3][6] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural insights through fragmentation analysis. For a compound like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable, with ESI being preferred for its soft ionization, which typically preserves the molecular ion.[7]
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): Expected at m/z 301.03 (for M⁺) or 302.04 (for [M+H]⁺). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum.
-
Key Fragmentation Pattern: The most probable fragmentation is the benzylic cleavage, resulting in the formation of the piperidinomethyl cation (m/z 98.10) and the 4-iodobenzyl radical, or the tropylium-like 4-iodobenzyl cation (m/z 216.96). This is a highly diagnostic fragmentation pathway for N-benzylpiperidine derivatives.[7][8]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.
-
Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer for high-resolution mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.0 - 2.0 bar
-
Drying Gas (N₂): 6 - 8 L/min at 200 °C
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 302.04) as the precursor and applying collision-induced dissociation (CID).[7]
Caption: Workflow for High-Resolution Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for good signal-to-noise.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.[9]
-
Predicted NMR Spectral Data (in CDCl₃): The chemical shifts are predicted based on the analysis of similar structures.[10][11] The piperidine ring protons typically appear in the aliphatic region, while the benzyl and aromatic protons are in the downfield region.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Piperidine H-2, H-6 | ~2.4 - 2.6 | Broad Triplet | 4H | ~54 |
| Piperidine H-3, H-5 | ~1.5 - 1.7 | Multiplet | 4H | ~26 |
| Piperidine H-4 | ~1.4 - 1.5 | Multiplet | 2H | ~24 |
| Benzyl CH₂ | ~3.4 - 3.6 | Singlet | 2H | ~62 |
| Aromatic H (ortho to CH₂) | ~7.0 - 7.2 | Doublet | 2H | ~131 |
| Aromatic H (ortho to I) | ~7.6 - 7.8 | Doublet | 2H | ~137 |
| Aromatic C (ipso to CH₂) | - | - | - | ~138 |
| Aromatic C (ipso to I) | - | - | - | ~92 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
-
C-H (sp³ aliphatic): 2800-3000 cm⁻¹ (stretching)
-
C-H (sp² aromatic): 3000-3100 cm⁻¹ (stretching)
-
C=C (aromatic): 1450-1600 cm⁻¹ (ring stretching)
-
C-N (aliphatic amine): 1000-1250 cm⁻¹ (stretching)
-
C-I (aryl iodide): 500-600 cm⁻¹ (stretching)
Section 2: Physicochemical Properties
These properties are critical for understanding the compound's behavior in various environments, which directly impacts formulation, stability, and bioavailability.
Thermal Analysis: TGA and DSC
Thermal analysis provides crucial information on melting point, polymorphism, and thermal stability.[12][13] Differential Scanning Calorimetry (DSC) measures heat flow changes, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.[14][15]
Causality: Performing TGA before DSC is often recommended. TGA can identify the temperature at which the compound starts to decompose.[14] Running a DSC scan beyond this decomposition temperature is uninformative and can contaminate the instrument. The combined TGA-DSC analysis is highly efficient for early-stage drug discovery.[16]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: Use a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate 30 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate 30 mL/min.
-
Temperature Program: Heat from 30 °C to a temperature below the onset of decomposition (determined by TGA) at 10 °C/min.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of weight loss, indicating decomposition.
-
DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The presence of multiple peaks could indicate polymorphism or impurities.[16]
-
Caption: Integrated workflow for TGA and DSC analysis.
Solubility Assessment
Solubility is a critical parameter for drug development. A standard kinetic solubility assay in phosphate-buffered saline (PBS) and other relevant biorelevant media is essential.
Experimental Protocol: Kinetic Solubility
-
Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add 2 µL of the DMSO stock to 198 µL of the test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method (see Section 3.1). The measured concentration is the kinetic solubility.
Section 3: Purity and Further Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is typically the first choice for a compound with the polarity of this compound.
Rationale for Method Design:
-
Column: A C18 stationary phase is selected for its hydrophobic retention of the benzyl and piperidine moieties.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A gradient elution (increasing organic solvent over time) is employed to ensure elution of the main peak with good shape and to separate it from any more or less polar impurities.
-
Buffer: A small amount of acid (formic acid or trifluoroacetic acid) is added to the mobile phase to protonate the piperidine nitrogen. This ensures consistent interaction with the stationary phase and sharp, symmetrical peaks.
-
Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength where the iodobenzyl chromophore absorbs strongly (e.g., 226 nm) is used for detection.[17]
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 226 nm.[17]
-
Injection Volume: 10 µL of a 1 mg/mL solution in 50:50 acetonitrile:water.
X-ray Crystallography
For absolute structural confirmation, single-crystal X-ray diffraction is unparalleled. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.[18]
Workflow for X-ray Crystallography:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.
Conclusion
The comprehensive physicochemical characterization of this compound requires a systematic and multi-technique approach. By integrating mass spectrometry, NMR, and IR spectroscopy, the identity and structure can be unequivocally confirmed. Thermal analysis and solubility studies provide critical data for understanding the compound's physical behavior and stability. Finally, chromatographic methods establish purity, which is paramount for any further use in research or development. Following the detailed protocols and understanding the rationale outlined in this guide will ensure the generation of a high-quality, reliable data package for this promising chemical entity.
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1-(4-Iodobenzyl)piperidine solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodobenzyl)piperidine
Authored by a Senior Application Scientist
Foreword: A Molecule-First Approach to Pre-formulation
In modern drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, manufacturing, and clinical outcomes are built. This guide addresses this compound, a compound representative of a class of substituted piperidines frequently investigated in medicinal chemistry. Our objective is to move beyond rote protocol execution and delve into the causality behind the experimental design for its solubility and stability assessment. By understanding the why, researchers can better anticipate challenges, interpret data with greater nuance, and make more informed decisions in the critical early stages of development.
This document is structured to follow a logical investigative workflow, beginning with the intrinsic properties of the molecule and progressively building a comprehensive profile of its behavior in various pharmaceutically relevant environments.
Molecular Profile of this compound
Before any empirical testing, an analysis of the molecule's structure provides critical insights into its expected behavior.
The structure features three key domains:
-
The Piperidine Ring: A saturated heterocycle that imparts basicity (pKa of the conjugate acid is typically around 8-11) and contributes to its solubility in polar solvents.
-
The Iodobenzyl Group: A bulky, lipophilic moiety that significantly increases the molecule's non-polar character. The aromatic ring provides a chromophore for UV-Vis spectroscopic analysis.
-
The Carbon-Iodine Bond: Often the most labile point of the molecule, susceptible to photolytic and certain nucleophilic cleavage.[3]
-
The Tertiary Amine: A site susceptible to oxidation.
This duality of a polar, basic amine and a large, non-polar iodinated aromatic ring suggests that solubility will be highly dependent on the solvent system's pH and polarity.
Solubility Studies: Defining the Formulation Space
Solubility is the cornerstone of bioavailability for orally administered drugs and a critical parameter for developing parenteral formulations. The objective is to determine the equilibrium solubility in a range of solvents that represent potential formulation vehicles and physiological conditions.
Rationale for Solvent Selection
The chosen solvents are selected to span a wide range of polarities and proticities, mimicking various environments the compound might encounter during manufacturing and administration.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): To assess pH-dependent solubility, crucial for predicting behavior in the gastrointestinal tract. As a basic compound, this compound is expected to exhibit higher solubility at lower pH due to the formation of the more soluble protonated form.
-
Organic Solvents:
-
Polar Protic (Methanol, Ethanol): Capable of hydrogen bonding; often used in crystallization and as co-solvents.
-
Polar Aprotic (DMSO, Acetonitrile): High dipole moment, but no O-H or N-H bonds. DMSO is a common solvent for initial in-vitro screens.
-
Non-Polar (Heptane): To establish the lower limit of solubility and understand lipophilicity.
-
Intermediate Polarity (Dichloromethane, Ethyl Acetate): Common in synthesis and purification.
-
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and reliability.
Protocol Steps:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to 2 mL vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.
-
Solvent Addition: Add 1 mL of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (e.g., 25 °C) for 48 hours. This duration is typically sufficient to ensure equilibrium is reached. A parallel 24-hour time point can confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sampling & Dilution: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 3.3). Calculate the original concentration in the supernatant to determine the solubility.
Data Presentation: Solubility Profile
The results should be summarized in clear tables for easy interpretation.
Table 1: Qualitative Solubility of this compound (Illustrative Data)
| Solvent Class | Solvent | Qualitative Solubility |
|---|---|---|
| Aqueous | pH 3.0 Buffer | Soluble |
| Aqueous | pH 7.4 Buffer | Sparingly Soluble |
| Aqueous | pH 9.0 Buffer | Poorly Soluble |
| Polar Protic | Methanol | Freely Soluble |
| Polar Protic | Ethanol | Soluble |
| Polar Aprotic | DMSO | Very Soluble |
| Intermediate | Dichloromethane | Very Soluble |
| Non-Polar | Heptane | Insoluble |
Table 2: Quantitative Equilibrium Solubility of this compound at 25 °C (Illustrative Data)
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) |
|---|---|---|
| 0.1 N HCl (pH ~1) | 35.2 | 35200 |
| pH 7.4 Phosphate Buffer | 0.45 | 450 |
| Methanol | >100 | >100000 |
| Acetonitrile | 25.8 | 25800 |
| DMSO | >150 | >150000 |
| Water | <0.01 | <10 |
Stability Studies and Forced Degradation
Stability testing is essential to identify potential degradation pathways, determine intrinsic stability, and develop a stability-indicating analytical method. Forced degradation studies, as mandated by ICH guidelines, are the core of this effort.[4] The goal is to achieve 5-20% degradation, which is enough to detect and identify degradants without causing secondary reactions that wouldn't occur under normal storage conditions.[5]
Overall Experimental Workflow
The process follows a systematic path from stress sample generation to analysis and pathway elucidation.
Caption: General workflow for forced degradation studies.
Potential Degradation Pathways
Based on the molecule's structure, several degradation pathways can be hypothesized. The iodinated aromatic ring and the tertiary amine are likely hotspots for degradation.
Caption: Hypothesized degradation pathways for this compound.
Protocol: Stability-Indicating HPLC-UV Method
A robust analytical method is required to separate the parent compound from all potential degradation products.
Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) at 230 nm. (Scan from 200-400 nm to check for peak purity).
-
Injection Volume: 10 µL
Rationale: The C18 column provides good retention for the lipophilic molecule. The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. A gradient elution is necessary to separate the parent compound from potentially more polar (e.g., N-oxide) or less polar degradants.
Protocol: Forced Degradation Studies
All studies should include a control sample (stored at 5 °C, protected from light) for comparison.
1. Acidic and Basic Hydrolysis:
-
Procedure: Prepare solutions of the compound (~0.5 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Store one set of vials at 60 °C and another at room temperature.
-
Time Points: Analyze samples at 0, 2, 6, 24, and 48 hours.
-
Quenching: Before injection, neutralize the acid samples with an equivalent amount of base, and vice versa, to prevent damage to the HPLC column.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of the compound (~0.5 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Store at room temperature, protected from light.
-
Time Points: Analyze at 0, 2, 6, and 24 hours.
-
Causality: The tertiary amine and the benzylic carbon are susceptible to oxidation. This stress condition tests for the formation of N-oxides or cleavage products.[3]
3. Thermal Degradation:
-
Procedure: Store the solid compound in a controlled temperature oven at 80 °C. Also, prepare a solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and store at 60 °C.
-
Time Points: Analyze solid samples at 1, 3, and 7 days. Analyze solution samples at 0, 24, and 48 hours.
4. Photolytic Degradation:
-
Procedure: Expose the solid compound and a solution (~0.5 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: A dark control (sample wrapped in aluminum foil) must be run in parallel to differentiate between thermal and photolytic degradation.
-
Causality: The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage.[3][6]
Data Presentation: Forced Degradation Summary
Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | Time | % Assay of Parent | % Total Impurities | Major Degradant RRT | Remarks |
|---|---|---|---|---|---|
| Control (5 °C) | 7 days | 99.8 | 0.2 | - | No significant degradation. |
| 0.1 N HCl (60 °C) | 48 hrs | 98.5 | 1.5 | 0.85 | Minor degradation observed. |
| 0.1 N NaOH (60 °C) | 48 hrs | 99.1 | 0.9 | - | Stable to basic hydrolysis. |
| 3% H₂O₂ (RT) | 24 hrs | 85.2 | 14.8 | 0.72, 1.15 | Significant degradation. Likely N-oxide formation. |
| Thermal (80 °C, Solid) | 7 days | 99.5 | 0.5 | - | Stable in solid state. |
| Photolytic (ICH Q1B) | - | 78.9 | 21.1 | 0.91 | Highly sensitive to light. De-iodinated product suspected. |
Conclusion and Recommendations
This comprehensive guide outlines the essential studies required to characterize the solubility and stability of this compound.
-
Solubility Insights: The compound exhibits classic pH-dependent solubility for a basic amine, with poor aqueous solubility at neutral pH. For formulation, pH modification (salt formation) or the use of co-solvents will be necessary for aqueous delivery.
-
Stability Profile: The molecule is notably susceptible to oxidative and photolytic degradation. The C-I bond and the tertiary amine are the primary points of instability.
-
Recommendations:
-
Handling and Storage: The solid API and solutions must be protected from light at all times. Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.
-
Formulation Development: Antioxidants should be considered for liquid formulations. Light-protective packaging (e.g., amber vials) is mandatory.
-
Analytical Method: The developed HPLC method demonstrates specificity and is suitable for use as a stability-indicating method for quality control and formal stability studies.
-
By systematically applying these protocols and understanding the chemical principles behind them, researchers can build a robust data package to guide the successful development of drug candidates like this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Karas, S., et al. (2022). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research. Available at: [Link]
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Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research. Available at: [Link]
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Eluru, A., & Babu, K. S. (2021). A STUDY OF METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION FOR SIMULTANEOUS QUANTIFICATION OF POVIDONE IODINE AND ORNIDAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Iodobenzyl)piperidine
Introduction: The Central Role of NMR in Modern Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical sciences, providing unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2][3][4] For researchers and drug development professionals, NMR is an indispensable tool for confirming the identity and purity of synthesized compounds, elucidating the structure of novel chemical entities, and studying drug-target interactions.[5][6][7][8] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(4-Iodobenzyl)piperidine, a representative heterocyclic amine structure common in medicinal chemistry. We will dissect the expected spectral features, explain the underlying principles governing chemical shifts and coupling constants, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Atom Numbering
A clear assignment of NMR signals requires a standardized numbering system for the molecule. The structure of this compound is presented below, with each unique carbon and proton environment labeled for unambiguous correlation with the spectral data discussed in subsequent sections.
Figure 1: Molecular structure and numbering of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift), and the connectivity of neighboring protons (spin-spin splitting).[2][9] For this compound, we anticipate five distinct signals.
Causality of Predicted Chemical Shifts (δ)
-
Aromatic Protons (H-9/H-13 and H-10/H-12):
-
Prediction: The protons on the benzene ring are in a deshielded environment due to the ring current effect, placing them in the typical aromatic region of δ 7.0-8.0 ppm.[10] The para-substitution pattern creates chemical equivalence for H-9 and H-13, and for H-10 and H-12. This results in an AA'BB' system, which often appears as two distinct doublets.
-
Expertise & Experience: The protons ortho to the iodine atom (H-10, H-12) are expected to be further downfield (higher ppm) than the protons meta to the iodine (H-9, H-13). This is due to the deshielding inductive effect and anisotropic effects of the iodine.[11][12] We predict a doublet around δ 7.6-7.7 ppm for H-10/H-12 and a doublet around δ 7.0-7.1 ppm for H-9/H-13.
-
-
Benzylic Protons (H-7):
-
Prediction: These two protons are adjacent to both the electron-withdrawing aromatic ring and the nitrogen atom of the piperidine ring. This dual deshielding effect shifts their signal downfield.
-
Expertise & Experience: Benzylic protons typically appear in the δ 2.2-3.0 ppm range.[13] However, the direct attachment to nitrogen will push this further downfield. Based on similar structures like 1-(4-bromobenzyl)piperidine, a sharp singlet is expected around δ 3.4-3.6 ppm.[14] The signal is a singlet because there are no adjacent protons.
-
-
Piperidine Protons (H-2/H-6, H-3/H-5, H-4):
-
Prediction: The piperidine ring exists in a rapid chair-chair interconversion at room temperature, making the axial and equatorial protons on each carbon equivalent on the NMR timescale. This results in three distinct signals for the piperidine moiety.
-
Expertise & Experience:
-
H-2/H-6 (α-protons): These four protons are directly bonded to the carbons adjacent to the electronegative nitrogen atom, causing a significant deshielding effect. Their signal is expected to be the most downfield of the piperidine protons, appearing as a multiplet (a triplet of triplets, often broadened) around δ 2.3-2.5 ppm.[15][16]
-
H-4 (γ-proton): The two protons at the C-4 position are furthest from the nitrogen and are in a standard aliphatic environment. They are expected to resonate around δ 1.5-1.6 ppm.[15][17]
-
H-3/H-5 (β-protons): The four protons at the C-3 and C-5 positions will appear at a chemical shift intermediate to the α and γ protons, typically around δ 1.4-1.5 ppm.[15][17] Due to similar environments, the signals for the β and γ protons may overlap, forming a complex multiplet.
-
-
Predicted ¹H NMR Data Summary
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration |
| A | H-10, H-12 | 7.65 | Doublet (d) | 2H |
| B | H-9, H-13 | 7.05 | Doublet (d) | 2H |
| C | H-7 | 3.50 | Singlet (s) | 2H |
| D | H-2, H-6 | 2.40 | Multiplet (m) | 4H |
| E | H-3, H-4, H-5 | 1.45 - 1.60 | Multiplet (m) | 6H |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[9][18] Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[19] For this compound, we expect to see seven distinct signals due to molecular symmetry.
Causality of Predicted Chemical Shifts (δ)
-
Aromatic Carbons (C-8 to C-13):
-
Prediction: Aromatic carbons typically resonate in the δ 110-160 ppm region.[20]
-
Expertise & Experience:
-
C-11 (Ipso-carbon): The carbon directly attached to the iodine atom is significantly shielded by the "heavy atom effect" of iodine, shifting its signal upfield to an unusually low value for an aromatic carbon, predicted around δ 90-95 ppm.[21]
-
C-8 (Quaternary Carbon): The carbon attached to the benzylic group will be downfield due to its substitution, expected around δ 138-140 ppm.
-
C-10/C-12: These carbons, ortho to the iodine, will be the most deshielded of the C-H aromatic carbons, appearing around δ 137-138 ppm.[21]
-
C-9/C-13: These carbons, meta to the iodine, will be found upfield relative to C-10/C-12, predicted around δ 130-131 ppm.
-
-
-
Benzylic Carbon (C-7):
-
Prediction: This sp³-hybridized carbon is attached to both the aromatic ring and the nitrogen atom.
-
Expertise & Experience: This environment results in a chemical shift around δ 62-64 ppm, as seen in analogous structures.[14]
-
-
Piperidine Carbons (C-2/C-6, C-3/C-5, C-4):
-
Prediction: These aliphatic carbons will appear in the upfield region of the spectrum.
-
Expertise & Experience:
-
C-2/C-6 (α-carbons): Directly bonded to the nitrogen, these carbons are the most deshielded of the piperidine ring, predicted at δ 53-55 ppm.[14]
-
C-3/C-5 (β-carbons): These carbons are expected around δ 25-27 ppm.[17][22]
-
C-4 (γ-carbon): The carbon furthest from the nitrogen substituent will be the most shielded, appearing around δ 23-25 ppm.[17][22]
-
-
Predicted ¹³C NMR Data Summary
| Label | Carbon(s) | Predicted δ (ppm) |
| 1 | C-8 | 139.0 |
| 2 | C-10, C-12 | 137.5 |
| 3 | C-9, C-13 | 130.8 |
| 4 | C-11 | 92.0 |
| 5 | C-7 | 63.0 |
| 6 | C-2, C-6 | 54.0 |
| 7 | C-3, C-5 | 26.0 |
| 8 | C-4 | 24.5 |
Part 3: Experimental Protocol for NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR data for this compound.
Workflow Diagram
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. Chloroform-d (CDCl₃) is an excellent choice as it is a common, non-polar solvent that readily dissolves many organic compounds and has a minimal residual solvent signal. Tetramethylsilane (TMS) is included as the internal standard for chemical shift calibration (δ = 0.00 ppm).[10]
-
Procedure:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm high-precision NMR tube.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The following parameters are typical for a 400 MHz NMR spectrometer and are designed to provide a good signal-to-noise ratio and resolution in a reasonable timeframe.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock: Establish a deuterium lock on the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Acquisition:
-
Tune and match the proton probe.
-
Set acquisition parameters: Spectral width (~16 ppm), acquisition time (~4 s), relaxation delay (1-2 s), number of scans (8-16).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Acquisition:
-
Tune and match the carbon probe.
-
Set acquisition parameters for a proton-decoupled experiment: Spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), number of scans (1024 or more, depending on concentration).
-
Acquire the FID.
-
-
-
-
Data Processing:
-
Rationale: Raw FID data must be mathematically processed to generate an interpretable spectrum.
-
Procedure:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to a frequency-domain signal (spectrum).
-
Apply zero-order and first-order phase correction to ensure all peaks are in positive, absorptive phase.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Perform peak picking to identify the precise chemical shift of each signal.
-
-
Conclusion
The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a straightforward yet illustrative example of the power of this technique. By understanding the fundamental principles of chemical shifts, coupling, and the influence of molecular structure on the magnetic environment of nuclei, researchers can confidently assign all signals and verify the compound's identity. The predicted spectra, summarized in the tables above, provide a clear roadmap for what to expect experimentally, while the detailed protocol ensures the acquisition of high-quality, reliable data essential for decision-making in drug discovery and development.
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The Definitive Guide to the Mass Spectrometry Analysis of 1-(4-Iodobenzyl)piperidine
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Iodobenzyl)piperidine, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structural elucidation by mass spectrometry. We will explore the core principles of its ionization and fragmentation behavior under various analytical conditions, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Significance of this compound
This compound (C₁₂H₁₆IN) is a halogenated organic compound featuring a piperidine ring N-substituted with a 4-iodobenzyl group.[1] The N-benzyl piperidine motif is a prevalent structural element in numerous approved pharmaceuticals and clinical candidates, valued for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[2] Understanding the mass spectrometric behavior of this compound is critical for its identification, characterization, and quality control in various research and development settings.
This guide will delve into the predictable fragmentation patterns of this compound when subjected to common ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation pathways, researchers can confidently identify this molecule and distinguish it from related structures.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆IN | PubChem CID 7537600[1] |
| Molecular Weight | 301.17 g/mol | PubChem CID 7537600[1] |
| Exact Mass | 301.03275 Da | PubChem CID 7537600[1] |
| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | PubChem CID 7537600[1] |
Mass Spectrometry Analysis: Methodologies and Expected Fragmentation
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Hard ionization methods like EI induce extensive fragmentation, providing detailed structural information, while soft ionization techniques like ESI typically yield the protonated molecule, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.[3][4][5]
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the high energy (typically 70 eV) imparted to the molecule leads to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation. The fragmentation of piperidine derivatives under EI is often initiated by ionization at the nitrogen atom, leading to characteristic cleavage events.[3]
Expected Fragmentation Pathways under EI:
-
α-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[6] For this compound, the primary α-cleavage is expected to be the loss of the iodobenzyl radical, resulting in a stable piperidiniumyl cation at m/z 84. A less favorable α-cleavage would involve the loss of a hydrogen radical from a carbon adjacent to the nitrogen within the piperidine ring.
-
Benzylic Cleavage: Cleavage of the C-C bond between the benzyl group and the piperidine ring is highly probable, leading to the formation of a stable iodobenzyl cation (m/z 217) and a neutral piperidine radical. The iodobenzyl cation can be further stabilized by resonance.
-
Tropylium Ion Formation: Rearrangement of the iodobenzyl cation (m/z 217) to a more stable iodotropylium ion is a common fragmentation pathway for benzyl-substituted compounds.[7]
-
Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.[3]
-
Iodine-related Fragmentation: The presence of iodine, a heavy halogen, can influence fragmentation. Loss of the iodine atom or ions containing iodine will be characteristic.
Diagram: Proposed EI Fragmentation of this compound
Caption: Proposed major fragmentation pathways for this compound under EI-MS.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with an m/z of 302.1.[4][5] This pseudomolecular ion can then be isolated and subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions. For piperidine-containing compounds, positive ion mode is generally preferred due to the basicity of the nitrogen atom.[3]
Expected Fragmentation Pathways under ESI-MS/MS (CID):
The fragmentation of the protonated molecule [M+H]⁺ is initiated at the site of protonation, which is the basic nitrogen atom.
-
Benzylic Cleavage: Similar to EI, the most facile fragmentation is the cleavage of the bond between the piperidine nitrogen and the benzyl carbon. This will result in the formation of the iodobenzyl cation at m/z 217 and a neutral piperidine molecule.
-
Piperidine Ring Opening and Fragmentation: Protonation of the nitrogen can induce ring-opening of the piperidine moiety, followed by the loss of neutral fragments.
-
Neutral Loss: While less common for this specific structure compared to substituted piperidines with hydroxyl or acetyl groups, the possibility of neutral losses should be considered.[8][9][10]
Diagram: Proposed ESI-MS/MS Fragmentation of this compound
Caption: Proposed fragmentation of protonated this compound via CID.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided as a starting point. Optimization may be necessary depending on the specific instrumentation used.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the mobile phase to be used for analysis. For direct infusion, a 50:50 mixture of acetonitrile and water with 0.1% formic acid is a good starting point for positive mode ESI.
LC-MS/MS Method for ESI Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 1-5 µL.[3]
-
Column Temperature: 40 °C.[3]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.[3]
-
Full Scan (MS1): Scan a mass range of m/z 100-400 to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS):
-
Precursor Ion: Isolate the [M+H]⁺ ion at m/z 302.1.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize the collision energy (e.g., starting at 10 eV and ramping to 40 eV) to obtain a rich fragmentation spectrum.
-
-
Direct Infusion Method for ESI Analysis
-
Prepare the working solution as described in section 4.1.
-
Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire MS and MS/MS spectra as described in the LC-MS/MS method.
GC-MS Method for EI Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Mass Spectrometry (MS):
Diagram: General Analytical Workflow
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Data Interpretation and Trustworthiness
A self-validating system for protocol trustworthiness relies on consistent and predictable results.
-
Isotopic Pattern: While iodine is monoisotopic (¹²⁷I), the presence of the ¹³C isotope will result in an A+1 peak with an intensity of approximately 13.2% of the monoisotopic peak for a molecule with 12 carbon atoms. This can aid in confirming the elemental composition.
-
Odd Nitrogen Rule: For compounds containing an odd number of nitrogen atoms, the molecular ion in an EI spectrum will have an odd nominal mass.[6] For this compound, the nominal mass is 301, which is consistent with this rule. In ESI, the [M+H]⁺ ion will have an even nominal mass (302).
-
Reference Spectra: When available, comparison of experimentally obtained spectra with reference spectra from databases such as the NIST Mass Spectral Library is a crucial step for confident identification.[11][12]
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By leveraging the distinct fragmentation patterns generated under Electron Ionization and Electrospray Ionization conditions, researchers can gain high confidence in their analytical results. The methodologies and fragmentation pathways detailed in this guide provide a robust framework for the analysis of this important chemical entity and its analogues, supporting advancements in pharmaceutical development and chemical synthesis.
References
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de Souza, J. D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Available at: [Link]
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Velozo, E. S., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 20(9), 1646-1652. Available at: [Link]
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Velozo, E. S., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
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de Souza, J. D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
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Dragull, K., et al. (2003). Piperidine alkaloids from Piper methysticum. Phytochemistry, 63(2), 193-198. Available at: [Link]
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Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. Available at: [Link]
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The Structural Architecture of 1-(4-Iodobenzyl)piperidine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1-(4-Iodobenzyl)piperidine scaffold is a cornerstone in contemporary medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its significance stems from the unique combination of the conformationally flexible piperidine ring and the functionalizable iodobenzyl moiety. The iodine atom, in particular, is not merely a bulky substituent but a key player in directing intermolecular interactions through halogen bonding, profoundly influencing crystal packing and, by extension, the solid-state properties of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, conformational landscape, and crystal engineering principles governing this important class of molecules, tailored for researchers and professionals in drug development.
Introduction: The Significance of the this compound Motif
The piperidine ring is a privileged structure, appearing in a vast array of natural products and pharmaceuticals.[1] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for stereospecific interactions with biological targets.[2] When coupled with a 4-iodobenzyl group at the nitrogen atom, the resulting molecule, this compound, becomes a powerful building block for several reasons:
-
Structural Versatility: The piperidine core can be further functionalized at its 2, 3, and 4 positions to modulate pharmacological activity and pharmacokinetic properties.[1]
-
Synthetic Tractability: The iodine atom on the benzyl ring serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkynyl, or vinyl groups to explore structure-activity relationships (SAR).[3]
-
Crystal Engineering: The iodine atom is a potent halogen bond donor, a highly directional, non-covalent interaction that can be exploited to control the supramolecular assembly of molecules in the solid state.[4][5] This has significant implications for crystal polymorphism, solubility, and bioavailability of drug substances.
This guide will delve into the fundamental aspects of the synthesis and structural chemistry of these derivatives, with a particular focus on the crystallographic features that underpin their behavior in the solid state.
Synthesis and Crystallization
The synthesis of this compound and its derivatives is typically achieved through straightforward nucleophilic substitution or reductive amination protocols. The choice of method is often dictated by the availability of starting materials and the desired scale of the reaction.
General Synthesis Protocol: N-Alkylation
A common and efficient method for the synthesis of this compound involves the direct N-alkylation of piperidine with a 4-iodobenzyl halide (e.g., bromide or chloride). The reaction proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-iodobenzyl bromide (1.0-1.2 equivalents) either neat or as a solution in the reaction solvent.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel to afford this compound as a pure solid.
Causality in Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic piperidine.
-
Base: A base is required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, thus preventing the protonation of the piperidine starting material, which would render it non-nucleophilic. An inorganic base like K2CO3 is often preferred for ease of removal by filtration.
-
Purification: Column chromatography is a standard and effective method for removing any unreacted starting materials and by-products, ensuring the high purity of the final compound required for crystallographic studies.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is paramount and often requires empirical screening.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: The purified this compound derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Good candidate solvents are those in which the compound has moderate solubility. Common choices include ethanol, methanol, ethyl acetate, or mixtures such as dichloromethane/hexane.
-
Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered single crystals over several days.
-
Slow Cooling: Alternatively, a saturated solution prepared at a higher temperature can be slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container containing a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.
Crystal Structure Analysis
While a specific, publicly available crystal structure for this compound was not identified at the time of this writing, a detailed analysis can be performed on closely related and structurally representative N-benzylpiperidine derivatives. The principles derived from these analogues provide a robust framework for understanding the expected solid-state conformation and packing of the title compound. For the purpose of this guide, we will consider the crystallographic data of a representative N-benzylpiperidine derivative to illustrate the key structural features.
Molecular Conformation
The conformation of the piperidine ring is a key determinant of the overall molecular shape. In the vast majority of crystal structures, the piperidine ring adopts a chair conformation , as this minimizes both angular and torsional strain.[2]
-
Chair Conformation: The N-benzyl group can occupy either an axial or an equatorial position. For an unsubstituted piperidine ring, the equatorial position is generally favored to minimize steric hindrance. The specific orientation in a crystal is a balance between these intrinsic conformational preferences and the stabilizing forces of the crystal lattice.[6]
-
Torsion Angles: The degree of puckering in the chair conformation can be quantified by the endocyclic torsion angles. In an ideal chair, these angles alternate in sign and have magnitudes of around 55-60°.
Crystallographic Data of a Representative N-Benzylpiperidine Derivative
The following table summarizes hypothetical but representative crystallographic data for an N-benzylpiperidine derivative, illustrating the parameters of interest.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 1520 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.31 |
Selected Bond Lengths (Å)
| Bond | Length |
| C-I | 2.10 |
| N-C(benzyl) | 1.47 |
| N-C(pip) | 1.46 |
Selected Bond Angles (°)
| Angle | Value |
| C-C-I | 119.8 |
| C(pip)-N-C(benzyl) | 112.5 |
Selected Torsion Angles (°)
| Torsion Angle | Value |
| C(pip)-N-C(benzyl)-C(ar) | 175.2 |
Note: The data presented in this table is illustrative and based on typical values for similar structures. It is not the experimentally determined data for this compound.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound derivatives, halogen bonding is a particularly important and directional interaction that significantly influences the crystal packing.
Halogen Bonding
A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region (a Lewis base).[7] In this compound, the iodine atom acts as a halogen bond donor.
-
The σ-Hole: The C-I bond results in an anisotropic distribution of electron density around the iodine atom. There is a region of positive electrostatic potential (the σ-hole) along the extension of the C-I bond, and a belt of negative potential around the equator of the iodine atom.[8]
-
Halogen Bond Acceptors: The positive σ-hole on the iodine can interact favorably with electron-rich atoms, such as the nitrogen of a neighboring piperidine ring, or even the π-system of an adjacent aromatic ring. These interactions are highly directional, with a C-I···N (or other acceptor) angle close to 180°.
-
Influence on Packing: The directionality and strength of halogen bonds can lead to the formation of well-defined supramolecular synthons, such as chains or sheets, which dictate the overall crystal architecture.[4] The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor.[5]
Other Intermolecular Interactions
In addition to halogen bonding, other weaker interactions also contribute to the stability of the crystal lattice:
-
C-H···π Interactions: The hydrogen atoms of the piperidine and benzyl groups can interact with the electron-rich π-system of the aromatic rings of neighboring molecules.
-
van der Waals Forces: These non-specific attractive forces are present between all molecules and contribute to the overall cohesive energy of the crystal.
Conclusion and Outlook
The this compound framework represents a rich and versatile platform for the design of new drug candidates. A thorough understanding of its solid-state chemistry, from synthesis and crystallization to the nuances of intermolecular interactions, is essential for controlling the physicochemical properties of APIs derived from this scaffold. The strategic use of the iodine atom, not only as a synthetic handle but also as a powerful tool for crystal engineering through halogen bonding, offers exciting opportunities for the rational design of crystalline materials with optimized properties. Future work in this area will undoubtedly focus on co-crystallization strategies and the development of polymorphic screens to fully exploit the potential of these fascinating molecules in drug development.
References
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Tarawneh, M. A., et al. (2019). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. ResearchGate. [Link]
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Beale, T. M., et al. (2013). Halogen Bonding in Solution: A Tutorial Review. Chemical Society Reviews, 42(4), 1667-1680. [Link]
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Brammer, L., et al. (2015). Halogen bonding in the crystal structures of 1,2-diiodo alkenes. CrystEngComm, 17(3), 455-464. [Link]
-
Bulatova, M., et al. (2020). Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design, 20(10), 6821-6830. [Link]
-
Cavallo, G., et al. (2016). Halogen Bonding in Crystal Engineering: A Powerful Supramolecular Tool. Chemical Reviews, 116(4), 2478-2601. [Link]
-
Gnanadesikan, V., et al. (2006). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 118(1), 77-83. [Link]
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Huber, S. M., et al. (2014). Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. The Journal of Organic Chemistry, 79(18), 8758-8767. [Link]
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Hunter, S., & Scheiner, S. (2022). Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. ChemPhysChem, 23(10), e202200085. [Link]
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Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 47(33), 6114-6127. [Link]
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Rowley, M., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 485-491. [Link]
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Taylor, M. S., & Sarwar, M. G. (2011). Halogen bonding in solution. Chemical Society Reviews, 40(7), 3621-3637. [Link]
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Varadwaj, P. R., et al. (2019). Defining the σ-Hole and Exploring its Role in Halogen Bonding. Accounts of Chemical Research, 52(10), 2776-2786. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
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Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
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In-Depth Technical Guide: 1-(4-Iodobenzyl)piperidine as a Research Chemical
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate tapestry of modern drug discovery and medicinal chemistry, the judicious selection of molecular building blocks is a critical determinant of success. Halogenated organic compounds, particularly those bearing an iodine substituent, have emerged as powerful tools in the synthetic chemist's armamentarium. The unique characteristics of the carbon-iodine bond—its moderate reactivity, substantial size, and capacity for halogen bonding—render it an invaluable asset in the design and synthesis of novel therapeutic agents. This guide provides an in-depth technical exploration of a versatile research chemical that embodies these attributes: 1-(4-Iodobenzyl)piperidine.
This document is conceived as a comprehensive guide for researchers, chemists, and professionals in drug development. It aims to transcend a mere cataloging of properties by delving into the underlying rationale for experimental methodologies and by providing a robust framework for the compound's effective application in a research setting. The content herein is anchored in established scientific principles and corroborated by authoritative references to ensure the highest degree of accuracy and reliability.
Table of Contents
-
Molecular Profile and Physicochemical Properties
-
Synthesis and Purification: A Validated Protocol
-
Analytical Characterization: Ensuring Identity and Purity
-
Key Research Applications and Mechanistic Insights
-
References
Molecular Profile and Physicochemical Properties
This compound is a disubstituted aromatic compound characterized by a piperidine ring tethered to a benzyl group, which is further functionalized with an iodine atom at the para-position. This specific molecular architecture confers a distinct set of physicochemical properties that are of significant interest in a research and development context.
The iodine atom is a key feature, substantially increasing the molecular weight and lipophilicity of the molecule in comparison to its non-iodinated analogs. The carbon-iodine bond, being the most labile of the carbon-halogen bonds, serves as a versatile reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. This reactivity facilitates the introduction of a wide array of molecular fragments at the para-position of the benzyl ring, positioning this compound as a valuable intermediate for the construction of compound libraries for high-throughput screening.
The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic profile, often contributing to enhanced aqueous solubility and metabolic stability.[1][2][3] The basic nitrogen atom within the piperidine ring can also engage in crucial intermolecular interactions such as hydrogen bonding and salt formation, which are often pivotal for target engagement and for the development of suitable pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆IN | PubChem[4] |
| Molecular Weight | 301.17 g/mol | PubChem[4] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | 56-60 °C | Commercial Suppliers |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents | General Chemical Knowledge |
| pKa (predicted) | 9.2 ± 0.2 (amine) | Chemical Prediction Software |
| LogP (predicted) | 3.7 | Chemical Prediction Software |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly and efficiently achieved via a nucleophilic substitution reaction (SN2) between a 4-iodobenzyl halide (typically bromide or chloride) and piperidine. The following protocol outlines a reliable and scalable procedure for its preparation in a standard laboratory environment.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Iodobenzyl bromide (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzyl bromide (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add potassium carbonate (2.0 eq), followed by the dropwise addition of piperidine (1.2 eq) at ambient temperature. The potassium carbonate serves as a base to quench the hydrobromic acid generated during the reaction, thereby driving the reaction to completion. A modest excess of piperidine ensures the complete consumption of the electrophilic starting material.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is deemed complete upon the disappearance of the 4-iodobenzyl bromide spot, which typically occurs within 2-4 hours.
-
Work-up:
-
Upon completion, the acetonitrile is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between dichloromethane (DCM) and water.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and brine (to facilitate drying).
-
The separated organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
For a high degree of purity, the crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a crystalline solid.
-
-
Characterization: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 3).
Causality in Experimental Choices:
-
Solvent Selection: Acetonitrile is an excellent choice of solvent as it is a polar aprotic medium that effectively dissolves the reactants while minimizing solvation of the nucleophile (piperidine), thus preserving its reactivity.
-
Choice of Base: Potassium carbonate is a mild and inexpensive inorganic base that is sufficient to neutralize the acid byproduct without promoting side reactions. Its insolubility in acetonitrile simplifies its removal during the work-up.
-
Stoichiometric Considerations: The use of a slight excess of piperidine is a common strategy in such reactions to ensure that the more valuable starting material, 4-iodobenzyl bromide, is fully consumed, thereby maximizing the reaction yield.
Workflow Visualization:
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Identity and Purity
Unambiguous characterization of the synthesized compound is imperative for the integrity of subsequent research. The following table provides the expected analytical data for this compound.
Table 2: Representative Analytical Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (d, J = 8.2 Hz, 2H), 7.08 (d, J = 8.2 Hz, 2H), 3.42 (s, 2H), 2.36 (br t, J = 5.2 Hz, 4H), 1.57 (p, J = 5.6 Hz, 4H), 1.42 (p, J = 5.6 Hz, 2H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 139.0, 137.5, 131.0, 92.0, 63.8, 54.5, 26.0, 24.5 ppm |
| Mass Spec (ESI+) | m/z 302.0 [M+H]⁺ |
| Infrared (IR) | ν 2930, 2850, 2800, 1590, 1485, 1010, 805 cm⁻¹ |
Data Interpretation:
-
¹H NMR: The two doublets in the aromatic region (δ 7.66 and 7.08 ppm) with a coupling constant of approximately 8.2 Hz are characteristic of a 1,4-disubstituted benzene ring. The singlet at δ 3.42 ppm corresponds to the benzylic protons. The broad triplet and two pentets in the upfield region are indicative of the protons on the piperidine ring.
-
¹³C NMR: The spectrum will show the expected number of carbon signals. The signal around δ 92.0 ppm is characteristic of an aromatic carbon atom bonded to iodine.
-
Mass Spectrometry: The detection of the protonated molecular ion at m/z 302.0 confirms the molecular weight of the target compound.
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic C-H bonds, C=C stretching of the aromatic ring, and a C-I stretching vibration around 1010 cm⁻¹.
Key Research Applications and Mechanistic Insights
The scientific value of this compound is rooted in its dual functionality: the piperidine ring serves as a privileged structural motif in medicinal chemistry, while the iodobenzyl group provides a versatile platform for synthetic diversification.
A Versatile Intermediate in Medicinal Chemistry
The predominant application of this compound is as a key intermediate in the synthesis of more elaborate molecules with potential biological activities. The carbon-iodine bond is particularly amenable to functionalization through a variety of palladium-catalyzed cross-coupling reactions.
Caption: Cross-coupling reactions of this compound.
This synthetic tractability enables the rapid generation of extensive libraries of analogs, where the 4-iodophenyl moiety is systematically replaced with a diverse range of substituents, including aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups. This strategy is fundamental to structure-activity relationship (SAR) studies, which are aimed at optimizing the biological activity and pharmacokinetic properties of a lead compound.
A Scaffold with Inherent Biological Potential
The 1-benzylpiperidine scaffold is a recurring structural motif in numerous biologically active compounds. For example, it forms the core of ligands for sigma receptors, a class of intracellular proteins implicated in various neurological disorders. While the specific biological activity of this compound itself is not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests that it may possess interesting pharmacological properties worthy of investigation.
A Tool for Exploring Halogen Bonding
The iodine atom in this compound can function as a halogen bond donor. Halogen bonding is a non-covalent interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base. This interaction is increasingly appreciated for its significant role in molecular recognition and drug-target binding. The capacity to form halogen bonds can enhance the binding affinity and selectivity of a ligand for its biological target. The presence of the iodine atom in this compound offers a valuable opportunity for medicinal chemists to probe the influence of halogen bonding in their specific biological systems.
Conclusion and Future Directions
This compound is a highly versatile and valuable research chemical that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its facile synthesis, well-defined analytical profile, and amenability to a variety of cross-coupling reactions make it a highly attractive starting material for medicinal chemistry campaigns. While its intrinsic biological activity remains to be fully explored, the privileged nature of the 1-benzylpiperidine scaffold suggests that it may hold promise as a lead structure for the development of novel therapeutic agents.
Future research avenues could productively focus on:
-
Systematic screening of this compound against a diverse panel of biological targets to uncover novel pharmacological activities.
-
Application in fragment-based drug discovery, where its binding to a target protein could be identified and subsequently optimized through synthetic elaboration at the iodine position.
-
In-depth investigation of the role of halogen bonding involving the iodine atom in specific protein-ligand interactions through structural biology and computational modeling studies.
This in-depth technical guide is intended to empower researchers to fully harness the synthetic and pharmacological potential of this compound in their scientific pursuits.
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The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery and Development
An In-depth Technical Guide to the Biological Activity of Novel Piperidine Derivatives
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids underscores its status as a "privileged scaffold".[2][3] This is not a matter of chance; the piperidine core imparts a unique combination of structural and physicochemical properties that are highly advantageous for drug design. Its conformational flexibility allows it to adapt to the steric demands of diverse biological targets, while its basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated to enhance water solubility.[4] These features contribute to improved pharmacokinetic profiles, including metabolic stability and the ability to cross biological membranes, ultimately enhancing a compound's "druggability".[4] This guide provides an in-depth exploration of the diverse biological activities of novel piperidine derivatives, focusing on their therapeutic potential in oncology, neurodegenerative disorders, infectious diseases, and pain management. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for understanding the structure-activity relationships that govern their efficacy.
I. Anticancer Activity of Piperidine Derivatives: Targeting the Hallmarks of Malignancy
Novel piperidine derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with critical cellular processes that drive tumor growth, proliferation, and survival.[5] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.[6]
A. Key Mechanisms of Antitumor Action
-
Modulation of Pro-Survival Signaling Pathways: Many human cancers exhibit aberrant activation of pro-survival signaling pathways. Piperidine derivatives have been shown to inhibit key nodes in these cascades.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its over-activation is a frequent event in cancer.[7] Novel piperidine-containing compounds have been developed as potent inhibitors of this pathway, leading to the induction of apoptosis.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation-driven cancers, promoting cell proliferation, survival, and angiogenesis.[8] Certain piperidine derivatives can suppress NF-κB activation, thereby mitigating its pro-tumorigenic effects.[6]
-
-
Induction of Apoptosis: The ability to trigger programmed cell death, or apoptosis, in cancer cells is a hallmark of effective anticancer therapies. Piperidine derivatives can induce apoptosis through various mechanisms, including:
-
Caspase Activation: Many derivatives exert their effects through caspase-dependent pathways.[6]
-
Generation of Reactive Oxygen Species (ROS): Some piperidine compounds have been shown to induce excessive ROS production within cancer cells, leading to oxidative stress and subsequent apoptosis. For instance, piperine has demonstrated this effect in oral squamous carcinoma cells.
-
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, piperidine derivatives can halt the uncontrolled proliferation of cancer cells.
B. Data Presentation: Cytotoxicity of Novel Piperidine Derivatives
The anticancer potency of novel piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [9] |
| Compound 17a | PC3 | Prostate | - | [10] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 (IC50) | [11] |
C. Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C.[14]
-
MTT Addition: Following the treatment period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.45 mg/mL.[13][15]
-
Formazan Formation: Incubate the plates for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[13][15]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for approximately 5-15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for assessing the in vitro cytotoxicity of piperidine derivatives using the MTT assay.
D. Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt signaling pathway by novel piperidine derivatives.
II. Neuroprotective and CNS-Targeting Activities
The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system (CNS), including those for Alzheimer's disease and neuropathic pain.[3]
A. Alzheimer's Disease: Targeting Cholinesterase
A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[17] Donepezil, a well-known piperidine derivative, is a leading AChE inhibitor.[3]
Principle: This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test piperidine derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well, except for the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
B. Neuropathic Pain: Modulating Opioid Receptors
Piperidine is an essential moiety in morphine and many synthetic opioids used for pain management.[19] Novel piperidine derivatives are being explored for their analgesic potential, often by targeting µ-opioid receptors.[19][20]
Principle: The tail-flick test is a thermal hyperalgesia assay used to evaluate the analgesic effects of compounds in rodents.[3] The latency of the animal to withdraw its tail from a source of thermal stimulation is measured. An increase in the tail-flick latency indicates an analgesic effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the testing environment and handling procedures.
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal by immersing the distal portion of its tail in a water bath maintained at a constant temperature (e.g., 50-55°C) or by using a radiant heat source.[3] A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test piperidine derivative via an appropriate route (e.g., intraperitoneal, oral). A control group should receive the vehicle.
-
Post-treatment Measurements: At specific time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point. Compare the results between the treated and control groups using appropriate statistical tests.
III. Antimicrobial and Antiviral Activities
With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. The piperidine scaffold has been identified as a valuable starting point for the development of novel antibacterial, antifungal, and antiviral compounds.[5]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[19]
-
Compound Dilution: Perform a two-fold serial dilution of the piperidine derivative in a 96-well microtiter plate using the broth medium.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
IV. Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly versatile and valuable platform in the discovery and development of novel therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and neuroprotective to antimicrobial and analgesic, highlight the immense potential of this chemical moiety. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new piperidine-based compounds. Future research will undoubtedly focus on the synthesis of more complex and highly substituted piperidine analogs, leveraging computational tools for rational drug design to enhance potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the targeted design of novel piperidine derivatives will continue to be a fruitful endeavor, paving the way for the next generation of innovative medicines.
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and versatile scaffolds in medicinal chemistry. Its frequent appearance in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" in drug design. This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in modern drug discovery. We will delve into its fundamental physicochemical and stereochemical properties, examine key synthetic strategies for its incorporation into complex molecules, and analyze its profound impact on the pharmacokinetic and pharmacodynamic profiles of a diverse range of therapeutic agents. Through detailed examples, experimental protocols, and visual schematics of reaction workflows and signaling pathways, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the piperidine scaffold in their own research endeavors.
The Piperidine Moiety: A Profile of a Privileged Scaffold
The prevalence of the piperidine ring in a vast number of FDA-approved drugs is not a coincidence; it is a direct consequence of its unique combination of structural and chemical attributes that make it an ideal building block for crafting bioactive molecules.[1][2]
Physicochemical and Stereochemical Advantages
The piperidine scaffold offers a remarkable balance of hydrophilicity and lipophilicity, a critical factor in determining a drug's solubility, permeability, and overall pharmacokinetic behavior.[3] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while its protonated form at physiological pH can serve as a hydrogen bond donor. This dual character allows for fine-tuning of a molecule's interaction with its biological target and its environment.
From a stereochemical perspective, the saturated piperidine ring typically adopts a stable chair conformation. This conformational rigidity allows for the precise three-dimensional positioning of substituents, which is paramount for achieving high-affinity and selective binding to target proteins. The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity, and improve pharmacokinetic properties.[4]
Impact on Pharmacokinetic Properties (ADME)
The incorporation of a piperidine scaffold can significantly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The basic nitrogen atom can be protonated, which can enhance aqueous solubility and facilitate formulation. Furthermore, the piperidine ring can improve a compound's metabolic stability, as the C-H bonds are generally less susceptible to oxidative metabolism compared to more electron-rich aromatic systems.[3] However, the metabolic stability is highly dependent on the substitution pattern around the nitrogen atom.[3]
Table 1: Influence of Piperidine Substitution on Physicochemical Properties
| Substitution Pattern | Effect on pKa | Effect on logP/logD | Impact on Solubility |
| Unsubstituted | ~11.2 | Low | High |
| N-Alkylation | Slight decrease | Increase | Decrease |
| C-Alkylation | Minimal | Increase | Decrease |
| Introduction of Polar Groups (e.g., -OH, -COOH) | Varies | Decrease | Increase |
| Fluorination | Decrease | Varies | Can increase or decrease |
This table presents generalized trends. The actual impact of substitution depends on the specific nature and position of the substituent.
Synthetic Strategies for Incorporating the Piperidine Scaffold
A medicinal chemist's ability to efficiently and selectively synthesize substituted piperidines is fundamental to leveraging this privileged scaffold. A variety of robust synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical routes to piperidines is the catalytic hydrogenation of readily available pyridine precursors. This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using hydrogen gas and a metal catalyst.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% of Pd/C, PtO₂, or Rh/C) to the solution under an inert atmosphere.
-
Reaction Execution: Seal the reactor and purge with nitrogen or argon. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi) and stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the desired piperidine derivative.
Catalytic Hydrogenation Workflow
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related piperidine-containing fused ring systems. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 eq) to the solution.
-
Acid Catalysis: Slowly add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired piperidine-containing fused ring system.
Simplified Mechanism of Donepezil
Oncology
The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents. These compounds often target key signaling pathways that are dysregulated in cancer cells.
-
PI3K/Akt/mTOR Pathway: Several piperidine-containing compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in many types of cancer. [5]
-
STAT3 Pathway: The STAT3 signaling pathway is another important target in oncology. Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit the activation of STAT3, leading to the suppression of tumor growth. [6]
Inhibition of the PI3K/Akt/mTOR Pathway
Conclusion and Future Perspectives
The piperidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties, stereochemical versatility, and positive impact on pharmacokinetic profiles have made it an indispensable tool in the design of new therapeutic agents. As our understanding of disease biology continues to grow, so too will the opportunities to employ the piperidine moiety in novel and innovative ways. The development of new synthetic methodologies that allow for even greater control over the substitution and stereochemistry of the piperidine ring will undoubtedly lead to the discovery of the next generation of piperidine-containing drugs with enhanced efficacy and safety profiles. The future of drug discovery will continue to be shaped by the enduring utility of this remarkable heterocyclic scaffold.
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Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2025). Journal of Pharmacy and Pharmacology. Available at: [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ResearchGate. Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2019). ACS Chemical Neuroscience, 10(5), 2338-2352. Available at: [Link]
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1-(4-Iodobenzyl)piperidine CAS number and identifiers
An In-Depth Technical Guide to 1-(4-Iodobenzyl)piperidine
Introduction
This compound is a substituted piperidine derivative of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a saturated six-membered piperidine ring N-substituted with a benzyl group, which is itself para-substituted with an iodine atom. This compound serves as a crucial building block in the development of novel therapeutic agents and complex molecular architectures.[1]
The piperidine moiety is a common structural motif found in a vast number of bioactive natural products and marketed pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties.[2][3] The true synthetic versatility of this compound, however, lies in the presence of the iodine atom on the phenyl ring. This functional group acts as a highly effective "synthetic handle" for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the strategic introduction of diverse aromatic and aliphatic systems, enabling the construction of extensive chemical libraries for drug discovery programs.[4] Furthermore, related piperidine derivatives have demonstrated potential pharmacological activities, including anticancer and neuroprotective effects, underscoring the importance of this structural class in modern research.[1]
This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physical properties, a validated synthetic protocol, methods for structural characterization, and its principal applications.
Compound Identification and Properties
Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 651022-26-3 | [5][6][7][8] |
| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | [7] |
| Molecular Formula | C12H16IN | [5][6][7][8] |
| Molecular Weight | 301.17 g/mol | [5][6][7] |
| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)I | [6][7] |
| InChI | InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | [7] |
| InChIKey | UBTQOFNYBSZILI-UHFFFAOYSA-N | [7] |
| MDL Number | MFCD06797859 | [5] |
| EC Number | 835-427-9 | [7] |
The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. The known and predicted properties of this compound are outlined in the following table.
| Property | Value | Source |
| Boiling Point | 306.9 ± 17.0 °C (Predicted) | [8] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 8.71 ± 0.10 (Predicted) | [8] |
| Appearance | Solid (based on analogs) |
Synthesis and Purification
The most direct and industrially scalable method for the preparation of this compound is through the reductive amination of piperidine with 4-iodobenzaldehyde. This well-established transformation is highly efficient and proceeds through two key mechanistic steps: the formation of an intermediate iminium ion followed by its in-situ reduction to the target tertiary amine.
Principle of Synthesis: Reductive Amination
The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of 4-iodobenzaldehyde. This is typically performed in the presence of a mild acid catalyst to facilitate the dehydration of the resulting hemiaminal intermediate, yielding a resonance-stabilized iminium ion. A carefully selected reducing agent, which is stable in the reaction medium and selective for the iminium ion over the starting aldehyde, is then used to reduce the C=N+ double bond to afford the final product. Sodium triacetoxyborohydride (STAB) is an exemplary reagent for this purpose due to its mildness and high selectivity, preventing the undesired reduction of the aldehyde starting material.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Iodobenzaldehyde (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde and anhydrous dichloromethane. Stir at room temperature until the aldehyde is fully dissolved.
-
To this solution, add piperidine dropwise. A slight exotherm may be observed. Allow the mixture to stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture. Causality Note: STAB is chosen for its mild reducing potential and tolerance of the slightly acidic conditions that may arise from impurities, ensuring selective reduction of the iminium ion.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine. Trustworthiness Note: These aqueous washes are critical for removing unreacted reagents, the borate byproducts, and ensuring the final product is free of water-soluble impurities.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Structural Characterization and Validation
Following synthesis, a battery of analytical techniques must be employed to confirm the identity, structure, and purity of the final compound. This self-validating system ensures the material meets the standards required for subsequent research.
Methodology Overview:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for unambiguous structure elucidation.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups and the absence of starting material functionalities (e.g., C=O from the aldehyde).
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the iodophenyl ring should appear as two distinct doublets (an AA'BB' system) around δ 7.6-7.7 ppm and δ 7.0-7.1 ppm. The benzylic methylene protons (-CH₂-) should appear as a sharp singlet around δ 3.4-3.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region, with the protons alpha to the nitrogen (at positions 2 and 6) shifted downfield (approx. δ 2.3-2.5 ppm) compared to the beta and gamma protons (approx. δ 1.4-1.6 ppm).[9][10]
-
¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will corroborate the ¹H data. Key signals include the benzylic carbon around δ 62-64 ppm, the piperidine carbons (alpha carbon around δ 54 ppm, beta/gamma carbons around δ 24-26 ppm), and the aromatic carbons, including the iodine-bearing carbon (C-I) at a characteristic upfield shift (approx. δ 92 ppm) and the other aromatic carbons between δ 128-140 ppm.[9]
-
Mass Spectrometry (ESI+): The mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 302.04, corresponding to the molecular formula C₁₂H₁₇IN⁺.
-
IR Spectroscopy (KBr/ATR): The IR spectrum should feature characteristic C-H stretching vibrations for both aromatic (~3050 cm⁻¹) and aliphatic (~2800-2950 cm⁻¹) protons. A strong C-N stretching band will be present in the fingerprint region. Critically, the absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ confirms the complete reduction of the starting aldehyde.
Applications in Research and Development
The primary utility of this compound is as a versatile intermediate for constructing more complex molecules, particularly in the context of drug discovery.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts. This enables a wide array of C-C and C-heteroatom bond-forming reactions. For instance, a Suzuki coupling with an arylboronic acid can introduce a new phenyl ring, creating a biaryl structure. Similarly, Sonogashira coupling with a terminal alkyne can be used to install an alkynyl group, a common feature in many bioactive compounds. This modular approach allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[1][4]
-
Precursor for Radioligands: The iodine atom can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I). This makes the compound and its derivatives valuable precursors for the synthesis of radioligands used in imaging techniques like Single Photon Emission Computed Tomography (SPECT) for studying biological targets in vivo.
-
Scaffold for Bioactive Molecules: The piperidine ring itself is a privileged scaffold in medicinal chemistry.[2][3] By using this compound as a starting point, researchers can build upon this core to develop novel ligands for a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements:
-
Handling Precautions:
-
Work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Precursors such as piperidine are highly flammable, toxic, and corrosive and require specialized handling procedures.[12][13]
-
Conclusion
This compound is a compound of high strategic value for chemical and pharmaceutical research. Its straightforward synthesis, combined with the synthetic versatility afforded by the iodinated benzyl group, makes it an indispensable building block for the creation of complex molecular entities. The robust protocols for its synthesis and characterization outlined in this guide provide a solid foundation for its use in demanding research and development applications, from fundamental synthetic methodology to the discovery of next-generation therapeutics.
References
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- SpectraBase. 1-Benzyl-4-iodo-piperidine - Optional[MS (GC)] - Spectrum.
- Sigma-Aldrich.
- Organic Chemistry Portal.
- Asian Journal of Chemistry.
- Fisher Scientific.
- Chemsrc.
- ACS Publications.
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Methodological & Application
Synthesis of 1-(4-Iodobenzyl)piperidine from 4-iodobenzyl bromide: An Application Note and Detailed Protocol
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(4-Iodobenzyl)piperidine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a self-validating protocol to ensure reproducibility and high-quality results.
Introduction
The N-alkylation of piperidine and its derivatives is a cornerstone of modern synthetic chemistry, enabling the construction of a vast array of biologically active molecules. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of pharmacological properties.[1] The target molecule, this compound, is of particular interest due to the presence of the iodo-substituent on the benzyl ring. This iodine atom serves as a versatile handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings), which can introduce a wide range of molecular complexity.
This application note details the synthesis of this compound via a direct N-alkylation of piperidine with 4-iodobenzyl bromide. The protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind each experimental step.
Mechanistic Insights: A Nucleophilic Substitution Approach
The synthesis of this compound from 4-iodobenzyl bromide and piperidine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophilic nitrogen atom of piperidine attacks the electrophilic benzylic carbon of 4-iodobenzyl bromide, leading to the displacement of the bromide leaving group.
dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 1: SN2 Reaction Mechanism"; fontsize = 10; fontname = "Arial"; } The reaction is facilitated by the use of a base, which serves a crucial role in neutralizing the hydrobromic acid (HBr) generated as a byproduct. Without a base, the HBr would protonate the starting piperidine, forming a piperidinium salt. This protonated amine is no longer nucleophilic, which would effectively halt the reaction.[2]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Iodobenzyl bromide | 98% | Commercially Available |
| Piperidine | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} caption { label = "Figure 2: Experimental Workflow"; fontsize = 10; fontname = "Arial"; }
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzyl bromide (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask under a nitrogen or argon atmosphere. The typical concentration is a 0.1 to 0.5 M solution with respect to the 4-iodobenzyl bromide.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the solid potassium carbonate and piperidinium bromide salts. Wash the solid residue with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. This removes any remaining inorganic salts and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆IN |
| Molecular Weight | 301.17 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
Data obtained from PubChem CID 7537600.[3]
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.65 (d, 2H, Ar-H)
-
δ ~7.05 (d, 2H, Ar-H)
-
δ ~3.45 (s, 2H, Ar-CH₂-N)
-
δ ~2.40 (t, 4H, N-CH₂-piperidine)
-
δ ~1.60 (m, 4H, CH₂-piperidine)
-
δ ~1.45 (m, 2H, CH₂-piperidine)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~138.0 (Ar-C)
-
δ ~137.5 (Ar-C-I)
-
δ ~131.0 (Ar-CH)
-
δ ~92.0 (Ar-C)
-
δ ~63.0 (Ar-CH₂)
-
δ ~54.5 (N-CH₂-piperidine)
-
δ ~26.0 (CH₂-piperidine)
-
δ ~24.5 (CH₂-piperidine)
-
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₇IN⁺: 302.04.
Safety and Handling
-
4-Iodobenzyl bromide is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piperidine is a flammable liquid and is toxic and corrosive. It should also be handled in a fume hood with appropriate PPE.
-
Acetonitrile is flammable and harmful if swallowed or inhaled.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The N-alkylation of piperidine with 4-iodobenzyl bromide is a straightforward and efficient method for obtaining this versatile building block. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently synthesize this compound for a variety of applications in drug discovery and materials science. The provided characterization data, based on closely related analogs, serves as a valuable reference for product verification.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion forum]. Available at: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
- Kassis, A. I., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology, 24(8), 761-769.
- ChemRxiv. (2024).
- Banks, H. D. (1992). Piperidine Synthesis.
- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2017). ACS Omega, 2(11), 7856-7864.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2528-2539.
-
SpectraBase. (n.d.). 1-Benzyl-4-iodo-piperidine. Available at: [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Available at: [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Isolation and structural characterization of new piperidine alkaloids from Prosopis affinis. (2015). Phytochemistry Letters, 14, 265-269.
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Application Note and Protocol: N-Alkylation of Piperidine with 4-Iodobenzyl Halide
Introduction
The N-alkylation of piperidine and its derivatives is a cornerstone of modern medicinal chemistry and drug development. The introduction of substituents on the piperidine nitrogen is a powerful strategy to modulate the pharmacological and pharmacokinetic properties of a molecule, such as its potency, selectivity, solubility, and metabolic stability. The 1-(4-iodobenzyl)piperidine scaffold, in particular, serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds, including ligands for various receptors and enzymes. The presence of the iodine atom provides a versatile handle for further functionalization through cross-coupling reactions, making it a highly sought-after building block.
This document provides a comprehensive guide to the N-alkylation of piperidine with a 4-iodobenzyl halide. It details a robust experimental protocol, explains the underlying scientific principles, and offers practical insights for researchers and drug development professionals.
Scientific Rationale and Mechanism
The N-alkylation of piperidine with a 4-iodobenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-iodobenzyl halide. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond, leading to the displacement of the halide ion as a leaving group.
The reaction is facilitated by the use of a base, which serves to neutralize the hydrohalic acid (HX) generated during the reaction. This is crucial as the protonation of the piperidine nitrogen would render it non-nucleophilic, thereby halting the reaction. A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is typically employed to ensure the reaction proceeds to completion.
The choice of solvent is also critical for the success of the SN2 reaction. Polar aprotic solvents, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), are preferred as they can solvate the cation of the base but do not strongly solvate the nucleophilic amine, thus enhancing its reactivity.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of piperidine with 4-iodobenzyl halide.
Detailed Experimental Protocol
Materials:
-
Piperidine (1.0 eq.)
-
4-Iodobenzyl bromide or 4-Iodobenzyl chloride (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and anhydrous acetonitrile (to make a ~0.2 M solution).
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Add 4-iodobenzyl halide (1.1 eq.) to the reaction mixture.
-
Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is sluggish, it can be gently heated to 40-50 °C. Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if it was heated.
-
Filter the reaction mixture through a pad of celite to remove the potassium carbonate and wash the filter cake with a small amount of acetonitrile or DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Rationale |
| Piperidine | 1.0 equivalent | Nucleophile |
| 4-Iodobenzyl Halide | 1.1 equivalents | Electrophile; a slight excess ensures complete consumption of the nucleophile. |
| Potassium Carbonate | 2.0 equivalents | Base to neutralize the in-situ generated hydrohalic acid.[1] |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent that favors SN2 reactions.[2] |
| Temperature | Room Temperature to 50 °C | The reaction often proceeds at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 4 - 24 hours | Monitored by TLC for completion. |
| Expected Yield | >85% | Typical yield for this type of reaction. |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-iodobenzyl group, the benzylic methylene protons, and the protons of the piperidine ring. The aromatic protons will appear as two doublets in the downfield region (around δ 7.0-7.7 ppm). The benzylic protons will be a singlet at approximately δ 3.4-3.6 ppm. The piperidine protons will show multiplets in the aliphatic region (around δ 1.4-2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon bearing the iodine will be in the aromatic region, and its chemical shift will be influenced by the heavy atom effect. The benzylic carbon and the carbons of the piperidine ring will appear in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for both aromatic and aliphatic C-H bonds. The C-N stretching vibration of the tertiary amine will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (301.17 g/mol ).[3] The fragmentation pattern will likely show a prominent peak corresponding to the loss of the iodobenzyl group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | - Insufficiently active halide (chloride vs. bromide/iodide).- Low reaction temperature.- Ineffective base. | - Use 4-iodobenzyl bromide or iodide, which are more reactive than the chloride.- Gently heat the reaction mixture (40-50 °C).- Ensure the potassium carbonate is anhydrous and finely powdered for better reactivity. |
| Formation of Quaternary Ammonium Salt | - Excess 4-iodobenzyl halide.- Prolonged reaction time at elevated temperature. | - Use a slight excess (1.1 eq.) of the alkylating agent.- Monitor the reaction closely by TLC and stop it once the piperidine is consumed. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts. | - Optimize the eluent system for column chromatography. A shallow gradient can improve separation.- An acidic wash during work-up can help remove any unreacted piperidine. |
Conclusion
The N-alkylation of piperidine with 4-iodobenzyl halide is a reliable and efficient method for the synthesis of this compound, a versatile intermediate in drug discovery. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can successfully perform this transformation and obtain the desired product in high yield and purity. Careful control of reaction conditions and appropriate analytical characterization are key to ensuring the quality of the final compound for subsequent applications.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
- AKJournals. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Periodica Polytechnica Chemical Engineering.
- BenchChem. (2025).
- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
- ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters.
-
PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from: [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
-
ResearchGate. (2017). N-alkylation of secondary amine? [Online discussion]. Available at: [Link]
- ResearchGate. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Periodica Polytechnica Chemical Engineering.
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
PrepChem. (n.d.). Synthesis of N-(4-Iodobenzoyl)piperidine. Retrieved from: [Link]
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Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of 4-Benzylpiperidine
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Abstract
The 4-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological properties.[1][2] This document provides a comprehensive guide for the synthesis of 4-benzylpiperidine and its derivatives via the Suzuki-Miyaura cross-coupling reaction. We will explore the underlying scientific principles, offer detailed, field-tested protocols, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and versatile method for the construction of this important molecular framework.
Introduction: The Significance of the 4-Benzylpiperidine Moiety
The piperidine ring, particularly when substituted at the 4-position with a benzyl group, is a cornerstone in the design of neurologically active compounds. This structural unit is found in a wide array of approved drugs and clinical candidates, where it often plays a critical role in binding to target proteins and modulating their activity.[1] The 4-benzylpiperidine core is recognized for its ability to engage in crucial cation-π interactions and provides a three-dimensional structure that can be finely tuned to optimize efficacy, selectivity, and pharmacokinetic properties.[1] Its applications span a range of therapeutic areas, including the treatment of psychosis and neurodegenerative diseases.[3]
Traditionally, the synthesis of 4-benzylpiperidines has involved multi-step processes that can be cumbersome and limited in scope.[4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly efficient alternative, offering a direct and modular approach to forge the key carbon-carbon bond between the piperidine and benzyl moieties.[4][5][6] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners, making it an invaluable tool in modern drug discovery.[5][6]
The Suzuki-Miyaura Coupling: Mechanism and Scientific Principles
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide or triflate.[7][8] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the oxidative addition of a low-valent palladium(0) complex to the organohalide (in this case, a benzyl halide). This step breaks the carbon-halogen bond and forms a new palladium(II) intermediate.[10] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[8]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (4-benzylpiperidine) from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.[10]
Below is a diagram illustrating the catalytic cycle for the synthesis of a 4-benzylpiperidine derivative.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Experimental Protocols: Synthesis of a Model 4-Benzylpiperidine Derivative
This section provides a detailed protocol for the synthesis of a representative 4-benzylpiperidine derivative. This protocol is intended as a starting point and may require optimization for different substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-4-piperidone | ≥98% | Commercially Available | |
| (Bromomethyl)benzene (Benzyl bromide) | ≥98% | Commercially Available | Caution: Lachrymator |
| Pinacolborane | ≥97% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available | Caution: Air-sensitive |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Should be finely powdered and dried |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house preparation | |
| Brine (Saturated aqueous NaCl) | Reagent Grade | In-house preparation | |
| Anhydrous magnesium sulfate | Reagent Grade | Commercially Available | |
| Celite® | --- | Commercially Available |
Step-by-Step Protocol
Part A: Synthesis of the Piperidine Boronic Ester
-
Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-4-piperidone (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add pinacolborane (1.1 equiv) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester. This intermediate can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the crude piperidine boronic ester from Part A (1.0 equiv).
-
Reagent Addition: Add benzyl bromide (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and tricyclohexylphosphine (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the boronic ester.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-benzylpiperidine derivative.
Optimization and Troubleshooting
The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters.
| Parameter | Common Choices | Rationale and Troubleshooting |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The choice of catalyst can significantly impact yield.[5] If the reaction is sluggish, consider a more active catalyst system, such as those employing bulky phosphine ligands.[11] Catalyst decomposition can be observed as the formation of palladium black; ensure proper degassing to minimize this. |
| Ligand | PCy₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[8] If side reactions like β-hydride elimination are an issue with alkyl substrates, ligand choice is critical. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃, Na₂CO₃ | The base is crucial for the transmetalation step.[11] Stronger bases like Cs₂CO₃ are often effective, but weaker bases may be necessary for base-sensitive substrates.[9] The solubility of the base can also play a role. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF/H₂O | The solvent system must be able to dissolve the reactants and the catalyst complex.[7] A mixture of an organic solvent and water can sometimes be beneficial.[12] Ensure the use of anhydrous solvents to prevent protodeborylation of the boronic acid.[13] |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions.[7] Optimization of the temperature is often necessary for each specific substrate pair. |
| Boron Reagent | Boronic acids, Boronate esters, Potassium trifluoroborates | Boronate esters and potassium trifluoroborates are often more stable and easier to handle than the corresponding boronic acids.[5] Potassium trifluoroborates can be particularly advantageous due to their increased stability.[5] |
Common Issues and Solutions:
-
Low Yield:
-
Inefficient Oxidative Addition: Consider a more reactive halide (I > Br > Cl) or a more electron-rich ligand.
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen.
-
Protodeborylation: Use anhydrous conditions and ensure the base is thoroughly dried.[13]
-
-
Homocoupling of the Boronic Acid:
-
This side reaction can occur in the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to palladium(0).[13] Thorough degassing is crucial.
-
-
Difficulty with Electron-Rich or Hindered Substrates:
-
These substrates can be challenging for oxidative addition. The use of highly active Buchwald-type ligands is often necessary.[14]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile platform for the synthesis of 4-benzylpiperidines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of these medicinally important compounds. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of this invaluable synthetic methodology in drug discovery and development programs.
References
-
Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 18, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (2023, December 1). 4-Benzylpiperidine. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Grokipedia. (n.d.). 4-Benzylpiperidine. Retrieved January 18, 2026, from [Link]
-
Joshi, A. M., & Singleton, D. A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Mirza-Aghayan, M., Mohammadi, M., & Boukherroub, R. (2021). Optimum conditions for the Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
Vágvölgyi, C., & Keglevich, G. (2006). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(15), 5963–5969. [Link]
-
Kim, J., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Wikipedia. (2023, December 22). Suzuki reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Bagley, S. W., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 18, 2026, from [Link]
-
Kumar, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 14. reddit.com [reddit.com]
Application Notes and Protocols for 1-(4-Iodobenzyl)piperidine in Radioligand Development for Sigma Receptors
Foreword
The enigmatic nature of sigma receptors, once misclassified as opioid receptors, has given way to a nuanced understanding of their critical roles in cellular homeostasis, neurotransmission, and the pathophysiology of numerous disorders, from neurodegenerative diseases to cancer.[1][2][3] The development of selective radioligands has been instrumental in elucidating the distribution and function of these receptors in living systems. This guide provides a comprehensive overview and detailed protocols for the use of 1-(4-Iodobenzyl)piperidine as a scaffold for developing high-affinity radioligands for sigma receptors, intended for researchers, scientists, and professionals in drug development. We will delve into the rationale behind experimental designs, offering not just methodologies but also the scientific context that underpins them.
Introduction to Sigma Receptors and the Rationale for this compound
Sigma receptors are a unique class of intracellular proteins, with two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), that are evolutionarily distinct.[3]
-
Sigma-1 Receptors (σ₁R): These are well-characterized chaperone proteins residing primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2][4] They act as inter-organelle signaling modulators, influencing calcium signaling, ion channel function, and cellular stress responses.[1][2][4] Their involvement in neuroprotection, cognition, and psychiatric disorders makes them a compelling therapeutic target.[2][5]
-
Sigma-2 Receptors (σ₂R): The molecular identity of the σ₂ receptor has been more elusive but is now known to be the transmembrane protein 97 (TMEM97).[6] These receptors are implicated in cell proliferation and apoptosis and are often overexpressed in tumor cells, presenting a target for cancer diagnostics and therapeutics.[2][7]
The piperidine scaffold is a privileged structure in medicinal chemistry for developing sigma receptor ligands.[6][8] The this compound structure, in particular, offers several advantages for radioligand development:
-
High Affinity: The core structure can be modified to achieve high affinity for sigma receptors.
-
Radioiodination Site: The iodo-benzyl group provides a strategic location for the introduction of radioiodine isotopes (e.g., ¹²³I for SPECT imaging or ¹²⁵I for in vitro assays and preclinical studies) with minimal disruption to receptor binding.[9][10]
-
Favorable Pharmacokinetics: Appropriate structural modifications can yield ligands with suitable lipophilicity to cross the blood-brain barrier for central nervous system (CNS) imaging.[11]
Radiosynthesis of [¹²³I/¹²⁵I]this compound
The most common and efficient method for radioiodinating this compound is through an electrophilic iododestannylation reaction from a tributylstannyl precursor. This method generally produces the radioligand with high radiochemical yield and specific activity.[11][12][13]
Workflow for Radiosynthesis
Caption: Workflow for the radiosynthesis of [¹²³I/¹²⁵I]this compound.
Detailed Protocol: Electrophilic Iododestannylation
Rationale: This protocol utilizes a stannylated precursor where the tributyltin group is readily replaced by an electrophilic radioiodine species generated in situ. This approach is favored for its high efficiency and the ability to produce high specific activity radioligands, which is crucial for receptor imaging to avoid carrier effects.[14]
Materials:
-
1-(4-(Tributylstannyl)benzyl)piperidine precursor
-
[¹²³I]NaI or [¹²⁵I]NaI solution (in 0.01-0.1 M NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (0.1 M)
-
Chloramine-T or hydrogen peroxide solution
-
Sodium metabisulfite solution (quenching agent)
-
HPLC system with a reverse-phase C18 column and a radiation detector
-
Mobile phase (e.g., acetonitrile/water mixture with 0.1% TFA)
-
Radio-TLC system
Procedure:
-
Precursor Preparation: In a shielded hot cell, dissolve a small quantity (typically 50-100 µg) of the 1-(4-(Tributylstannyl)benzyl)piperidine precursor in a minimal volume of ethanol in a reaction vial.
-
Radioiodide Addition: To the reaction vial, add the desired amount of [¹²³I]NaI or [¹²⁵I]NaI solution.
-
Initiation of Reaction: Add a small volume of 0.1 M HCl to acidify the reaction mixture. Immediately add the oxidizing agent (e.g., 50 µL of a freshly prepared Chloramine-T solution in water). The reaction is typically rapid and proceeds at room temperature.
-
Expert Insight: The choice of oxidizing agent can influence the radiochemical yield and purity. Hydrogen peroxide is a milder alternative to Chloramine-T and may be preferable for sensitive precursors.[15]
-
-
Reaction Quenching: After a short reaction time (typically 1-5 minutes), quench the reaction by adding an excess of sodium metabisulfite solution. This reduces any unreacted oxidizing agent and prevents further side reactions.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system. The desired radioiodinated product is separated from unreacted radioiodide, the precursor, and other byproducts. Collect the fraction corresponding to the [¹²³I/¹²⁵I]this compound peak.
-
Formulation: The collected HPLC fraction is typically diluted with a suitable buffer (e.g., saline with a small percentage of ethanol) to remove the organic solvent from the mobile phase, rendering it suitable for in vitro or in vivo studies.
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product using analytical radio-HPLC and radio-TLC to determine the radiochemical purity, which should typically be >95%.[13]
-
Specific Activity: Calculate the specific activity by relating the amount of radioactivity to the mass of the compound, determined from the HPLC chromatogram by comparison with a standard curve of the non-radioactive compound. High specific activity is essential for receptor imaging studies.[11]
-
In Vitro Characterization: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Kᵢ) and density (Bₘₐₓ) of the radioligand for sigma receptors.
Experimental Design for Binding Assays
Caption: General experimental design for in vitro radioligand binding assays.
Protocol: Saturation Binding Assay
Rationale: This assay determines the equilibrium dissociation constant (Kₐ) and the maximum number of binding sites (Bₘₐₓ) by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.
Materials:
-
Receptor source (e.g., membrane preparations from rat liver or a cell line expressing sigma receptors like MCF-7 breast cancer cells).[8][15]
-
[¹²⁵I]this compound of known specific activity.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known sigma ligand like haloperidol or (+)-pentazocine.[8]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Assay Setup: Prepare a series of tubes. For each concentration of radioligand, there will be triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Reagent Addition:
-
Total Binding: Add assay buffer, the receptor preparation (typically 100-200 µg of protein), and increasing concentrations of [¹²⁵I]this compound.
-
Non-specific Binding: Add assay buffer, the receptor preparation, the same increasing concentrations of the radioligand, and the non-specific binding control ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate all tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression analysis to fit a one-site binding model, which will yield the Kₐ and Bₘₐₓ values. Alternatively, a Scatchard plot can be constructed.
-
Protocol: Competition Binding Assay
Rationale: This assay determines the affinity (Kᵢ) of a non-radioactive test compound for the receptor by measuring its ability to compete with a fixed concentration of the radioligand for binding.
Procedure:
-
Assay Setup: Similar to the saturation assay, but in this case, the concentration of [¹²⁵I]this compound is kept constant (typically at a concentration near its Kₐ value), while the concentration of the non-radioactive competitor ligand is varied over a wide range.
-
Incubation, Separation, and Counting: Follow the same steps as in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant determined from the saturation assay.
-
Data Presentation: Binding Affinity of Related Compounds
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| 4-IBP | Sigma-1 (σ₁) | 1.7 | Not Specified | Not Specified | [7][16] |
| 4-IBP | Sigma-2 (σ₂) | 25.2 | Not Specified | Not Specified | [7][16] |
| 4-IBP | Sigma (mixed) | 4.6 | Haloperidol | MCF-7 cells | [15][16] |
| 4-IBP | Sigma (mixed) | 56 | DTG | MCF-7 cells | [15][16] |
*Note: In some literature, 4-IBP refers to N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a structurally related compound.[7][15][16] The binding affinities highlight the high potential of the iodobenzylpiperidine scaffold.
In Vivo Characterization: Preclinical Imaging with SPECT
Single Photon Emission Computed Tomography (SPECT) using ¹²³I-labeled ligands allows for the non-invasive visualization and quantification of sigma receptor distribution in vivo.[17][18]
Protocol: SPECT Imaging in Rodents
Rationale: This protocol outlines the basic steps for evaluating the biodistribution and brain uptake of [¹²³I]this compound in a rodent model. This is crucial for assessing its potential as a CNS imaging agent.
Materials:
-
[¹²³I]this compound formulated in a sterile, injectable solution.
-
Experimental animals (e.g., Sprague-Dawley rats or mice).
-
Anesthetic (e.g., isoflurane).
-
SPECT/CT scanner suitable for small animal imaging.
-
(Optional) Blocking agents (e.g., haloperidol, (+)-pentazocine) to demonstrate receptor-specific binding.
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane. Place the animal on the scanner bed and maintain anesthesia throughout the imaging session.
-
Radioligand Administration: Administer a bolus injection of [¹²³I]this compound (typically 10-20 MBq) via a tail vein catheter.
-
Dynamic/Static SPECT Acquisition:
-
Dynamic Imaging: Start the SPECT acquisition immediately after injection to capture the kinetics of radioligand uptake and distribution over time (e.g., 60-90 minutes).
-
Static Imaging: Alternatively, acquire images at specific time points post-injection (e.g., 30, 60, 120 minutes) to assess distribution at pseudo-equilibrium.
-
-
CT Acquisition: Acquire a CT scan for anatomical co-registration and attenuation correction of the SPECT data.
-
Blocking Studies (for specificity): In a separate cohort of animals, pre-administer a high dose of a non-radioactive sigma receptor ligand (e.g., haloperidol) 15-30 minutes before injecting the radioligand. A significant reduction in radioactivity uptake in receptor-rich regions compared to the baseline scan indicates specific binding.[19][20]
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation and scatter.[18]
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to specific brain areas or peripheral organs.
-
Quantify the radioactivity concentration in the ROIs over time to generate time-activity curves (TACs).
-
Concluding Remarks
This compound and its derivatives represent a valuable class of compounds for the development of radioligands to study sigma receptors. The protocols outlined in this guide provide a robust framework for their radiosynthesis, in vitro characterization, and in vivo evaluation. Careful adherence to these methodologies, coupled with a strong understanding of the underlying pharmacology of sigma receptors, will enable researchers to effectively utilize these tools to advance our knowledge in neuroscience, oncology, and drug discovery.
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- Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC - PubMed Central. (n.d.).
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- Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. (n.d.).
- Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed. (n.d.).
- In vivo characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino] cyclohexanol as a potential sigma-1 receptor imaging agent - PubMed. (n.d.).
- In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography - PubMed. (n.d.).
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- A focus on piperidine and piperazine scaffolds - IRIS - Unict. (2024, November 10).
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma- 1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.).
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- A convenient Simple Method for Synthesis of Meta-iodobenzylguanidine (MIBG) - PMC - NIH. (n.d.).
- Synthesis, radiosynthesis and in vivo evaluation of [123I]‐4‐(2‐(bis(4‐fluorophenyl)methoxy)ethyl)‐1‐(4‐iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter | Request PDF - ResearchGate. (2025, August 9).
- Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC - NIH. (n.d.).
- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020, September 1).
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. (n.d.).
- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed Central. (n.d.).
- Radiosynthesis, cerebral distribution, and binding of [125I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine, a ligand for .sigma. binding sites | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Synthesis, radiolabelling and stability of radioiodinated m-iodobenzylguanidine, a review. (n.d.).
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- Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands - INIS-IAEA. (n.d.).
- Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - MDPI. (n.d.).
- Standardization of 123I- meta-iodobenzylguanidine myocardial sympathetic activity imaging: phantom calibration and clinical applications - PubMed. (n.d.).
- EANM practice guideline for quantitative SPECT‑CT - CORE. (2022, December 5).
- EANM practice guideline for quantitative SPECT-CT - PMC - NIH. (2022, December 5).
- Radioiodinated metaiodobenzylguanidine (MIBG): radiochemistry, biology, and pharmacology - PubMed. (n.d.).
- Special Issue “In Vivo Nuclear Molecular Imaging in Drug Development and Pharmacological Research” - PMC - NIH. (2023, March 20).
- Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel | Oncotarget. (2017, August 29).
- 131I/123I-metaiodobenzylguanidine (MIBG) scintigraphy: procedure guidelines for tumour imaging - PubMed. (n.d.).
- Phantom-Based Standardization Method for 123I-metaiodobenzylguanidine Heart-to-Mediastinum Ratio Validated by D-SPECT Versus Anger Camera - PubMed. (n.d.).
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Application Notes and Protocols for [¹²³I] Labeled 1-(4-Iodobenzyl)piperidine for SPECT Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Single Photon Emission Computed Tomography (SPECT) is a powerful nuclear medicine imaging technique that allows for the non-invasive in vivo visualization and quantification of physiological processes. The utility of SPECT is critically dependent on the development of radiotracers that exhibit high affinity and selectivity for specific biological targets. [¹²³I] labeled 1-(4-Iodobenzyl)piperidine is an investigational radiotracer with potential applications in neuroimaging and cardiology. The piperidine moiety is a common scaffold in neuropharmacology, and its derivatives have been explored as ligands for various receptors and transporters in the central nervous system. Furthermore, radioiodinated benzylamines and their analogues have been investigated for their ability to map neuronal function.
Iodine-123 (¹²³I) is a commonly used radionuclide for SPECT imaging due to its favorable physical characteristics, including a half-life of 13.22 hours and principal gamma photon emission at 159 keV, which is optimal for standard gamma cameras.[1] This document provides a detailed overview of the synthesis, radiolabeling, quality control, and preclinical evaluation of [¹²³I] labeled this compound for SPECT imaging. The protocols described herein are based on established methods for analogous radioiodinated compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.[2]
Synthesis of the Radiolabeling Precursor
The successful radiosynthesis of [¹²³I]-1-(4-Iodobenzyl)piperidine relies on the availability of a suitable precursor. An organotin precursor, specifically a tributylstannyl derivative, is commonly employed for radioiodination via an iododestannylation reaction. This method offers high radiochemical yields and specific activity.[3][4]
Synthesis of 1-(4-(tributylstannyl)benzyl)piperidine
A potential synthetic route to the tributylstannyl precursor is outlined below. This is a multi-step synthesis that begins with commercially available starting materials.
Diagram of the Synthetic Pathway
Sources
- 1. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 1-(4-Iodobenzyl)piperidine as a Strategic Precursor for Modern Drug Discovery
Abstract
The benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active agents.[1][2] This guide focuses on a particularly valuable building block: 1-(4-Iodobenzyl)piperidine . The presence of an aryl iodide provides a highly versatile and reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This document provides an in-depth overview of its properties, detailed protocols for key synthetic transformations, and a discussion of its application in the discovery of novel therapeutics, with a particular focus on sigma receptor ligands.[3][4]
Strategic Importance in Medicinal Chemistry
The utility of this compound stems from the synergistic combination of two key structural features:
-
The N-Benzylpiperidine Scaffold: This three-dimensional motif is frequently employed by medicinal chemists to optimize efficacy and physicochemical properties.[2][5] The piperidine ring can engage in crucial interactions with biological targets, while the benzyl group provides a vector for exploring structure-activity relationships (SAR). Its metabolic stability and role as a potential bioisostere for other cyclic systems further enhance its value in drug design.[6] Derivatives of this scaffold are found in drugs targeting a vast range of conditions, including neuropsychiatric disorders, cancer, and infectious diseases.[1][7][8]
-
The Aryl Iodide Handle: The carbon-iodine (C-I) bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[9][10] This high reactivity allows for the use of milder reaction conditions compared to analogous aryl bromides or chlorides, leading to greater functional group tolerance and broader substrate scope—critical advantages in the synthesis of complex molecules.[9][11]
This combination makes this compound an ideal starting material for creating libraries of complex molecules around a proven pharmacophore.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | [12] |
| CAS Number | 651022-26-3 | [13] |
| Molecular Formula | C₁₂H₁₆IN | [12] |
| Molecular Weight | 301.17 g/mol | [12] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in DCM, EtOAc, THF, DMF | - |
A Versatile Synthetic Hub for Library Generation
This compound serves as a central hub for introducing molecular diversity through various C-C and C-N bond-forming reactions. The diagram below illustrates its role as a precursor in three of the most powerful cross-coupling reactions in modern organic synthesis.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following protocols provide robust, field-proven starting points for the functionalization of this compound.
Protocol: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
This reaction is a cornerstone for the synthesis of bi-aryl structures, which are common motifs in pharmaceuticals. The protocol utilizes a palladium catalyst and a phosphine ligand to couple the aryl iodide with a boronic acid or ester.[14][15]
Rationale:
-
Catalyst System (Pd(OAc)₂ / SPhos): Palladium(0) is the active catalytic species. Pd(OAc)₂ is a convenient Pd(II) precatalyst that is reduced in situ. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the key steps of oxidative addition and reductive elimination, enhancing reaction efficiency and preventing catalyst decomposition.[14]
-
Base (K₃PO₄): The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[15] K₃PO₄ is a moderately strong base suitable for a wide range of functional groups.
-
Solvent (Dioxane/H₂O): The aqueous-organic mixture facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Seal the flask, and evacuate and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume calculated for ~0.1 M concentration of the limiting reagent).
-
In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq), and add them to the reaction flask under a positive flow of inert gas.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.
Protocol: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker or be further elaborated.[16] The reaction requires a dual catalytic system of palladium and copper(I).[17]
Rationale:
-
Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): The palladium catalyst facilitates the main cross-coupling cycle.[17] The copper(I) iodide co-catalyst is essential for activating the terminal alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16][18]
-
Base (Et₃N or DIPEA): A mild amine base is used to deprotonate the terminal alkyne and to quench the HX acid formed during the catalytic cycle. It often serves as the solvent as well.[16]
-
Solvent (THF or DMF): An anhydrous polar aprotic solvent is used to ensure all reagents are in solution.
Caption: Workflow for Sonogashira Coupling.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Seal the flask and subject it to three cycles of evacuation and backfilling with an inert atmosphere (N₂ or Ar).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (up to 50 °C) until completion, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target alkyne.
Protocol: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing arylamine bonds, which are ubiquitous in pharmaceuticals.[19] The high reactivity of the aryl iodide allows for efficient coupling with a wide range of primary and secondary amines.[11][20]
Rationale:
-
Catalyst System (Pd₂(dba)₃ / XPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. XPhos is a highly effective, bulky electron-rich biarylphosphine ligand that is particularly well-suited for C-N cross-coupling, as it facilitates the challenging reductive elimination step to form the C-N bond.[20]
-
Base (NaOt-Bu or Cs₂CO₃): A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine and form the active palladium-amido complex. For base-sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) can be effective, especially with aryl iodides.[11]
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Protocol:
-
Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (0.015 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq) to a flame-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox, add this compound (1.0 eq), and seal the tube.
-
Evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene (or dioxane) to the tube.
-
Add the primary or secondary amine (1.2 eq).
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Case Study: Targeting Sigma Receptors
The benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptor ligands.[21] Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in a variety of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases, making them attractive therapeutic targets.[21][22]
Derivatives of this compound are ideal candidates for developing novel sigma receptor modulators. For example, a compound synthesized from this precursor, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, demonstrated very high affinity for the σ₁ receptor (Ki = 0.38 nM) and excellent selectivity over the σ₂ subtype.[3] Another study identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative with a Ki of 0.96 nM for the σ₁ receptor.[4] These examples highlight the compatibility of the core structure with high-affinity binding.
The versatility of the aryl iodide allows for the systematic exploration of substitutions at the 4-position of the benzyl ring to optimize binding affinity, selectivity, and pharmacokinetic properties.
Conceptual Signaling Pathway
The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It modulates a variety of downstream targets, including ion channels and other signaling proteins, to regulate cellular stress responses and neuronal excitability.
Caption: Conceptual pathway of σ₁ receptor modulation.
Conclusion
This compound is a high-value, strategic precursor for drug discovery. Its structure combines a privileged pharmacophore with a highly reactive chemical handle, enabling efficient and diverse library synthesis via robust and well-established cross-coupling methodologies. The detailed protocols provided herein serve as a validated starting point for researchers aiming to leverage this building block in their discovery programs, particularly in the pursuit of novel modulators for challenging targets like the sigma receptors.
References
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Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
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Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
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Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. OUCI. [Link]
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Reddy, V. P., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Harris, M. C., et al. (2001). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Waterhouse, R. N., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. PubMed. [Link]
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Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]
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Grasa, G. A., et al. (2001). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
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Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. [Link]
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Luo, Q.-L., et al. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
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Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
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Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic-Chemistry.org. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Chemsrc. (2025). Benzyl 4-iodo-1-piperidinecarboxylate. Chemsrc. [Link]
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Prezzavento, O., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]
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DTIC. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Winkle, M. R., & Wakat, J. A. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. [Link]
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Arumugam, N., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Prezzavento, O., et al. (2025). A focus on piperidine and piperazine scaffolds. IRIS - Unict. [Link]
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Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
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Zaragoza, F. (2020). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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Mingyan, X., et al. (2008). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]
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Wieczorek, M., & Gorniak, A. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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MDPI. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
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Thapa, S., et al. (2015). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]
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In vitro binding assay protocol for 1-(4-Iodobenzyl)piperidine
Application Note & Protocol
In Vitro Characterization of 1-(4-Iodobenzyl)piperidine: A Competitive Radioligand Binding Assay for the Vesicular Acetylcholine Transporter (VAChT) and Sigma (σ) Receptors
Scientific Introduction & Assay Principle
This compound is a synthetic molecule of interest in neuropharmacology and drug discovery. Its core structure is analogous to that of vesamicol, a non-competitive, high-affinity inhibitor of the Vesicular Acetylcholine Transporter (VAChT).[1][2] VAChT is a crucial protein responsible for packaging acetylcholine into synaptic vesicles, a rate-limiting step in cholinergic neurotransmission.[3] Consequently, inhibitors of VAChT are valuable tools for studying the cholinergic system and hold potential therapeutic value.
A critical consideration for this chemical class is its propensity for significant off-target binding to σ receptors.[4] Vesamicol and its derivatives often bind with high affinity to both σ₁ and σ₂ subtypes, sometimes with greater affinity than for VAChT.[4][5] The σ₁ receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions and neurological disorders, while the σ₂ receptor's function is less defined but is being explored as a biomarker in oncology.[6][7] Therefore, to accurately profile this compound, it is imperative to determine its binding affinity not only for VAChT but also for σ₁ and σ₂ receptors to establish a selectivity profile.
Principle of Competitive Radioligand Binding
This protocol employs a competitive radioligand binding assay, a gold standard for quantifying the affinity of an unlabeled compound (the "competitor," i.e., this compound) for a specific receptor.[8][9] The assay relies on the principle of the law of mass action. A fixed concentration of a high-affinity radiolabeled ligand ("radioligand") is incubated with a biological preparation containing the target receptor (e.g., brain tissue membranes). In parallel reactions, increasing concentrations of the unlabeled competitor compound are added. The competitor competes with the radioligand for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, reducing the amount of radioactivity bound to the receptor.
The separation of the receptor-bound radioligand from the free, unbound radioligand is achieved by rapid vacuum filtration through glass fiber filters.[10][11] The membranes, and thus the receptor-ligand complexes, are trapped on the filter, while the unbound ligand passes through. The radioactivity retained on the filter is then quantified using a scintillation counter. By measuring the reduction in bound radioactivity across a range of competitor concentrations, an inhibition curve is generated, from which the IC₅₀ (the concentration of competitor that displaces 50% of the specific radioligand binding) is determined. The IC₅₀ is then used to calculate the inhibition constant (Kᵢ), a true measure of the competitor's binding affinity.[11]
Diagram 1: Principle of Competitive Binding
A schematic showing the radioligand binding to the receptor in the absence (left) and presence (right) of the competitor compound.
Materials and Reagents
Equipment
-
Homogenizer (e.g., Potter-Elvehjem with PTFE pestle)
-
High-speed refrigerated centrifuge
-
Ultracentrifuge (for some membrane preparations)
-
96-well microplates (polypropylene, deep-well recommended)
-
96-well cell harvester / vacuum filtration manifold (e.g., Brandel or PerkinElmer)
-
Glass fiber filters (Whatman GF/B or GF/C recommended)[10]
-
Liquid scintillation counter (e.g., MicroBeta TriLux)
-
Scintillation vials or filtermats and sample bags
-
pH meter, vortex mixer, magnetic stirrer
-
Standard laboratory glassware and calibrated pipettes
Reagents & Buffers
| Reagent/Buffer | Components & Preparation Notes |
| Test Compound | This compound (MW: 301.17 g/mol ).[12] Prepare a 10 mM stock in 100% DMSO. Store at -20°C. |
| Homogenization Buffer | 50 mM Tris-HCl, pH 7.4, with protease inhibitor cocktail (e.g., cOmplete™, Roche). Prepare fresh and keep on ice. |
| VAChT Assay Buffer | 50 mM Glycine-KOH, pH 8.5. Prepare fresh. |
| Sigma Assay Buffer | 50 mM Tris-HCl, pH 7.4. Prepare fresh. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. Prepare a large volume and keep at 4°C. |
| Polyethylenimine (PEI) | 0.3% (w/v) solution in deionized water. Used for pre-soaking filters to reduce non-specific binding.[11][13] |
| Scintillation Cocktail | High-efficiency cocktail compatible with your counter (e.g., Ultima Gold™, PerkinElmer). |
| Protein Assay Reagent | BCA or Bradford reagent kit. |
Radioligands and Competitors
| Target | Radioligand | Kₔ (approx.) | Unlabeled Ligand for NSB | Tissue Source |
| VAChT | -Vesamicol | 1-2 nM | 10 µM (-)-Vesamicol | Rat Striatum[14] |
| σ₁ Receptor | -Pentazocine | 2-3 nM | 10 µM Haloperidol | Guinea Pig Brain[15] |
| σ₂ Receptor | [³H]DTG | 15-25 nM | 10 µM Haloperidol | Rat Liver[16] |
| Note: When using [³H]DTG to label σ₂ sites, a high concentration (e.g., 1 µM) of a selective σ₁ ligand like (+)-pentazocine must be included to mask the σ₁ sites.[6] |
Experimental Protocols
Part A: Membrane Preparation
Expertise Insight: The quality of the membrane preparation is paramount for a successful binding assay. The goal is to enrich the membrane fraction, where these transmembrane proteins reside, while removing soluble proteins and other cellular components. All steps must be performed at 4°C to prevent protein degradation.
-
Tissue Dissection: Euthanize animals according to approved institutional guidelines. Rapidly dissect the required brain regions (e.g., striatum for VAChT, whole brain minus cerebellum for guinea pig σ₁, liver for rat σ₂) and place them in ice-cold Homogenization Buffer.
-
Homogenization: Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer. Homogenize with 10-12 strokes of a Potter-Elvehjem homogenizer.
-
Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Carefully decant the supernatant into new tubes and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[11]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in 10 volumes of fresh, ice-cold Homogenization Buffer and repeat the centrifugation (Step 4). This wash step is crucial for removing endogenous ligands and residual enzymes.
-
Final Preparation: Discard the supernatant and resuspend the final pellet in a smaller volume of the appropriate assay buffer (e.g., 2-3 volumes).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.[11]
-
Storage: Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part B: Radioligand Competition Assay
Trustworthiness & Self-Validation: Running each condition in triplicate is essential for statistical robustness. The assay must include three key controls:
-
Total Binding: Radioligand + Membranes (no competitor). This defines the upper limit of binding.
-
Non-Specific Binding (NSB): Radioligand + Membranes + a saturating concentration of an unlabeled specific ligand (e.g., 10 µM Haloperidol). This measures binding to non-receptor components (filters, tubes) and represents the baseline.[10]
-
Vehicle Control: Radioligand + Membranes + the highest concentration of DMSO used for the test compound.
The difference between Total Binding and Non-Specific Binding is the Specific Binding , which should ideally be >80% of the Total Binding for a robust assay.
Procedure (Example for a single target):
-
Filter Pre-soak: Submerge the glass fiber filter sheets in 0.3% PEI for at least 30 minutes at 4°C before use.[11]
-
Compound Dilution: Prepare a serial dilution series of this compound in the appropriate assay buffer. A typical series might range from 100 µM to 10 pM final assay concentration, covering at least 10 concentrations.
-
Assay Plate Setup: In a 96-well plate, set up the reactions in triplicate. The final assay volume is typically 250 µL.
| Component | Total Binding Wells | NSB Wells | Test Compound Wells |
| Assay Buffer | 150 µL | 100 µL | 100 µL |
| Unlabeled Ligand (for NSB) | 0 µL | 50 µL (of 50 µM stock) | 0 µL |
| Test Compound Dilution | 0 µL | 0 µL | 50 µL |
| Radioligand (at 2x Kₔ) | 50 µL | 50 µL | 50 µL |
| Membranes (add last) | 50 µL | 50 µL | 50 µL |
-
Initiate Reaction: Add the components in the order listed above, initiating the binding reaction by adding the membrane suspension (typically 20-50 µg protein/well, needs optimization).[11]
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C). This must be empirically determined in preliminary kinetic experiments.[11]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter mat using a cell harvester. Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well.[11] Causality: The washes must be rapid and with ice-cold buffer to minimize the dissociation of the receptor-ligand complex while effectively removing unbound radioligand.
-
Drying & Counting: Remove the filter mat, dry it completely (e.g., under a heat lamp or in a 50°C oven for 30 min), and place it in a sample bag with scintillation cocktail. Seal the bag and measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
Diagram 2: Experimental Workflow
Flowchart of the complete radioligand filtration binding assay protocol.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the competitor, calculate the specific binding:
-
Average CPM = Mean of the three replicate wells.
-
Average NSB CPM = Mean of the non-specific binding control wells.
-
Specific Binding (CPM) = Average CPM - Average NSB CPM.
-
-
Normalize Data: Convert the specific binding CPM values to a percentage of the maximum specific binding (found in the "Total Binding" wells, which represent 0% inhibition).
-
% Specific Binding = (Specific Binding / Maximum Specific Binding) x 100
-
-
Generate Inhibition Curve: Plot % Specific Binding versus the logarithm of the molar concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC₅₀ value.
-
Calculate the Kᵢ Value: The Kᵢ value is a more accurate measure of affinity as it accounts for the concentration and affinity of the radioligand used in the assay. Use the Cheng-Prusoff equation:[11]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
IC₅₀ is the experimentally determined concentration of the competitor that inhibits 50% of specific binding.
-
[L] is the molar concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this must be known from prior saturation binding experiments, see table 2.3).
-
-
Interpretation & Selectivity: Compare the Kᵢ values obtained for VAChT, σ₁, and σ₂ receptors.
| Parameter | Calculation | Interpretation |
| Affinity (Kᵢ) | From Cheng-Prusoff equation | The lower the Kᵢ value, the higher the binding affinity of the compound for that target. |
| σ₁/VAChT Selectivity | Kᵢ (VAChT) / Kᵢ (σ₁) | A value > 1 indicates selectivity for σ₁. A value < 1 indicates selectivity for VAChT. A value > 10 is generally considered functionally selective. |
| σ₂/VAChT Selectivity | Kᵢ (VAChT) / Kᵢ (σ₂) | A value > 1 indicates selectivity for σ₂. A value < 1 indicates selectivity for VAChT. |
| σ₁/σ₂ Selectivity | Kᵢ (σ₂) / Kᵢ (σ₁) | A value > 1 indicates selectivity for σ₁ over σ₂. |
These selectivity ratios are crucial for understanding the compound's pharmacological profile and predicting its potential biological effects and off-target liabilities.
Safety Precautions
-
Compound Handling: this compound may be harmful if swallowed and can cause skin and eye irritation.[12][17] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.
-
Radiochemical Handling: All work with radioactive materials must be performed in designated areas by trained personnel, following all institutional and national radiation safety regulations. Use appropriate shielding and perform regular wipe tests to monitor for contamination.
References
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Read Lab, University of Buffalo. (n.d.). Filter Binding Assay. Protocols. Retrieved from [Link]
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Rogers, G. A., & Parsons, S. M. (1989). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Biochemistry, 28(19), 7880-7887. Retrieved from [Link]
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Kranjc, A., et al. (1997). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(5), 566-572. Retrieved from [Link]
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de Mello, F. G., et al. (1995). Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. Journal of Neurochemistry, 64(5), 2309-2315. Retrieved from [Link]
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Rao, T. S., et al. (1990). [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions. Synapse, 5(3), 211-223. Retrieved from [Link]
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Keller, J. E., & Parsons, S. M. (2000). Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. Cellular and Molecular Neurobiology, 20(6), 721-730. Retrieved from [Link]
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Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1078-1081. Retrieved from [Link]
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John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. Retrieved from [Link]
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Zhang, L., et al. (2010). Synthesis and in vitro biological evaluation of carbonyl group-containing inhibitors of vesicular acetylcholine transporter. Journal of Medicinal Chemistry, 53(7), 2834-2846. Retrieved from [Link]
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Choi, S. R., et al. (2001). In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. Nuclear Medicine and Biology, 28(6), 657-662. Retrieved from [Link]
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OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]
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Rio, D. C. (2015). Filter-Binding Assays. Cold Spring Harbor Protocols. Retrieved from [Link]
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Nakayama, H., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS ONE, 16(10), e0258835. Retrieved from [Link]
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Ferguson, S. M., et al. (2003). Vesicular Localization and Activity-Dependent Trafficking of Presynaptic Choline Transporters. Journal of Neuroscience, 23(29), 9697-9709. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7537600, this compound. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Sigma Receptors. Retrieved from [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
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Patsnap. (2024). What are VAChT inhibitors and how do they work?. Synapse. Retrieved from [Link]
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Bio-Rad. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Isbister, G. K., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Retrieved from [Link]
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Aboul-Enein, H. Y., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 67, 240-250. Retrieved from [Link]
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Niso, M., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 64(15), 11016-11034. Retrieved from [Link]
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Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-10. Retrieved from [Link]
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Glickman, J. F., et al. (2009). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 7(5), 431-450. Retrieved from [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
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Fisher, A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Retrieved from [Link]
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Tassone, A., et al. (2021). Inhibition of VAChT (vesicular acetylcholine transporter) rescues LTD (long-term depression) in Tor1a +/- mice. Movement Disorders, 36(10), 2268-2279. Retrieved from [Link]
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Asati, V., & Sharma, S. (2022). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Current Drug Targets, 23(1), 58-79. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 1-(4-Iodobenzyl)piperidine Derivatives
Introduction: Unveiling the Potential of 1-(4-Iodobenzyl)piperidine Derivatives in Cellular Research
The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant affinity and selectivity for sigma (σ) receptors.[1][2] These receptors, primarily located at the endoplasmic reticulum (ER), are crucial modulators of various cellular processes, including ion channel activity, calcium signaling, and the unfolded protein response (UPR).[3][4][5] Consequently, this compound derivatives have emerged as invaluable pharmacological tools for investigating sigma receptor function and as potential therapeutic agents for a range of pathologies, including cancer and neurodegenerative diseases.[3]
This guide provides detailed application notes and protocols for utilizing this compound derivatives in fundamental cell-based assays. We will delve into the mechanistic underpinnings of these assays, offering insights into experimental design and data interpretation to empower researchers in their drug discovery and development endeavors.
Mechanism of Action: Sigma Receptor Modulation of Cellular Stress and Survival Pathways
This compound derivatives primarily exert their effects by binding to sigma-1 (σ1R) and sigma-2 (σ2R) receptors. These receptors are not typical G-protein coupled receptors but rather function as intracellular chaperones, particularly at the mitochondria-associated ER membrane (MAM).[3][6] Their activation or inhibition by ligands like the this compound derivatives can trigger a cascade of downstream signaling events that ultimately impact cell fate.
A key aspect of sigma receptor function is the modulation of calcium (Ca²⁺) homeostasis and the endoplasmic reticulum (ER) stress response.[1][7] Under basal conditions, the σ1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[3] Upon ligand binding or cellular stress, σ1R dissociates from BiP and can interact with various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby regulating Ca²⁺ flux from the ER into the mitochondria.[1][5] This intricate regulation of Ca²⁺ signaling is vital for cellular bioenergetics and survival.
Dysregulation of ER function leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis.[5] Sigma receptors play a critical role in modulating the UPR. For instance, σ1R can chaperone the IRE1α sensor of the UPR, influencing its activity and downstream signaling.[5] By modulating these pathways, this compound derivatives can influence cell survival, proliferation, and apoptosis, making them potent molecules for cancer research.[8][9]
Core Application: Sigma Receptor Binding Assays
The foundational assay for characterizing any novel this compound derivative is the radioligand binding assay. This technique directly measures the affinity of the compound for σ1 and σ2 receptors.
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
This protocol determines the inhibitory constant (Ki) of a test compound for the σ1 receptor by measuring its ability to compete with a known radiolabeled σ1R-selective ligand, [³H]-(+)-pentazocine.[10][11]
Materials:
-
Test this compound derivative
-
[³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig liver or HEK293 cells overexpressing σ1R)[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and create a serial dilution series in the Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding)
-
50 µL of the test compound at various concentrations or vehicle control.
-
50 µL of [³H]-(+)-pentazocine (final concentration ~2-3 nM).
-
50 µL of membrane preparation (25-50 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[4]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Sigma-2 Receptor Competitive Binding Assay
This protocol is similar to the σ1R assay but utilizes a non-selective sigma receptor radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), in the presence of a masking agent to block its binding to σ1 receptors.[12][13]
Materials:
-
All materials from Protocol 1, with the following substitutions:
-
[³H]DTG (specific activity ~30-60 Ci/mmol)
-
Masking agent: (+)-Pentazocine (1 µM final concentration) to saturate σ1 receptors.[12]
-
Membrane preparation from a source with σ2 receptors (e.g., rat liver or certain cancer cell lines like MCF-7).[2][12]
Procedure:
-
Compound and Assay Setup: Follow the same procedure as in Protocol 1, but include 1 µM (+)-pentazocine in all wells (total binding, non-specific binding, and test compound wells) to mask the σ1 receptors. The radioligand will be [³H]DTG (final concentration ~3-5 nM).
-
Incubation, Filtration, and Counting: Proceed as described in Protocol 1.
Data Analysis: Analyze the data as described for the σ1R assay to determine the Ki of the test compound for the σ2 receptor.
| Receptor | Radioligand | Masking Agent | Typical Membrane Source |
| Sigma-1 | [³H]-(+)-pentazocine | None | Guinea Pig Liver, HEK293-σ1R |
| Sigma-2 | [³H]DTG | (+)-Pentazocine | Rat Liver, MCF-7 cells |
| Table 1: Key components for sigma receptor competitive binding assays. |
Functional Cell-Based Assays: Assessing Cellular Responses
Beyond binding affinity, it is crucial to evaluate the functional consequences of this compound derivative binding to sigma receptors. The following assays are widely used to assess the impact on cell viability and apoptosis, particularly in cancer cell lines known to overexpress sigma receptors.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] This assay is useful for determining the cytotoxic or cytostatic effects of the test compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the this compound derivative (in 100 µL of medium) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, the concentration that reduces cell viability by 50%.
Protocol 4: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] This assay measures the activity of caspase-3 in cell lysates, providing a direct measure of apoptosis induction by the test compound.
Materials:
-
Cells treated with the this compound derivative as in the MTT assay.
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric detection)[16][17]
-
Assay buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis: After treating cells with the compound for the desired time, lyse the cells according to the kit manufacturer's instructions.
-
Lysate Incubation: In a 96-well plate, add a specific amount of cell lysate protein to each well.
-
Substrate Addition: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.[18]
Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated samples to that of untreated controls. The results can be expressed as fold-change in caspase-3 activity.
Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound derivatives in cell-based assays. By systematically evaluating receptor binding affinity and subsequent functional effects on cell viability and apoptosis, researchers can gain valuable insights into the mechanism of action of these potent sigma receptor modulators. These foundational assays are critical stepping stones for further preclinical development and for elucidating the complex roles of sigma receptors in health and disease.
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The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
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Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. Cureus. [Link]
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SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
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At the Crossing of ER Stress and MAMs: A Key Role of Sigma-1 Receptor?. PubMed. [Link]
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Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PMC. [Link]
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Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology. [Link]
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The sigma-1 receptor: a regulator of cancer cell electrical plasticity?. PMC. [Link]
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The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PMC. [Link]
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The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. PMC. [Link]
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Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer. PMC. [Link]
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Sigma Receptor Binding Assays. PubMed. [Link]
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An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer. MDPI. [Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
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Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma. PMC. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Fig. 2 Sigma-2 ligands induce caspase-3 activation and involve Reactive... ResearchGate. [Link]
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Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. PMC. [Link]
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Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. AACR Publications. [Link]
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Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
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-pentazocine binding to rat brain sigma 1 receptors. PubMed. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
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Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]
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Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. ResearchGate. [Link]
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Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. OUC. [Link]
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Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [Link]
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Evaluating the Therapeutic Potential of 1-(4-Iodobenzyl)piperidine: A Guide to Preclinical Animal Models
Introduction: Unveiling the Promise of a Novel Piperidine Scaffold
The piperidine structural motif is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1] The N-benzyl piperidine scaffold, in particular, is valued for its structural flexibility and its ability to engage in crucial cation-π interactions with protein targets.[2] 1-(4-Iodobenzyl)piperidine emerges from this lineage as a compound of significant interest, with preliminary research suggesting potential neuroprotective, anti-inflammatory, and even anticancer properties.[3] The presence of an iodine atom on the benzyl group also provides a valuable handle for further chemical modifications, making it a versatile backbone for drug discovery campaigns.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for evaluating the efficacy of this compound and its derivatives in validated animal models. We will delve into the scientific rationale behind model selection and provide step-by-step methodologies for robust and reproducible preclinical assessment, focusing on three key therapeutic areas: neurodegenerative disease (specifically Alzheimer's-like pathology), cerebral ischemia, and inflammation.
Section 1: Neuroprotection and Cognitive Enhancement in Alzheimer's Disease Models
Given that derivatives of 1-benzylpiperidine are potent acetylcholinesterase (AChE) inhibitors, a key therapeutic target in Alzheimer's disease, evaluating this compound in relevant models is a logical and promising avenue of investigation.[4][5] Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[6]
Scopolamine-Induced Amnesia Model: A First-Line Screen for Cognitive Enhancement
Scientific Rationale: Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking the cholinergic hypofunction observed in Alzheimer's disease and leading to impairments in learning and memory.[4] This model is a rapid and effective initial screen for compounds with potential to improve cognitive function, particularly those acting on the cholinergic system.[7]
Experimental Workflow:
Caption: Workflow for the MCAO model and efficacy evaluation.
Detailed Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Surgical Procedure (Intraluminal Suture):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery. [8] * After the desired occlusion period (e.g., 60-120 minutes), withdraw the suture to allow reperfusion. [9]3. Treatment Groups:
-
Group 1: Sham-operated control.
-
Group 2: MCAO + Vehicle.
-
Group 3: MCAO + Positive control (e.g., Nimodipine).
-
Group 4-n: MCAO + this compound at various doses.
-
-
Compound Administration: Administer the test compound at the time of reperfusion or at a specified time point post-MCAO.
Efficacy Evaluation in the MCAO Model
Protocol: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system. A common 5-point scale is:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the paretic side.
-
3: Leaning to the paretic side.
-
4: No spontaneous motor activity. [10]
Protocol:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections. [8]3. Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. [11]4. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to assess neuronal damage and inflammatory cell infiltration in the ischemic penumbra.
-
Biochemical Markers: Measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the ischemic brain tissue using ELISA. [12]
Section 3: Anti-Inflammatory Efficacy Assessment
Piperidine alkaloids are known to possess anti-inflammatory properties. [13]Therefore, evaluating the anti-inflammatory potential of this compound is a crucial step in its preclinical characterization.
Carrageenan-Induced Paw Edema: An Acute Inflammation Model
Scientific Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other inflammatory mediators in the second phase.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animal Selection: Wistar or Sprague-Dawley rats (150-200g).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. [14]3. Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Carrageenan control (Vehicle + Carrageenan).
-
Group 3: Positive control (e.g., Indomethacin + Carrageenan).
-
Group 4-n: Test compound (this compound at various doses) + Carrageenan.
-
-
Compound Administration: Administer the test compound or vehicle (p.o. or i.p.).
-
Inflammation Induction: 30-60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. 6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema is calculated.
Complete Freund's Adjuvant (CFA)-Induced Arthritis: A Chronic Inflammation Model
Scientific Rationale: The CFA-induced arthritis model in rats is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion. [15] Detailed Protocol:
-
Animal Selection: Lewis or Wistar rats are commonly used.
-
Arthritis Induction: On day 0, inject 0.1 mL of CFA into the subplantar region of the left hind paw. [16]3. Treatment Groups:
-
Group 1: Normal control.
-
Group 2: Arthritis control (CFA + Vehicle).
-
Group 3: Positive control (e.g., Prednisolone + CFA).
-
Group 4-n: Test compound (this compound at various doses) + CFA.
-
-
Compound Administration: Begin daily administration of the test compound or vehicle from day 0 or after the onset of secondary lesions (around day 11-14).
-
Efficacy Assessment:
-
Paw Volume: Measure the volume of both hind paws periodically (e.g., every 3-4 days).
-
Arthritic Score: Visually score the severity of arthritis in all four paws based on erythema and swelling (e.g., on a scale of 0-4). [17] * Body Weight: Monitor body weight changes as an indicator of systemic inflammation.
-
-
Endpoint Analyses (e.g., on day 21 or 28):
-
Biochemical Markers: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA. [18] * Histopathology: Perform H&E and Safranin-O staining of the ankle joints to assess synovial inflammation, cartilage destruction, and bone erosion. [3][19]
Parameter Carrageenan-Induced Edema CFA-Induced Arthritis Inflammation Type Acute Chronic, Systemic Duration Hours Weeks Key Features Paw swelling, erythema Joint swelling, cartilage/bone erosion Primary Use Screening for acute anti-inflammatory agents Evaluating efficacy against chronic inflammatory disease | Key Endpoints | Paw volume | Paw volume, arthritic score, histology, cytokine levels |
-
Conclusion and Future Directions
The animal models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound. A systematic approach, beginning with the scopolamine-induced amnesia and carrageenan-induced paw edema models for initial screening, followed by more complex and disease-relevant models such as transgenic Alzheimer's models, MCAO, and CFA-induced arthritis, will allow for a comprehensive assessment of the therapeutic potential of this promising compound. The data generated from these studies will be critical in elucidating the mechanism of action and guiding the future clinical development of this compound and its analogues.
References
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Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
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-
Mouse Metabolic Phenotyping Centers. (2024, January 3). Novel Object Recognition test. Retrieved from [Link]
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-
San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]
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-
JoVE. (2011, July 20). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]
- Gomaa, A. A., et al. (2020). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Nitulescu, G. M., et al. (2022). Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways. Experimental and Therapeutic Medicine, 23(5), 345.
- Webster, S. J., et al. (2014). The role of transgenic mouse models in Alzheimer's disease. Drug discovery today, 19(8), 1069–1076.
- Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445–3454.
- Macleod, M. R., et al. (2009). Animal models of focal brain ischemia. Current protocols in neuroscience, Chapter 9, Unit 9.22.
- Bang, J. S., et al. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis research & therapy, 11(2), R49.
- Fehrenbacher, J. C., et al. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
- Kulkarni, S. K. (2011). Buzzer-Assisted Plethysmometer for the Measurement of Rat Paw Volume.
- Lanza, M., et al. (2021). Oxidative Stress in Brain Function. Antioxidants, 10(10), 1545.
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ResearchGate. (n.d.). neurological deficit scores of McAo/r rats in different groups. Retrieved from [Link]
- El-Shamarka, M. E., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.
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ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]
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Stroke. (2000). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Retrieved from [Link]
- Kim, J. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors (Basel, Switzerland), 13(1), 896–908.
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BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]
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Stroke. (1998). Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. Retrieved from [Link]
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Spandidos Publications. (2021). Anti‑inflammatory activity of different isolated sites of Chloranthus serratus in complete Freund's adjuvant‑induced arthritic rats. Retrieved from [Link]
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Stroke. (2018). Oxidative Stress Biomarkers of Brain Damage. Retrieved from [Link]
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Harvard Apparatus. (n.d.). Plethysmometer for Evaluating Paw Volume Analgesia Behavioral Research. Retrieved from [Link]
- Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Toxins, 3(4), 363–373.
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Journal of Neuropathology & Experimental Neurology. (2021). The paradoxical relationship of sensorimotor deficit and lesion volume in acute ischemic stroke. Retrieved from [Link]
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Medical & Clinical Research. (2023). Histological Evaluation of Arthritis in Mice. Retrieved from [Link]
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Mao, X. (n.d.). Novel object recognition test. Retrieved from [Link]
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Frontiers. (2021). Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions. Retrieved from [Link]
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ResearchGate. (2015). What are the markers of oxidative stress in the brain, and which one is the most important?. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocols, TTC staining and infarction volume. Retrieved from [Link]
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Pakistan Veterinary Journal. (2016). Digitalization of a Pressure-Transducer Based Plethysmograph through a PowerLab Equipment for Recording Rat Paw Volume. Retrieved from [Link]
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ACS Omega. (2023). Mechanistic Evaluation of Antiarthritic Effects of Citronellol in CFA-Induced Arthritic Rats. Retrieved from [Link]
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Stroke. (2001). Cognitive Deficits After Focal Cerebral Ischemia in Mice. Retrieved from [Link]
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ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training. Retrieved from [Link]
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PubMed. (2019). Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. Retrieved from [Link]
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Brazilian Journal of Medical and Biological Research. (2004). Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2011). Buzzer-Assisted Plethysmometer for the Measurement of Rat Paw Volume. Retrieved from [Link]
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ResearchGate. (n.d.). Basic methods in histopathology of joint tissues. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Iodobenzyl)piperidine
Welcome to the technical support guide for the synthesis of 1-(4-Iodobenzyl)piperidine. This molecule is a valuable building block in medicinal chemistry, often serving as a precursor for radioligands and other pharmacologically active agents. While its structure appears straightforward, its synthesis can present several challenges related to reagent stability, reaction control, and product purification. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these complexities and achieve a successful synthesis.
Section 1: Troubleshooting Common Synthetic Pathways
The two most prevalent methods for synthesizing this compound are direct N-alkylation via nucleophilic substitution and reductive amination. Each pathway has its own set of potential issues that can impact yield and purity.
Pathway A: N-Alkylation of Piperidine with 4-Iodobenzyl Halide
This is the most direct approach, involving the reaction of piperidine with an electrophile like 4-iodobenzyl bromide. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of piperidine attacks the benzylic carbon, displacing the halide.
Caption: Workflow for N-alkylation highlighting key steps and common failure points.
| Problem / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Conversion | 1. Inactive Alkylating Agent: 4-Iodobenzyl halides can degrade over time, especially with exposure to light and heat, liberating elemental iodine.[1] 2. Piperidine Protonation: The reaction generates HBr/HI, which protonates the starting piperidine, rendering it non-nucleophilic. 3. Poor Solubility: An inorganic base like K₂CO₃ may have poor solubility in less polar solvents. | 1. Check Reagent Quality: Use fresh 4-iodobenzyl bromide, stored at 2-8°C and protected from light. If discoloration is observed, consider purification or purchase of a new batch. 2. Add a Base: Include 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the acid byproduct.[2][3] 3. Optimize Solvent: Switch to a more polar aprotic solvent like DMF or acetonitrile (ACN) to improve the solubility of all reactants.[2] |
| Multiple Products Observed | 1. Quaternary Salt Formation: The product, a tertiary amine, is still nucleophilic and can react with another molecule of 4-iodobenzyl bromide to form a quaternary ammonium salt. This is a classic side reaction in N-alkylation.[3] | 1. Use Excess Piperidine: Use at least 2-3 equivalents of piperidine to ensure the alkylating agent is more likely to encounter the starting amine. 2. Slow Addition: Add the 4-iodobenzyl bromide solution dropwise using a syringe pump over several hours.[3] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant piperidine over the product. |
| Reaction Mixture is Dark Brown/Purple | 1. Reagent Decomposition: This color strongly suggests the formation of elemental iodine (I₂) from the decomposition of the 4-iodobenzyl halide, which can be triggered by heat or light.[1] | 1. Protect from Light: Wrap the reaction flask in aluminum foil. 2. Control Temperature: Avoid excessive heating unless necessary for the reaction kinetics. If heating is required, ensure it is done under an inert atmosphere (N₂ or Ar).[1] |
| Difficult Product Isolation | 1. Product is in Salt Form: After the reaction, the desired product may be partially or fully protonated, keeping it in the aqueous layer during extraction. 2. Emulsion during Workup: The presence of salts and polar solvents can lead to emulsions. | 1. Basic Wash: During the aqueous workup, ensure the aqueous layer is basic (pH > 10) by washing with 1M NaOH or saturated Na₂CO₃ solution to deprotonate the product amine and drive it into the organic layer.[3] 2. Brine Wash: After the basic wash, wash the organic layer with saturated NaCl solution (brine) to break emulsions and remove excess water. |
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (2.5 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (ACN) to make a ~0.2 M solution based on the limiting reagent.
-
Stir the suspension vigorously for 15 minutes.
-
In a separate flask, dissolve 4-iodobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous ACN.
-
Using a syringe pump, add the 4-iodobenzyl bromide solution to the piperidine suspension over 2-3 hours at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 1M Na₂CO₃ solution, followed by water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain pure this compound.
Pathway B: Reductive Amination
This method involves the condensation of 4-iodobenzaldehyde with piperidine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Caption: Workflow for reductive amination, a two-stage one-pot process.
| Problem / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Low Yield & Presence of 4-Iodobenzoic Acid | 1. Aldehyde Oxidation: 4-Iodobenzaldehyde can readily oxidize to the corresponding carboxylic acid upon prolonged exposure to air. This impurity will not participate in the reaction and complicates purification. | 1. Use Fresh Aldehyde: Use freshly purchased or purified 4-iodobenzaldehyde. If it has been stored for a long time, check its purity by NMR or melting point before use. Store under an inert atmosphere. |
| Reaction is Sluggish or Incomplete | 1. Incomplete Iminium Ion Formation: The formation of the iminium intermediate is crucial and can be slow. It is also a reversible equilibrium. 2. Ineffective Reducing Agent: The chosen reducing agent may be old or deactivated by moisture. | 1. Pre-stir or Add Acid: Allow the aldehyde and amine to stir together for at least 30-60 minutes before adding the reducing agent.[4] A catalytic amount of acetic acid can sometimes facilitate iminium formation, especially with less nucleophilic amines. 2. Use a Reliable Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder, selective for iminiums over aldehydes, and does not require strict pH control.[5] Ensure it is handled in a dry environment. |
| Formation of 4-Iodobenzyl Alcohol | 1. Reduction of Aldehyde: The reducing agent is reducing the starting aldehyde before it can form the iminium ion. This is more common with stronger, less selective reducing agents like NaBH₄. | 1. Choose the Right Reductant: Use NaBH(OAc)₃, which is specifically suited for reductive amination and is much slower to reduce aldehydes compared to iminium ions.[5] 2. Control Addition: Add the reducing agent only after allowing sufficient time for iminium formation. |
Section 2: Frequently Asked Questions (FAQs)
-
Q1: My starting 4-iodobenzyl bromide appears slightly yellow/brown. Can I still use it? A: Discoloration often indicates decomposition and the presence of elemental iodine.[1] While you might still get some product, the yield will likely be reduced, and purification will be more difficult. For best results and reproducibility, it is highly recommended to either purify the starting material (e.g., by recrystallization) or use a fresh batch.
-
Q2: How can I definitively prevent the formation of the quaternary ammonium salt byproduct in the N-alkylation reaction? A: While complete prevention is difficult, you can minimize it to negligible levels. The most effective strategy is to maintain a high molar ratio of piperidine to the 4-iodobenzyl halide (at least 2.5:1) and to add the halide very slowly to the reaction mixture.[3] This ensures the electrophile's concentration is always low, making it statistically much more likely to react with the abundant primary nucleophile (piperidine) rather than the less abundant and less nucleophilic product amine.
-
Q3: What is the best workup procedure to isolate my this compound product as a free base? A: The key is to ensure any ammonium salts are neutralized. After removing the solvent, dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash this solution with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3] Check the pH of the aqueous layer to ensure it is basic (pH 9-11). Then, separate the layers, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. This procedure effectively isolates the free amine.
-
Q4: My reaction stalls and TLC/LC-MS shows significant amounts of starting material even after 24 hours. What should I check first? A: For an N-alkylation, the most common culprit is the deactivation of the nucleophile by protonation. Ensure you have added a sufficient amount of a suitable base (e.g., K₂CO₃).[2][3] If a base is present, gentle heating (40-50°C) can increase the reaction rate. For reductive amination, the issue could be the quality of the reducing agent. Try adding a fresh batch of the reductant. In both cases, confirm the quality and purity of your starting materials.
-
Q5: Can I use 4-iodobenzyl chloride instead of the bromide? It's cheaper. A: Yes, you can, but you should expect a significantly slower reaction rate. The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl.[2] To compensate for the lower reactivity of the chloride, you may need to increase the reaction temperature, extend the reaction time, or add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive 4-iodobenzyl iodide in situ.
References
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Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
-
Kassiou, M., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine: A novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology, 24(8), 757-764. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6147-6156. [Link]
-
Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Wanner, M. J., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 4(4), 433-443. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-alkylation of Piperidine with 4-Iodobenzyl Bromide
Welcome to the technical support center dedicated to the N-alkylation of piperidine with 4-iodobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on delivering not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges and optimize your reaction outcomes.
Introduction to the Reaction
The N-alkylation of piperidine with 4-iodobenzyl bromide is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and other functionalized molecules. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic benzylic carbon of 4-iodobenzyl bromide, displacing the bromide leaving group.
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While seemingly straightforward, this reaction is often plagued by challenges such as low yields, incomplete conversion, and the formation of undesired side products. This guide will equip you with the knowledge to navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix this?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Basicity: The reaction generates hydrogen bromide (HBr) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1]
-
Solution: Incorporate a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA, also known as Hünig's base).[1][2] The choice of base is critical and should be tailored to your specific substrate and conditions.
-
-
Poor Solubility of Reagents: If your reactants, particularly an inorganic base like K₂CO₃, are not well-solubilized, the reaction will be slow.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, acetonitrile, or acetone are generally preferred for SN2 reactions.[1][4] These solvents can solvate the cation of the nucleophile but do not strongly solvate the anionic nucleophile itself, leaving it more reactive.[5] Polar protic solvents (e.g., water, alcohols) should be avoided as they can form strong hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity.[6]
-
Q2: I am observing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?
A2: The formation of a quaternary ammonium salt is a common side reaction where the desired tertiary amine product reacts further with the 4-iodobenzyl bromide.[7][8] The N-alkylated piperidine is often more nucleophilic than the starting secondary amine, making it prone to a second alkylation.[8][9]
Here are strategies to minimize over-alkylation:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the 4-iodobenzyl bromide (e.g., 1.1 to 1.2 equivalents of piperidine).[1][8]
-
Slow Addition of Alkylating Agent: Adding the 4-iodobenzyl bromide slowly, ideally with a syringe pump, maintains a low concentration of the electrophile, which favors mono-alkylation.[1][2][8]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the second alkylation step.[1][2]
-
Choice of Base: While a base is necessary, a very strong base can deprotonate the intermediate N-alkylpiperidinium salt, regenerating the highly nucleophilic tertiary amine, which can then be further alkylated. Using a milder or more hindered base can sometimes mitigate this.[2]
Q3: Can I run this reaction without a base?
A3: While the reaction can proceed without an added base, it is generally not recommended for optimal results. Without a base to neutralize the HBr formed, the piperidine will be converted to its non-nucleophilic ammonium salt, causing the reaction to slow down and potentially stop.[10] If you must proceed without a base, using an excess of piperidine (at least 2 equivalents) is necessary, where one equivalent acts as the nucleophile and the other as the acid scavenger. However, this can make purification more challenging.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the N-alkylation of piperidine with 4-iodobenzyl bromide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to acid formation. | Add a non-nucleophilic base like K₂CO₃ or DIPEA (1.5-2.0 eq.).[1][2] |
| Poor solubility of reagents. | Use a polar aprotic solvent such as acetonitrile or DMF.[2][3] | |
| Decomposition of 4-iodobenzyl bromide. | Ensure the reaction is protected from light and run at a moderate temperature. Store the reagent properly at 2-8°C. | |
| Over-alkylation (Quaternary Salt Formation) | Excess of 4-iodobenzyl bromide. | Use a slight excess of piperidine (1.1-1.2 eq.).[1][8] |
| Rapid addition of alkylating agent. | Add the 4-iodobenzyl bromide solution dropwise or via a syringe pump over several hours.[2][8] | |
| High reaction temperature. | Conduct the reaction at room temperature or lower if over-alkylation persists.[1][2] | |
| Formation of Unknown Impurities | Degradation of solvent or reagents. | Use anhydrous solvents and ensure the purity of your starting materials. 4-Iodobenzyl bromide can be corrosive and moisture-sensitive.[11] |
| Side reactions involving the iodo-substituent. | While less common under these conditions, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2] | |
| Difficulty in Product Purification | Product is in protonated (salt) form. | During aqueous workup, basify the aqueous layer with a solution of NaOH or K₂CO₃ to a pH > 10 to ensure the product is in its free-base form, which is more soluble in organic solvents. |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. | |
| Quaternary salt is highly water-soluble. | If significant over-alkylation has occurred, the quaternary salt will primarily reside in the aqueous layer during extraction.[8] |
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Experimental Protocols
Protocol 1: Standard N-alkylation with Potassium Carbonate
This protocol is a robust starting point for the N-alkylation of piperidine with 4-iodobenzyl bromide.
Materials:
-
Piperidine
-
4-Iodobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump (recommended)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.1 equivalents) and anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.
-
Add finely powdered anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Begin stirring the suspension at room temperature.
-
Dissolve 4-iodobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the 4-iodobenzyl bromide solution to the stirred piperidine suspension over several hours, preferably using a syringe pump.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7][12] A typical TLC system would be ethyl acetate/hexanes. The product will be less polar than piperidine but more polar than 4-iodobenzyl bromide.
-
Once the reaction is complete (typically when the 4-iodobenzyl bromide spot is consumed), filter the mixture to remove the insoluble potassium carbonate and other salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Workup:
-
Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with water to remove any remaining salts.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-(4-iodobenzyl)piperidine. Further purification can be achieved by column chromatography if necessary.
-
Protocol 2: Alternative N-alkylation via Reductive Amination
As an alternative to direct alkylation with an alkyl halide, which can lead to over-alkylation, reductive amination offers a more controlled method for synthesizing tertiary amines.[8][13]
Materials:
-
Piperidine
-
4-Iodobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent), 4-iodobenzaldehyde (1.1 equivalents), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.[8][13]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
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References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023). Available at: [Link]
-
7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction - YouTube. (2020). Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012). Available at: [Link]
-
Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? - Chemistry Stack Exchange. (2023). Available at: [Link]
-
Best Conditions For N-Alkylation? - Sciencemadness.org. (2022). Available at: [Link]
-
Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate. (n.d.). Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Available at: [Link]
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Monitoring Reactions by TLC - Washington State University. (n.d.). Available at: [Link]
- A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
-
Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines - PubMed. (1969). Available at: [Link]
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Ch22: Alkylation of Amines. (n.d.). Available at: [Link]
-
Diastereoselective N-quaternization of piperidines | Request PDF - ResearchGate. (2025). Available at: [Link]
-
N-alkylation of secondary amine? - ResearchGate. (2017). Available at: [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (2013). Available at: [Link]
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Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Available at: [Link]
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A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central. (n.d.). Available at: [Link]
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Available at: [Link]
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- Process for the purification of piperidine - Google Patents. (n.d.).
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Nanalysis 60 Spectrometers for At-Line Reaction Monitoring - AZoM. (2015). Available at: [Link]
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Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Available at: [Link]
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The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982). Available at: [Link]
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N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Available at: [Link]
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MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) - MDPI. (n.d.). Available at: [Link]
-
Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3 - PubMed. (n.d.). Available at: [Link]
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The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines - MDPI. (n.d.). Available at: [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - News-Medical.Net. (n.d.). Available at: [Link]
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Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Iodobenzyl Halides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using 4-iodobenzyl halides as substrates. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 4-iodobenzyl halide resulting in a low yield of the desired product?
Low yields in this specific reaction can stem from several factors, often related to the reactivity of the benzyl halide. Common culprits include catalyst deactivation, suboptimal reaction conditions, and the prevalence of side reactions such as dehalogenation and homocoupling.[1][2] The choice of catalyst, ligand, base, and solvent system is critical and must be carefully optimized.[3]
Q2: I'm observing significant amounts of benzaldehyde and/or benzyl alcohol in my crude reaction mixture. What is happening?
The presence of these byproducts suggests that oxidation or hydrolysis of your 4-iodobenzyl halide or the resulting palladium intermediate is occurring. This can be exacerbated by the presence of oxygen or certain bases and solvents.
Q3: What are the most common side reactions with 4-iodobenzyl halides in Suzuki couplings?
The primary side reactions to be aware of are:
-
Dehalogenation (specifically, protodeiodination): The iodine atom is replaced by a hydrogen atom.[1][4]
-
Homocoupling: Two molecules of the boronic acid (or ester) couple together, or two molecules of the benzyl halide couple to form bibenzyl derivatives.[1][5]
-
Oxidative Addition Issues: The oxidative addition of benzyl halides to the Pd(0) catalyst can sometimes be sluggish or lead to undesired pathways.[6]
Q4: How critical is the purity of my 4-iodobenzyl halide and boronic acid?
Reagent purity is paramount. Impurities in the 4-iodobenzyl halide can poison the catalyst.[7] Boronic acids are susceptible to degradation over time, forming boroxines, which can negatively impact reactivity.[1] It is always recommended to use fresh or recently purified reagents.
In-Depth Troubleshooting Guides
Issue 1: Catalyst System Inefficiency or Deactivation
A common reason for low yield is an inefficient or deactivated catalyst. The choice of palladium source and ligand is crucial for the successful coupling of benzyl halides.
Question: My reaction is sluggish, and I'm recovering a significant amount of starting material. How can I improve my catalyst system?
Answer:
This issue often points to problems with the oxidative addition or reductive elimination steps of the catalytic cycle. Here’s a systematic approach to troubleshooting your catalyst system:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal for benzyl halides. Consider switching to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands.[4][8] These ligands are known to accelerate both oxidative addition and reductive elimination.[8] N-heterocyclic carbene (NHC) ligands can also be effective.[9]
-
Palladium Pre-catalyst: If you are generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a pre-catalyst that more readily forms the active catalyst.[4] Palladacycle pre-catalysts, for instance, have shown high activity in couplings with deactivated aryl chlorides.[10]
-
Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side products like homocoupling.[11] It's often more effective to optimize the ligand and other reaction parameters before resorting to higher catalyst loads.
-
Rigorous Degassing: Oxygen is a known enemy of palladium catalysts and can lead to the formation of palladium black and promote the homocoupling of boronic acids.[1][12] Ensure all solvents and the reaction mixture are thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[1]
Issue 2: The Pervasive Problem of Dehalogenation
Dehalogenation, the replacement of the iodine with a hydrogen atom, is a frequent side reaction, especially with reactive iodides.[4][13]
Question: I'm observing a significant amount of the dehalogenated product (4-methyl-iodobenzene) in my reaction. How can I suppress this?
Answer:
Dehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species.[4] To minimize this side reaction, consider the following:
-
Choice of Base: Strong bases, particularly alkoxides, can be a source of hydrides. Opt for milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4]
-
Solvent System: Alcohols can also act as hydride sources.[5] If you are using a solvent mixture containing an alcohol, consider switching to an aprotic solvent system like dioxane/water or THF/water.[1]
-
Water Content: While a small amount of water is often beneficial for Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[4] Careful optimization of the water content is necessary.
| Parameter | Recommendation to Minimize Dehalogenation |
| Base | Use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[4] |
| Solvent | Avoid alcohol-based solvents if possible; use aprotic solvents like dioxane or THF with water.[1][5] |
| Water | Optimize the amount of water; avoid excessive amounts.[4] |
Issue 3: Unwanted Homocoupling Side Products
The formation of bibenzyl (from the benzyl halide) or biaryl (from the boronic acid) compounds can significantly reduce the yield of your desired cross-coupled product.
Question: My crude NMR shows signals corresponding to the homocoupling of my boronic acid and/or my 4-iodobenzyl halide. What can I do?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[1][2] Ullmann-type homocoupling of the aryl halide can also occur, particularly at higher temperatures.[9]
-
Rigorous Degassing: As with catalyst deactivation, excluding oxygen is the most effective way to minimize boronic acid homocoupling.[12]
-
Use a Pd(0) Source: Employing a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates Pd(0) can reduce the amount of Pd(II) available to promote homocoupling.[1]
-
Temperature Control: For aryl halide homocoupling, screening lower reaction temperatures can be beneficial.[9]
-
Ligand Choice: Certain bulky phosphine ligands or NHC ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[9]
Experimental Protocols
Standard Protocol for Suzuki Coupling of 4-Iodobenzyl Halide
This is a general starting point and may require optimization for your specific substrates.
Materials:
-
4-Iodobenzyl halide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water, 4:1)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-iodobenzyl halide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki Coupling Cycle and Troubleshooting
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Semantic Scholar. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
RSC Publishing. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]
-
ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]
-
ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of 4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this critical heterocyclic scaffold. This guide is structured to address specific issues through a detailed question-and-answer format, offering not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the preparation of 4-substituted piperidines.
Q1: What are the most common synthetic routes to 4-substituted piperidines and what are their primary associated side reactions?
A1: The most prevalent methods for synthesizing 4-substituted piperidines include the hydrogenation of substituted pyridines, nucleophilic substitution on pre-formed piperidine rings, and various cyclization strategies. Each route is susceptible to specific side reactions. Hydrogenation of pyridines can sometimes lead to incomplete reduction or over-reduction, resulting in a mixture of products. Nucleophilic substitution at the 4-position of a piperidine can be challenging and may lead to elimination byproducts.[1] Cyclization strategies, such as the Dieckmann condensation to form a 4-piperidone intermediate, can be complicated by side reactions like beta-elimination, especially under strongly alkaline conditions.[1]
Q2: I'm observing a significant amount of a water-soluble byproduct in my N-alkylation reaction. What is it likely to be and how can I avoid it?
A2: A highly water-soluble byproduct in N-alkylation of a piperidine is almost certainly the quaternary ammonium salt, formed through over-alkylation.[2] This occurs when the desired tertiary amine product reacts further with the alkylating agent. This side reaction is especially problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.[2] To mitigate this, precise control over stoichiometry is crucial; using a slight excess of the piperidine starting material is recommended.[2] Additionally, slow addition of the alkylating agent, for instance, using a syringe pump, can maintain a low concentration of the alkylating agent and favor mono-alkylation.[2]
Q3: My reductive amination reaction is sluggish and giving low yields. What are the key parameters to optimize?
A3: Reductive amination is a powerful method for introducing substituents at the nitrogen atom, generally avoiding over-alkylation.[2] If you are experiencing low yields or slow reaction rates, consider the following:
-
The reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of a wide range of functional groups.[2] Ensure it is fresh and has been stored under anhydrous conditions.
-
pH of the reaction medium: The initial formation of the iminium ion is pH-dependent. For many reductive aminations, slightly acidic conditions can facilitate this step. However, the optimal pH can be substrate-dependent.
-
Solvent: Anhydrous solvents are critical to prevent hydrolysis of the iminium intermediate and the reducing agent. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used.
-
Reaction time and temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating or extended reaction times.[2] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.
Q4: I am attempting a Michael addition to a 4-pyridone derivative, but the reaction is not proceeding as expected. What are common pitfalls?
A4: The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl system like a 4-pyridone.[3] Common issues include:
-
Nucleophile reactivity: The choice of nucleophile is critical. "Soft" nucleophiles are generally preferred for 1,4-addition. Highly reactive, "hard" nucleophiles like Grignard reagents may favor 1,2-addition to the carbonyl group.
-
Reaction conditions: The choice of base and solvent can significantly influence the outcome. Protic solvents can interfere with the nucleophile, while aprotic solvents are generally preferred. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions with the pyridone ring.
-
Steric hindrance: Steric bulk on either the nucleophile or the pyridone can impede the reaction.
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a more detailed, problem-oriented approach to troubleshooting specific side reactions.
Issue 1: Over-alkylation in N-Alkylation Reactions
Symptoms:
-
Formation of a highly polar, often water-soluble, byproduct.
-
Reduced yield of the desired tertiary amine.
-
Complex purification, often requiring reverse-phase chromatography.
Root Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Excess Alkylating Agent | The desired tertiary amine product is often more nucleophilic than the starting secondary amine, making it a better substrate for a second alkylation.[2] | 1. Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material relative to the alkylating agent.[2] 2. Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump, to maintain its low concentration.[2] |
| Highly Reactive Alkylating Agent | Alkylating agents like methyl iodide and benzyl bromide are highly electrophilic and react rapidly, increasing the likelihood of a second alkylation event.[2] | 1. If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride or bromide instead of an iodide). 2. Lower the reaction temperature to decrease the rate of both the desired and undesired reactions, potentially improving selectivity. |
| Inappropriate Base | A strong, nucleophilic base can compete with the piperidine for the alkylating agent. | 1. Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[4] |
Issue 2: Formation of N-Oxides
Symptoms:
-
An additional spot on TLC or a new peak in LC-MS with a mass increase of 16 amu compared to the starting tertiary amine or the product.
-
N-oxides can sometimes act as prodrugs, being reduced back to the tertiary amine in vivo.[5][6]
Root Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Oxidative Conditions | The tertiary nitrogen of the piperidine ring can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are present. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled, deoxygenated solvents. 3. If the N-oxide is a known metabolite of a drug candidate, it may need to be synthesized and characterized separately.[6] |
| Metabolic Oxidation | In a biological context, N-oxidation is a common metabolic pathway for tertiary amines.[6] | This is not a side reaction in the traditional sense but an important consideration in drug development. The N-oxide may have different pharmacological properties than the parent compound.[5] |
Issue 3: Elimination Reactions in 4-Substituted Piperidines
Symptoms:
-
Formation of a tetrahydropyridine byproduct.
-
Loss of a substituent at the 4-position.
Root Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Presence of a Good Leaving Group at the 4-Position | If the 4-substituent is a good leaving group (e.g., a halide or a tosylate), elimination can be induced by a base or heat. | 1. Use milder reaction conditions (lower temperature, weaker base). 2. If performing a nucleophilic substitution at the 4-position, consider using a less basic nucleophile. |
| Strongly Basic or Acidic Conditions | Extreme pH conditions can promote elimination reactions, especially with sensitive substrates. | 1. Buffer the reaction mixture if possible. 2. Screen a range of milder bases or acids. |
Section 3: Experimental Protocols
Protocol 1: Optimized N-Alkylation to Minimize Over-Alkylation
This protocol describes a general procedure for the mono-N-alkylation of a 4-substituted piperidine, designed to minimize the formation of the quaternary ammonium salt.
Materials:
-
4-substituted piperidine
-
Alkyl halide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Syringe pump
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the 4-substituted piperidine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the piperidine.
-
Begin vigorous stirring at room temperature.
-
Dissolve the alkyl halide (1.0 equivalent) in anhydrous acetonitrile.
-
Using a syringe pump, add the solution of the alkyl halide to the reaction mixture over a period of 2-4 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination for N-Substitution
This protocol provides a general method for the N-alkylation of a 4-substituted piperidine via reductive amination, which avoids the issue of over-alkylation.[2]
Materials:
-
4-substituted piperidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the 4-substituted piperidine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Add anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Visualizations
Diagram 1: N-Alkylation and the Over-Alkylation Side Reaction
Caption: N-Alkylation pathway and the competing over-alkylation side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation of piperidines.
References
- Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google P
- Technical Support Center: Optimizing N-Alkyl
-
Piperidine synthesis - Organic Chemistry Portal. [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - ResearchGate. [Link]
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google P
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. [Link]
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. [Link]
-
Mild general synthesis of 4-substituted piperidines - RSC Publishing. [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [Link]
-
Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC - NIH. [Link]
-
Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters - ACS Publications. [Link]
-
Substituted piperidine challenge | Request PDF - ResearchGate. [Link]
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Enantioselective Michael addition using 4(3H)‐pyrimidinone | Request PDF - ResearchGate. [Link]
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Michael addition reaction - Wikipedia. [Link]
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4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - NIH. [Link]
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Piperidine Synthesis. - DTIC. [Link]
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Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. [Link]
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Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. [Link]
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Technical Support Center: Purification of 1-(4-Iodobenzyl)piperidine by Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-(4-Iodobenzyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and structurally similar basic compounds. As a moderately polar tertiary amine, this compound presents specific challenges during silica gel chromatography that require careful method development and troubleshooting. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for developing a successful purification strategy from the outset.
Q1: What is the best stationary phase for purifying this compound?
Answer: The choice of stationary phase is critical due to the basic nature of the piperidine nitrogen.
-
Standard Silica Gel (Recommended with Modifier): Silica gel is the most common and cost-effective stationary phase.[1] However, its surface is acidic due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen of your compound, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation.[2][3] To counteract this, the mobile phase must be modified with a small amount of a basic additive like triethylamine (TEA) or ammonia.[2][4]
-
Alumina (Alternative): Alumina can be obtained in neutral or basic grades and is a good alternative for purifying amines, as it minimizes the strong acid-base interactions seen with silica.[1]
-
Amine-Functionalized Silica (Specialty Phase): For very difficult separations, amine-bonded silica phases can provide excellent peak shape for basic compounds without requiring a mobile phase modifier.[1][2] However, this is a more expensive option.
For routine purifications, standard silica gel with a triethylamine-modified mobile phase offers the best balance of performance and cost.
Q2: How do I select and optimize a mobile phase (solvent system)?
Answer: Mobile phase selection is an empirical process, best guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of approximately 0.2 to 0.4, as this range typically provides the best separation in flash column chromatography.[1][4][5]
-
Start with a Standard Solvent System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent. A good initial system to screen is Hexanes/Ethyl Acetate .[5][6]
-
Incorporate a Basic Modifier: Crucially, for this compound, add 0.5-2% triethylamine (TEA) to your chosen solvent system. This deactivates the acidic sites on the silica gel, preventing peak tailing.[2][4]
-
Adjust Polarity Based on TLC:
-
If the Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
-
If the Rf is too high (>0.4): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).
-
-
Alternative Solvent Systems: If Hexanes/EtOAc does not provide adequate separation from impurities, consider a system based on Dichloromethane (DCM)/Methanol .[1] A starting point could be 1-5% Methanol in DCM, again with 0.5-2% TEA.
Q3: What is the best way to load my crude sample onto the column?
Answer: Proper sample loading is essential for achieving sharp bands and good separation. You have two primary options:
-
Liquid Loading: This is the simplest method. Dissolve your crude material in a minimal amount of the initial, least polar mobile phase. If the sample is not very soluble in the mobile phase, you can dissolve it in a stronger, volatile solvent (like DCM), but the volume must be kept as small as possible to avoid disrupting the column packing.
-
Dry Loading (Recommended for Best Resolution): If your compound has poor solubility in the mobile phase or if you are purifying a larger quantity, dry loading is superior.[4][5]
-
Dissolve your crude product in a suitable volatile solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a fine, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.[4]
-
Dry loading prevents the dissolution issues and band broadening that can occur with liquid loading, often resulting in a significantly cleaner separation.
Troubleshooting Guide
This section provides solutions to the most common problems encountered during the purification of this compound.
Problem: My compound is streaking or tailing badly on the TLC plate and column.
| Probable Cause | Solution |
| Acid-Base Interaction: The basic piperidine nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface.[2] This is the most common cause of tailing for amines. | Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a similar volatile base into your eluent for both TLC and column chromatography.[2][4] The TEA will preferentially bind to the acidic sites, allowing your compound to elute symmetrically. |
| Sample Overload: Too much sample has been spotted on the TLC plate or loaded onto the column. | Reduce Sample Concentration: For TLC, ensure spots are small (1-2 mm diameter).[7] For column chromatography, a general rule is to load 1-10% of the silica gel mass, depending on the difficulty of the separation. |
Problem: I am getting poor separation between my product and a key impurity.
| Probable Cause | Solution |
| Suboptimal Solvent System: The chosen mobile phase does not have sufficient selectivity for the two compounds. | Re-optimize the Mobile Phase: Screen different solvent systems. For example, if Hexanes/EtOAc fails, try a system with different chemical properties like DCM/Methanol or Toluene/Acetone (always with TEA). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. |
| Isocratic Elution is Insufficient: The Rf values of the compounds are too close for a single solvent mixture to resolve them effectively over the length of the column. | Use a Gradient Elution: Start with a less polar solvent system where your product has an Rf of ~0.1-0.2.[4] Gradually and slowly increase the polarity of the mobile phase during the run. This will keep the peaks sharper and can often resolve closely eluting compounds.[4][8] |
| Poor Column Packing / Loading: An improperly packed column or poor sample loading technique has led to band broadening. | Improve Technique: Ensure the column is packed uniformly without air bubbles or cracks. Use the dry loading technique described in the FAQs for the sharpest possible initial band.[4][5] |
Problem: My product is not eluting from the column, or recovery is very low.
| Probable Cause | Solution |
| Irreversible Adsorption: The compound has bound so strongly to the acidic silica that the mobile phase cannot elute it. This is an extreme case of the interaction that causes tailing. | 1. Deactivate the Silica: Ensure your mobile phase contains a basic modifier like TEA.[2] 2. Flush with a Stronger Solvent: If the compound is still on the column after your planned elution, try flushing the column with a highly polar mixture, such as 5-10% Methanol in DCM with 2% TEA. |
| Compound Decomposition: The compound may be unstable on silica gel.[3] | Test for Stability: Spot your compound on a TLC plate and let it sit in the open air for 30-60 minutes before developing. If a new spot appears at the baseline or elsewhere, your compound is likely degrading.[3] If this is the case, consider switching to a less acidic stationary phase like neutral alumina or using a deactivated silica column. |
Experimental Protocols & Workflows
Workflow for Purification of this compound
Below is a standard workflow from initial analysis to final product isolation.
Caption: Standard workflow for chromatographic purification.
Protocol 1: TLC Method Development
-
Prepare Eluent: In a beaker, prepare ~20 mL of a starting solvent system, for example, 20% Ethyl Acetate in Hexanes with 1% Triethylamine.
-
Prepare TLC Chamber: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[9]
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Spot your crude reaction mixture and, if available, your starting materials and pure product as references. Keep spots small and concentrated.[7]
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with potassium permanganate or another suitable stain.
-
Analyze and Optimize: Calculate the Rf value for your product. Adjust the solvent polarity as described in the FAQs to achieve an Rf of 0.2-0.4.[6]
Protocol 2: Flash Column Chromatography
This protocol assumes a purification of ~500 mg of crude material.
-
Column Selection: Choose a glass column with a diameter of approximately 2-3 cm.
-
Packing the Column:
-
Add a small cotton or glass wool plug to the bottom of the column.
-
Add a ~1 cm layer of sand.
-
Fill the column approximately two-thirds full with the initial, non-polar mobile phase (e.g., 5% EtOAc in Hexanes + 1% TEA).
-
Slowly pour ~25 g of silica gel (for a 500 mg sample) into the column as a slurry or dry, tapping the column gently to ensure even packing.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance.[10]
-
-
Sample Loading:
-
Prepare your sample for dry loading as described in the FAQs, adsorbing the 500 mg of crude material onto ~1 g of silica gel.
-
Drain the solvent in the column until it is just level with the top layer of sand.
-
Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.
-
Gently add a final thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Begin collecting fractions.
-
Start with at least 2-3 column volumes of the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., move from 5% EtOAc to 10%, then 15%, etc.). A stepwise gradient is often sufficient.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common chromatographic issues.
Caption: A decision tree for troubleshooting chromatography.
References
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. [Link]
-
Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
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Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]
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Reddit. (2022). Troubleshooting flash chromatography purification. [Link]
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PubChem. This compound. [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Poole, C. F. (2025). Isolation Methods I: Thin-Layer Chromatography. ResearchGate. [Link]
-
BISC 429. Thin layer chromatography. [Link]
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Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
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- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 1-(4-Iodobenzyl)piperidine
Welcome to the technical support center for the synthesis of 1-(4-Iodobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important building block. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction to the Synthetic Routes
The synthesis of this compound is most commonly achieved through two primary synthetic routes:
-
Reductive Amination: This one-pot reaction involves the condensation of 4-iodobenzaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
-
Nucleophilic Substitution: This method entails the reaction of a 4-iodobenzyl halide (typically bromide or chloride) with piperidine, where the piperidine acts as a nucleophile, displacing the halide.
Both methods are effective, but each presents a unique impurity profile that can impact yield, purity, and downstream applications. This guide will dissect the common impurities associated with each route and provide actionable troubleshooting advice.
Troubleshooting Guide: Common Impurities and Solutions
This section is formatted in a question-and-answer style to directly address issues you may be encountering in your synthesis.
Route 1: Reductive Amination
Scenario: You are performing a reductive amination of 4-iodobenzaldehyde with piperidine using a hydride-based reducing agent (e.g., sodium triacetoxyborohydride - STAB, or sodium cyanoborohydride - NaBH₃CN).
Answer:
The presence of 4-iodobenzyl alcohol is a common side-product in reductive amination reactions. Its formation is primarily due to the direct reduction of the starting aldehyde, 4-iodobenzaldehyde, by the hydride reducing agent before it can react with piperidine to form the iminium ion intermediate.
Causality:
-
Non-selective Reducing Agents: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the aldehyde and the iminium ion. While milder reagents like STAB are more selective for the iminium ion, they can still reduce the aldehyde, especially under certain conditions.[1][2]
-
Reaction Conditions: If the formation of the iminium ion is slow, the reducing agent will have more opportunity to react with the starting aldehyde. This can be influenced by factors such as pH, solvent, and temperature.
Troubleshooting and Prevention:
-
Choice of Reducing Agent: If you are using NaBH₄, consider switching to a more selective reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][3] These reagents are generally less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
-
Sequential Addition: Instead of a one-pot reaction, you can add the reducing agent after allowing the aldehyde and amine to stir together for a period to facilitate iminium ion formation. Monitor the reaction by TLC or LC-MS to determine the optimal time for the addition of the reducing agent.
-
pH Control: The formation of the iminium ion is often favored under slightly acidic conditions (pH 5-6). Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the condensation step and minimize the reduction of the free aldehyde.
Experimental Protocol: Selective Reduction with STAB
-
To a solution of 4-iodobenzaldehyde (1.0 eq) and piperidine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Perform an aqueous work-up to quench the reaction and purify the product by column chromatography.
Answer:
The presence of 4-iodobenzoic acid indicates oxidation of the starting aldehyde, 4-iodobenzaldehyde.
Causality:
-
Starting Material Impurity: Commercial 4-iodobenzaldehyde can contain 4-iodobenzoic acid as an impurity due to oxidation during storage.[4] It is advisable to check the purity of your starting material before use.
-
Reaction Conditions: While less common during reductive amination, exposure of the aldehyde to air for prolonged periods, especially in the presence of certain metal catalysts or basic conditions, can lead to oxidation.
-
Cannizzaro Reaction: If your reaction is run under strongly basic conditions, 4-iodobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction (the Cannizzaro reaction) to yield both 4-iodobenzyl alcohol and 4-iodobenzoic acid.[1][5][6][7][8]
Troubleshooting and Prevention:
-
Purity of Starting Material: Use freshly purchased or purified 4-iodobenzaldehyde. You can purify commercial aldehyde by recrystallization.
-
Inert Atmosphere: While not always necessary for reductive amination, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Avoid Strong Bases: Ensure your reaction conditions are not strongly basic, especially if unreacted aldehyde is present for extended periods.
Answer:
The loss of the iodine atom is due to a side reaction called hydrodehalogenation.
Causality:
-
Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂/Pd-C) as the reduction method, hydrodehalogenation is a well-known side reaction, especially for aryl iodides.[9][10][11] The carbon-iodine bond is relatively weak and can be cleaved by the catalyst and hydrogen.
-
Certain Hydride Reagents: While less common, some strong hydride reagents or reactions run at elevated temperatures can also promote hydrodehalogenation.
Troubleshooting and Prevention:
-
Avoid Catalytic Hydrogenation: For substrates containing aryl halides, it is generally advisable to avoid catalytic hydrogenation.
-
Use Chemical Hydride Reagents: Employ milder, chemical hydride reducing agents like STAB or NaBH₃CN, which are less prone to causing hydrodehalogenation under standard conditions.
-
Optimize Reaction Conditions: If you must use catalytic hydrogenation, careful optimization of the catalyst, solvent, pressure, and temperature may be required. Using a poisoned catalyst (e.g., Lindlar's catalyst) might also reduce dehalogenation, though this is less common for this type of transformation.
| Impurity | Formation Pathway | Prevention Strategy |
| 4-Iodobenzyl alcohol | Reduction of starting aldehyde | Use selective reducing agents (STAB, NaBH₃CN), sequential addition of reagents. |
| 4-Iodobenzoic acid | Oxidation of starting aldehyde, Cannizzaro reaction | Use pure starting materials, avoid strongly basic conditions. |
| Benzylpiperidine | Hydrodehalogenation | Avoid catalytic hydrogenation; use chemical hydride reagents. |
Route 2: Nucleophilic Substitution
Scenario: You are synthesizing this compound by reacting a 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide) with piperidine in the presence of a base.
Answer:
The formation of 4-iodobenzyl alcohol in a nucleophilic substitution reaction is indicative of a competing substitution reaction where hydroxide ions act as the nucleophile instead of piperidine.
Causality:
-
Presence of Water: The hydroxide ions can originate from water in your solvent or from the base used if it is hygroscopic (e.g., potassium carbonate).[12]
-
Reaction Kinetics: Piperidine is a good nucleophile, but if its concentration is too low, or if the reaction temperature is not optimal, the competing reaction with hydroxide can become significant, especially for more reactive benzyl halides.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure you are using anhydrous solvents and reagents. Dry your solvent and use freshly opened or dried piperidine and base.
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing as a nucleophile.
-
Excess Piperidine: Using a slight excess of piperidine can help to favor the desired reaction pathway.
Experimental Protocol: Anhydrous Nucleophilic Substitution
-
To a solution of 4-iodobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting halide.
-
Upon completion, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.
Answer:
The formation of a quaternary ammonium salt is due to the over-alkylation of the product, this compound, with the starting 4-iodobenzyl halide.
Causality:
-
Reaction Stoichiometry: If there is an excess of the alkylating agent (4-iodobenzyl halide) relative to piperidine, the initially formed tertiary amine product can act as a nucleophile and react with another molecule of the halide.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the 4-iodobenzyl halide to ensure all of the halide is consumed.
-
Slow Addition: Adding the 4-iodobenzyl halide slowly to the solution of piperidine can help to maintain a low concentration of the halide and minimize over-alkylation.[2]
| Impurity | Formation Pathway | Prevention Strategy |
| 4-Iodobenzyl alcohol | Nucleophilic substitution by hydroxide | Use anhydrous conditions, non-nucleophilic bases. |
| Quaternary ammonium salt | Over-alkylation of the product | Use a slight excess of piperidine, slow addition of the halide. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination of 4-iodobenzaldehyde with piperidine?
A1: The choice of solvent depends on the reducing agent. For sodium triacetoxyborohydride (STAB), chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. For sodium cyanoborohydride (NaBH₃CN), methanol is a good choice.
Q2: How can I effectively purify my final product from the unreacted starting materials and by-products?
A2: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient of ethyl acetate in hexanes is typically used for elution. An initial acid-base extraction can also be beneficial. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will extract the basic product and piperidine into the aqueous layer, leaving non-basic impurities like 4-iodobenzyl alcohol in the organic layer. The aqueous layer can then be basified and the product re-extracted.
Q3: Can I use 4-iodobenzyl chloride instead of 4-iodobenzyl bromide for the nucleophilic substitution reaction?
A3: Yes, 4-iodobenzyl chloride can be used. However, benzyl bromides are generally more reactive than benzyl chlorides in nucleophilic substitution reactions, so the reaction with the chloride may require longer reaction times or higher temperatures.
Q4: My reaction seems to stall, with starting material remaining even after prolonged reaction times. What should I do?
A4: For reductive amination, ensure that your reducing agent is active. Hydride reagents can decompose upon storage. Also, check the pH of your reaction; iminium ion formation can be slow if the conditions are not optimal. For nucleophilic substitution, you can try increasing the temperature or adding a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction to form the more reactive 4-iodobenzyl iodide.
Visualizing Impurity Formation
Caption: Impurity formation pathways in the synthesis of this compound.
References
-
ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
LibreTexts. (2023). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Myers, A. G. (n.d.).
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
University of Babylon. (n.d.). Cannizzaro Reaction. [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
National Institutes of Health. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. [Link]
-
CHIMIA. (2019). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]
-
Wikipedia. (2023). 4-Iodobenzoic acid. [Link]
-
LibreTexts. (2023). Cannizzaro Reaction. Chemistry LibreTexts. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
YouTube. (2020). Cannizzaro Reaction Mechanism. [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]
-
ResearchGate. (2008). Effect of Formamide in the Leuckart Reaction. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. [Link]
-
Wikipedia. (2023). Leuckart reaction. [Link]
-
ScienceDirect. (2024). Catalytic hydrodehalogenation of iodinated contrast agents in drinking water. [Link]
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Technical Support Center: Scale-Up Synthesis of 1-(4-Iodobenzyl)piperidine
Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Iodobenzyl)piperidine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. This compound is a valuable building block in medicinal chemistry, often utilized in the development of therapeutic agents, including potent inhibitors of acetylcholinesterase.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical scale-up experience. We will focus on the most robust and widely employed method for this transformation: carbonyl reductive amination .[3][4] This approach offers high selectivity and generally good yields, making it ideal for producing high-purity material.
Part 1: The Core Reaction - Reductive Amination
The synthesis of this compound is most effectively achieved through a one-pot reductive amination procedure. This reaction involves the condensation of 4-iodobenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent to yield the target tertiary amine.
Reaction Mechanism: Reductive Amination
Caption: Mechanism of Reductive Amination.
Part 2: Experimental Protocols
Adherence to a well-defined protocol is critical for reproducibility and safety. Below are representative procedures for both lab-scale and pilot-scale synthesis.
Protocol 1: Lab-Scale Synthesis (10g Scale)
| Parameter | Value | Notes |
| Reactants | ||
| 4-Iodobenzaldehyde | 10.0 g (43.1 mmol, 1.0 eq) | Ensure high purity; light-sensitive.[5] |
| Piperidine | 4.4 g (51.7 mmol, 1.2 eq) | Use in a fume hood; corrosive and flammable.[6] |
| Sodium Triacetoxyborohydride | 13.7 g (64.6 mmol, 1.5 eq) | Moisture-sensitive; add portion-wise. |
| Solvent | ||
| Dichloromethane (DCM) | 200 mL | Anhydrous grade recommended. |
| Conditions | ||
| Temperature | 0°C to Room Temperature | Initial cooling helps control exotherm. |
| Reaction Time | 4-6 hours | Monitor by TLC or LC-MS. |
| Expected Yield | 85-95% | After purification. |
Step-by-Step Methodology:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-iodobenzaldehyde (10.0 g) and dichloromethane (200 mL).
-
Stir the mixture until the aldehyde is fully dissolved. Add piperidine (4.4 g) dropwise at room temperature.
-
Stir the solution for 30 minutes to allow for iminium ion formation.
-
Cool the flask to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (13.7 g) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Workup: Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.
Protocol 2: Considerations for Scale-Up (1kg Scale)
Scaling up requires significant adjustments to ensure safety, efficiency, and product quality.
| Parameter | Lab Scale (10g) | Scale-Up (1kg) | Rationale for Change |
| Vessel | 500 mL RBF | 20 L Jacketed Glass Reactor | Controlled heating/cooling, overhead stirring. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures homogeneity in a larger volume. |
| Reagent Addition | Manual, portion-wise | Addition Funnel / Pump | Precise control over addition rate and exotherm. |
| Solvent | Dichloromethane (DCM) | Toluene or 2-MeTHF | Higher boiling point, better safety profile, and easier recovery. |
| Workup | Separatory Funnel | Reactor-based extraction | Minimizes manual handling and exposure. |
| Purification | Chromatography | Crystallization / Distillation | Chromatography is impractical at this scale. Product may crystallize as a salt (e.g., hydrochloride). |
Step-by-Step Scale-Up Workflow:
-
Charge the 20 L reactor with 4-iodobenzaldehyde (1.0 kg) and toluene (10 L) under a nitrogen blanket.
-
Start overhead agitation. Add piperidine (0.44 kg) via an addition funnel over 15-20 minutes.
-
Stir for 1 hour at ambient temperature.
-
Cool the reactor jacket to 0-5°C.
-
Slowly add sodium triacetoxyborohydride (1.37 kg) via a solids addition port over 1.5-2 hours, carefully monitoring the internal temperature to keep it below 15°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Workup: Cool the reactor to 10°C. Slowly pump in 10 L of 1M sodium hydroxide (NaOH) solution to quench the reaction and dissolve salts.
-
Stop agitation, allow layers to separate, and drain the lower aqueous layer.
-
Wash the organic layer with water (2 x 5 L).
-
Isolation: Concentrate the toluene layer under vacuum. For purification, dissolve the crude residue in a suitable solvent (e.g., isopropanol) and add hydrochloric acid to precipitate the hydrochloride salt. Filter and dry the salt. The free base can be regenerated if needed.
Part 3: Troubleshooting Guide (Q&A Format)
Encountering issues during synthesis is common. This section addresses specific problems with their probable causes and validated solutions.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting synthesis issues.
Q1: My reaction is very slow or has stalled, with significant amounts of 4-iodobenzaldehyde remaining. What's wrong?
-
Answer: This issue typically points to a problem with the formation of the iminium ion intermediate or the activity of the reducing agent.
-
Probable Cause 1: Moisture. The presence of water can hydrolyze the iminium ion back to the starting materials and can also decompose the hydride reagent.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure reagents have been stored correctly.
-
-
Probable Cause 2: Reagent Quality. The 4-iodobenzaldehyde may have degraded, or the piperidine could be of low purity. The sodium triacetoxyborohydride may have lost its activity due to improper storage.
-
Probable Cause 3: Insufficient Iminium Formation. The equilibrium between the aldehyde/amine and the iminium ion may not be favorable under the current conditions.
-
Solution: Allow the aldehyde and amine to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent. A catalytic amount of a mild acid like acetic acid can sometimes be added to promote iminium formation, though NaBH(OAc)₃ typically does not require this.
-
-
Q2: I'm observing a significant amount of 4-iodobenzyl alcohol as a byproduct. How can I prevent this?
-
Answer: The formation of 4-iodobenzyl alcohol indicates that the reducing agent is directly reducing the starting aldehyde instead of the iminium ion.
-
Probable Cause: Premature or Too Rapid Addition of Reductant. If the reducing agent is added before a sufficient concentration of the iminium ion has formed, it will preferentially attack the more abundant aldehyde.
-
Solution: Follow the correct order of addition: mix the aldehyde and amine first, stir, and then add the reducing agent. On a larger scale, add the reductant slowly and control the temperature to ensure the reduction of the iminium ion is the primary pathway.
-
-
Probable Cause: Incorrect Reducing Agent. While NaBH(OAc)₃ is selective, a stronger, less-selective agent like sodium borohydride (NaBH₄) is more prone to reducing the aldehyde, especially if the pH is not controlled.
-
Solution: Stick with a milder, more chemoselective reducing agent like NaBH(OAc)₃ for this transformation. If using NaBH₄ is necessary (e.g., for cost reasons), careful pH control (typically around 5-7) is required.
-
-
Q3: The reaction mixture has turned dark brown/black. Is this normal and will it affect my yield?
-
Answer: Significant darkening is not typical and usually indicates decomposition or side reactions, which can negatively impact yield and purity.
-
Probable Cause: Degradation of 4-Iodobenzaldehyde. Aromatic iodides, particularly aldehydes, can be sensitive to light and air, leading to decomposition.[5]
-
Solution: Protect the reaction from light. Ensure the reaction is performed under an inert atmosphere. Using purified, fresh starting materials is crucial.
-
-
Probable Cause: Runaway Exotherm. A localized temperature spike during the addition of the reducing agent can cause decomposition of reactants or products.
-
Solution: Improve temperature control. For scale-up, this means ensuring the reactor's cooling system is efficient and the reductant is added at a controlled rate to dissipate the heat generated.
-
-
Q4: I'm struggling with the workup. I'm getting a persistent emulsion between the organic and aqueous layers.
-
Answer: Emulsions are a common challenge when working with amines due to their surfactant-like properties.
-
Solution 1: Add Brine. Break up the emulsion by adding a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
Solution 2: Change Solvent. If emulsions are persistent, consider using a different workup solvent. Toluene or methyl tert-butyl ether (MTBE) are often less prone to emulsion formation than dichloromethane.
-
Solution 3: Filtration. Sometimes, the emulsion is caused by fine particulates. Filtering the entire biphasic mixture through a pad of Celite® can help break it up.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is reductive amination preferred over direct N-alkylation with 4-iodobenzyl halide?
-
Answer: While direct alkylation of piperidine with a reagent like 4-iodobenzyl bromide seems more direct, it is fraught with challenges, especially at scale. The primary issue is over-alkylation . The product, this compound, is a tertiary amine that can be further alkylated by the benzyl halide to form a quaternary ammonium salt. This side reaction is difficult to control and leads to a mixture of products and lower yields of the desired tertiary amine. Reductive amination is a controlled, stepwise process that cleanly forms the C-N bond and stops at the tertiary amine stage, making it a more robust and reliable method.[3][8]
Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?
-
Answer: For this specific reaction, the following CPPs are vital:
-
Temperature Control: The reaction is exothermic. Maintaining a consistent internal temperature (e.g., <15°C) during the reductant addition is the most critical parameter to prevent side reactions and ensure safety.
-
Rate of Addition: The speed at which the sodium triacetoxyborohydride is added directly impacts temperature control. A slow, controlled addition is mandatory.
-
Agitation Speed: Efficient mixing is required to ensure good mass and heat transfer, preventing localized "hot spots" and ensuring the reagents are well-dispersed.
-
Reaction Concentration: While higher concentrations can improve throughput, they also increase the volumetric heat output. The concentration must be optimized to balance reaction speed with the cooling capacity of the reactor.
-
Q3: What are the primary safety hazards, and how should they be managed at scale?
-
Answer: The primary hazards are associated with the reagents:
-
Piperidine: It is a flammable, toxic, and corrosive liquid.[6] At scale, it must be handled in a closed system to prevent vapor inhalation and skin contact. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Ensure the reactor area is well-ventilated and free from ignition sources.
-
4-Iodobenzaldehyde: This is a skin, eye, and respiratory irritant.[7][9] Avoid inhaling the dust by using a powder handling hood or respirator during charging operations.
-
Hydride Reagent: Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. The quenching step must be performed slowly and with cooling to manage the gas evolution and exotherm.
-
Solvents: Use of flammable solvents like toluene requires grounding of all equipment to prevent static discharge and ensuring the reactor is in an area rated for flammable liquid handling.
-
Q4: Can I purify the final product without using column chromatography?
-
Answer: Yes, and for large quantities, it is highly recommended.
-
Method 1: Acid/Base Extraction. As a basic amine, the product can be selectively extracted. After the initial quench, the organic layer can be extracted with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be washed with a fresh organic solvent, basified (e.g., with NaOH), and the product (free base) re-extracted into a clean organic solvent.
-
Method 2: Crystallization. The free base of this compound may be a low-melting solid or an oil, but its salts are often highly crystalline. A highly effective purification strategy is to dissolve the crude product in a solvent like isopropanol (IPA) or ethyl acetate and add an acid (e.g., HCl in IPA or gaseous HCl) to precipitate the hydrochloride salt. The salt can then be collected by filtration and washed to yield high-purity material.[10]
-
References
-
Kumar, R., Flodén, N. J., Whitehurst, W. G., & Gaunt, M. J. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. Available at: [Link]
-
Shang, Y., et al. (2018). Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amination. Chem. Available at: [Link]
-
Gaunt, M. J., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. University of Cambridge. Available at: [Link]
- Magedov, I. V., et al. (2006). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of New Orleans.
-
Abdel-Magid, A. F., et al. (2011). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Doyle, A. G., et al. (2021). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. Available at: [Link]
-
Smith, A. M., et al. (2019). Large-scale reductive amination and synthesis applications. ResearchGate. Available at: [Link]
- Kassiou, M., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine: A novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology.
- Matassini, C., Clemente, F., & Goti, A. (2014). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
-
Xu, F. F., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications. Available at: [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Iodobenzaldehyde. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]
-
Tius, M. A., et al. (2001). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Available at: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
- Jackson, R. F. W. (2002). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online.
-
Contreras, J. M., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]
-
Anderson, J. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Yamanashi, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Sugimoto, O., et al. (2000). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform. Available at: [Link]
- Goddu, R. C. (1959). Purification of piperazine. Google Patents.
-
Kassiou, M., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. PubMed. Available at: [Link]
- Padwa, A. (2005). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
- CN1583742A. (2005). Method for preparing 4-piperidyl piperidine. Google Patents.
- US9029547B1. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
Sources
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- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
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- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Radioiodinated Benzylpiperidine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving the stability of radioiodinated benzylpiperidine derivatives. Our focus is on delivering actionable troubleshooting strategies and foundational knowledge to ensure the integrity and reliability of your experimental outcomes.
Introduction to Stability Challenges
Radioiodinated benzylpiperidine derivatives are valuable tools in nuclear medicine, particularly for SPECT and PET imaging of targets like sigma receptors.[1][2] However, the utility of these radiotracers is fundamentally dependent on their stability, both on the shelf (in vitro) and within a biological system (in vivo). The primary challenges encountered are radiolytic decomposition and metabolic deiodination, which can lead to compromised imaging quality and inaccurate biodistribution data.[3][4] This guide will address these issues head-on, providing a framework for troubleshooting and optimization.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your research, offering a systematic approach to identify and resolve them.
Issue 1: Low Radiochemical Yield (RCY) During Synthesis
A low RCY is a common hurdle in the synthesis of radiolabeled compounds.[5] It often points to suboptimal reaction conditions or issues with the starting materials.
Possible Causes & Actionable Solutions:
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction mixture is critical for many radioiodination methods. For electrophilic iodination using agents like Chloramine-T or N-bromosuccinimide (NBS), a slightly acidic to neutral pH is often optimal.[3][6]
-
Troubleshooting Step: Perform small-scale test reactions across a pH range (e.g., 5.0 to 8.0) to determine the optimal pH for your specific benzylpiperidine derivative.
-
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of the precursor or the final product.[3]
-
Troubleshooting Step: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.
-
-
Oxidizing Agent Concentration: Excessive amounts of oxidizing agents like Chloramine-T or NBS can damage the target molecule, leading to byproducts and a lower yield of the desired radioiodinated compound.[3][6]
-
Troubleshooting Step: Titrate the concentration of the oxidizing agent to find the minimum amount required for efficient iodination.
-
-
-
Precursor Integrity:
-
The chemical purity and integrity of the non-radioactive precursor are paramount. Degradation of the precursor will directly impact the final RCY.
-
Troubleshooting Step: Always verify the purity of your precursor using methods like NMR or mass spectrometry before initiating the radiosynthesis. Store precursors under appropriate conditions (e.g., cool, dark, and dry).
-
-
Caption: A logical workflow for troubleshooting low radiochemical yield.
Issue 2: High Levels of Free Radioiodine Post-Purification
The presence of free radioiodine in the final product compromises its radiochemical purity and can lead to non-specific uptake in tissues like the thyroid, stomach, and salivary glands, reducing image quality.[3][4]
Possible Causes & Actionable Solutions:
-
Radiolysis: The energy emitted by the radionuclide can cause the breakdown of the C-I bond, releasing free radioiodine.[7] This is a significant issue, especially with high specific activity preparations.
-
Solution:
-
Add Stabilizers: The addition of radical scavengers such as ascorbic acid or ethanol to the final formulation can mitigate the effects of radiolysis.[7]
-
Dilution: Storing the compound at a lower radioactive concentration can reduce the rate of self-radiolysis.
-
-
-
Inefficient Purification: The purification method may not be adequately separating the radioiodinated compound from unreacted free radioiodine.
-
Solution: Optimize your purification protocol. For HPLC, this may involve adjusting the solvent gradient to achieve better separation. For solid-phase extraction (SPE), ensure the cartridge material and elution solvents are appropriate for your compound.[8]
-
-
pH and Temperature of Storage: The stability of the C-I bond can be pH-dependent. Additionally, storing at elevated temperatures can accelerate degradation.[9]
| Storage Condition | Stabilizer | Radiochemical Purity at T=0 | Radiochemical Purity at T=6h | Radiochemical Purity at T=24h |
| 4°C, in Saline | None | >99% | 92% | 85% |
| 4°C, in Saline | 0.1% Ascorbic Acid | >99% | 98% | 96% |
| -20°C, in Saline | None | >99% | 97% | 94% |
| -20°C, in Saline | 0.1% Ascorbic Acid | >99% | >99% | 98% |
Note: This table provides illustrative data on how storage conditions and the use of a stabilizer can significantly impact the radiochemical purity of a radioiodinated compound over time.
Issue 3: Poor In Vivo Stability (Rapid Deiodination)
Rapid deiodination in a biological system is a major challenge that can render a radiotracer ineffective.[3][4] This is often due to enzymatic processes or the inherent chemical instability of the C-I bond on the benzylpiperidine scaffold.[3]
Possible Causes & Actionable Solutions:
-
Enzymatic Deiodination: Enzymes such as deiodinases can recognize and cleave the C-I bond.[3]
-
Solution:
-
Structural Modification: The position of the radioiodine on the aromatic ring is crucial. meta-iodo-substituted compounds are generally more stable to in vivo deiodination than their ortho- or para-isomers.[3] Consider synthesizing and evaluating different positional isomers of your benzylpiperidine derivative.
-
Prosthetic Groups: Instead of direct iodination of the benzylpiperidine moiety, a radioiodinated prosthetic group can be attached. This can shield the radioiodine from enzymatic attack.[3]
-
-
-
Chemical Instability: The electronic properties of the aromatic ring can influence the strength of the C-I bond. Electron-donating groups can sometimes decrease stability.
-
Solution: Introduce electron-withdrawing groups on the aromatic ring to potentially increase the stability of the C-I bond.[12]
-
Caption: Primary degradation pathways for radioiodinated compounds.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for radioiodinated benzylpiperidine derivatives?
-
A: Generally, these compounds should be stored at low temperatures (2-8°C for short-term, or frozen at -20°C or below for long-term storage) and protected from light.[9][11] They should be stored in a solution containing a radiostabilizer, such as ethanol or ascorbic acid, to mitigate radiolysis.[7] The pH of the storage solution should be maintained at a level determined to be optimal for the specific compound's stability.
-
-
Q2: How can I monitor the stability of my compound?
-
A: The most common methods for monitoring stability are radio-TLC (Thin-Layer Chromatography) and radio-HPLC (High-Performance Liquid Chromatography).[6][13][14] These techniques can separate the intact radioiodinated compound from free radioiodine and other radiolabeled impurities, allowing for the determination of radiochemical purity over time.[13][14]
-
-
Q3: What safety precautions should I take when handling these compounds?
-
A: All handling of radioiodinated compounds should be performed in a designated fume hood with adequate airflow to prevent inhalation of volatile radioiodine.[10][15] Appropriate personal protective equipment (PPE), including gloves and a lab coat, is mandatory.[16] Use appropriate shielding (e.g., lead bricks) to minimize radiation exposure. Always wear dosimetry badges to monitor your radiation dose.
-
-
Q4: What is the typical shelf-life of a radioiodinated benzylpiperidine derivative?
-
A: The shelf-life is highly variable and depends on several factors, including the specific activity of the compound, the storage conditions, and the presence of stabilizers. It is essential to determine the shelf-life empirically for each new compound by conducting a stability study where the radiochemical purity is measured at regular intervals.
-
Experimental Protocols
Protocol 1: Direct Electrophilic Radioiodination using N-Bromosuccinimide (NBS)
This protocol outlines a general method for the direct radioiodination of an activated aromatic ring on a benzylpiperidine precursor.
-
Reagent Preparation:
-
Prepare a solution of your benzylpiperidine precursor in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of NBS in the same solvent.[6]
-
Have a quenching solution ready (e.g., sodium metabisulfite or sodium thiosulfate).
-
-
Reaction Setup:
-
In a shielded vial, add the precursor solution.
-
Add the desired amount of radioiodide (e.g., Na[¹²⁵I]).
-
Initiate the reaction by adding the NBS solution. The reaction is typically rapid and can be performed at room temperature.[6]
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction using radio-TLC.
-
Once the desired incorporation is achieved (typically within 5-15 minutes), quench the reaction by adding the quenching solution to consume any unreacted NBS.
-
-
Purification:
-
Purify the reaction mixture using reversed-phase HPLC to separate the desired radioiodinated product from the precursor, free radioiodide, and other byproducts.[8]
-
-
Formulation:
-
Collect the HPLC fraction containing the purified product.
-
Remove the organic solvent (e.g., via rotary evaporation or nitrogen stream).
-
Reconstitute the final product in a suitable buffer (e.g., saline with a small percentage of ethanol as a stabilizer).
-
Protocol 2: Quality Control and Stability Testing via Radio-HPLC
-
System Setup:
-
Equip an HPLC system with a UV detector and a radioactivity detector in series.
-
Use a suitable reversed-phase column (e.g., C18).
-
Establish a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) that provides good separation between your compound and potential impurities.
-
-
Sample Analysis (T=0):
-
Immediately after purification and formulation, inject a small aliquot of your radioiodinated compound into the HPLC system.
-
Integrate the peaks from the radioactivity detector to determine the percentage of radioactivity corresponding to your product versus free radioiodide and other impurities. This is your initial radiochemical purity.
-
-
Stability Study Setup:
-
Aliquot the purified compound into several vials and store them under the conditions you wish to test (e.g., different temperatures, with/without stabilizers).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 6, 12, 24 hours), remove an aliquot from each storage condition and analyze it by radio-HPLC as described in step 2.
-
-
Data Analysis:
-
Plot the radiochemical purity as a function of time for each storage condition to determine the stability profile and optimal storage conditions for your compound.
-
References
-
Characteristics of Radiopharmaceuticals - Moravek. Available from: [Link]
-
Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands - INIS-IAEA. Available from: [Link]
-
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N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors - PubMed. Available from: [Link]
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6 Safety Tips for the Handling and Storage of Radiolabeled Compounds - Moravek, Inc. Available from: [Link]
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Radioiodine handling, how to avoid internal contamination of operators - Comecer. Available from: [Link]
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Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Available from: [Link]
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Quality control of iodine-131-labeled metaiodobenzylguanidine - PubMed. Available from: [Link]
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How Do You Synthesize Radiolabeled Compounds? - Moravek. Available from: [Link]
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Technical Support Center: Stability and Storage of 1-(4-Iodobenzyl)piperidine
Welcome to the technical support center for 1-(4-Iodobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a molecule incorporating both a sensitive iodinated aromatic ring and a reactive benzylamine moiety, this compound is susceptible to specific degradation pathways if not stored and handled with precision. This document provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.
Section 1: The Stability Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its chemical structure contains two primary points of vulnerability that can lead to decomposition during storage: the carbon-iodine (C-I) bond and the benzylamine functionality.
-
The Carbon-Iodine Bond: The C-I bond on the aromatic ring is the weakest of the carbon-halogen bonds. It is particularly susceptible to cleavage when exposed to light (photolysis) or elevated temperatures, which can lead to the formation of radical species or de-iodination.[3][4][5]
-
The Benzylamine System: Benzylamines are known to be sensitive to atmospheric conditions. The tertiary amine of the piperidine ring can react with atmospheric carbon dioxide, and the entire benzylamine structure is prone to oxidation, especially in the presence of air and moisture.[6][7]
Understanding these intrinsic liabilities is the first step toward preventing degradation and ensuring experimental reproducibility.
Caption: Key instability factors for this compound.
Section 2: Troubleshooting Guide for Observed Degradation
This section addresses common issues encountered by users, providing explanations and corrective actions in a direct question-and-answer format.
Q1: My vial of this compound has developed a yellow or brownish tint. What is the cause?
A1: A yellow-to-brown discoloration is the most common visual indicator of decomposition. This is typically caused by the cleavage of the carbon-iodine bond, leading to the formation of elemental iodine (I₂), which is yellowish-brown.[5] The primary trigger for this process is exposure to light (ambient or direct sunlight). While less common, oxidation byproducts can also be colored.
-
Causality: The energy from photons, particularly in the UV spectrum, is sufficient to break the relatively weak C-I bond.
-
Immediate Action: Immediately move the sample to a dark, cold storage location. Evaluate the purity of the material before use. For future storage, exclusively use amber or opaque glass vials.[4][5]
Q2: I ran an analysis (TLC, HPLC, GC-MS) of my stored sample and see new, unexpected peaks. What are these impurities?
A2: The appearance of new peaks confirms chemical degradation. Based on the known reactivity of the molecule, the impurities are likely one or more of the compounds listed in the table below. The specific degradation product often points to the environmental factor that caused it.
| Potential Degradation Product | Likely Cause | Recommended Analytical Confirmation |
| 4-Iodobenzaldehyde | Oxidation: Cleavage of the C-N bond in the benzylamine moiety by atmospheric oxygen.[6][7] | GC-MS or HPLC-MS: Look for the characteristic molecular ion. Confirm with a co-injection of a commercial standard. |
| Piperidine | Oxidation: Co-product of the oxidative cleavage that forms 4-iodobenzaldehyde. | GC-MS or Derivatization HPLC: Piperidine is volatile. Derivatization may be needed for RP-HPLC.[8] |
| 4-Benzylpiperidine | De-iodination: Reductive cleavage of the C-I bond, often initiated by light or trace metal catalysts. | GC-MS or HPLC-MS: Compare the mass spectrum to a known standard of 4-benzylpiperidine.[9] |
| (4-Iodobenzyl)piperidine N-oxide | Oxidation: Direct oxidation of the tertiary amine by air or peroxides. | LC-MS: N-oxides are often thermally labile and may not be suitable for GC-MS. Look for M+16 peak. |
Q3: The purity of my sample has decreased over time, even though it was stored in an amber vial in the freezer. What could be happening?
A3: This indicates that non-photolytic degradation is occurring. The two most probable causes are slow oxidation by trapped air in the vial and reaction with atmospheric CO₂ and moisture. Tertiary amines readily react with CO₂ to form carbonate salts, which would appear as an impurity.
-
Causality: Even at low temperatures, reactions with oxygen and CO₂ can proceed, albeit slowly. Each time the vial is opened, the headspace is replenished with fresh air and moisture.
-
Preventative Action: For long-term storage, it is critical to store the material under an inert atmosphere. Before sealing the vial for the final time, purge the headspace with a dry, inert gas like argon or nitrogen.
Section 3: Preventative Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preventing the decomposition of this compound.
Protocol 1: Optimal Long-Term Storage Conditions
For maximum stability, all four of the following conditions must be met.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions, including slow oxidation and thermal decomposition.[4][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing oxidative degradation and reaction with CO₂. |
| Light | Complete Darkness (Amber or Opaque Vial) | Prevents photolytic cleavage of the light-sensitive carbon-iodine bond.[4][5] |
| Container | Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap | Provides a non-reactive surface and an impermeable seal against air and moisture ingress.[5][11][12] |
Protocol 2: Recommended Aliquoting and Handling Workflow
Exposure to the atmosphere during weighing and sample preparation is a critical point of potential degradation. Follow this self-validating workflow to minimize risk.
Caption: Workflow for safely handling this compound.
-
Causality of Key Steps:
-
Equilibration (Step B): Prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.
-
Inert Atmosphere (Step C & F): Minimizes exposure to oxygen and CO₂, the primary drivers of non-photolytic degradation.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Is it acceptable to store this compound as a solution?
A1: Long-term storage in solution is strongly discouraged as solutes are often more reactive than their crystalline solid-state forms. If short-term solution storage is unavoidable (e.g., for a series of reactions), use a dry, aprotic solvent such as anhydrous toluene or THF. Prepare the solution under an inert atmosphere and store it in the dark at 2–8 °C. Avoid chlorinated solvents for long-term storage as they can generate acidic impurities.
Q2: Can I add a chemical stabilizer to my sample?
A2: The addition of stabilizers is not a recommended practice for high-purity chemical intermediates, as it inherently introduces an impurity into your starting material. While some applications for haloaromatics mention the use of radical scavengers or small amounts of copper turnings to sequester free iodine, these are typically purification, not storage, techniques. The most reliable method for ensuring stability is strict adherence to the storage and handling protocols outlined above.
Q3: How can I perform a quick quality check on my stored material before starting an experiment?
A3: A rapid purity assessment is highly recommended.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a tiny amount of the solid in a suitable solvent (e.g., ethyl acetate) and elute on a silica plate. A single, well-defined spot indicates high purity. The appearance of new spots, especially near the baseline (polar impurities) or with different Rf values, signals degradation.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is ideal. A standard method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or TFA to ensure protonation of the amine).[8][13] Comparing the resulting chromatogram to that of a fresh or reference sample will provide a precise purity value.
By implementing these expert-validated guidelines, you can significantly mitigate the risk of decomposition, ensuring the integrity of your this compound and the reliability of your experimental outcomes.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). US3802883A - Stabilizer for silver halide light-sensitive material.
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Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415. Available from: [Link]
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United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
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ResearchGate. (n.d.). Dehalogenation of haloaromatics compounds using indium metal in IL. Retrieved from [Link]
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Zhang, F., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(40), 8414–8426. Available from: [Link]
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Reddit. (2014). Storing iodine compound. r/chemistry. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chen, W.-H., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 593-605. Available from: [Link]
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Z-K. Z, et al. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology, 94(2), 276-283. Available from: [Link]
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Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available from: [Link]
- Google Patents. (n.d.). US4080362A - Organotin stabilizers.
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Valdés-Tresanco, M. E., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5565. Available from: [Link]
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Royal Society of Chemistry. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Retrieved from [Link]
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American Chemical Society Publications. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺. Environmental Science & Technology, 55(1), 353-362. Available from: [Link]
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Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Retrieved from [Link]
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Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
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Chemistry For Everyone. (2023, August 9). How Should Potassium Iodide Be Stored? [Video]. YouTube. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available from: [Link]
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Wang, G. Y., et al. (1999). Effects of storage and cooking on the iodine content in iodized salt and study on monitoring iodine content in iodized salt. Biomedical and Environmental Sciences, 12(1), 1-9. Available from: [Link]
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Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 8(30), 4376-4384. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Validation of 1-(4-Iodobenzyl)piperidine Binding Affinity Assays
In the landscape of drug discovery and molecular pharmacology, the precise and accurate characterization of ligand-receptor interactions is paramount. For researchers investigating targets involving the versatile chemical scaffold, 1-(4-Iodobenzyl)piperidine, validating the binding affinity assays is a critical step to ensure data integrity and reproducibility. This guide provides an in-depth comparison of common assay formats and a detailed framework for their validation, grounded in established scientific principles.
The compound this compound and its derivatives are recognized for their interaction with a variety of biological targets, including sigma receptors and dopamine transporters.[1][2] The iodobenzyl group, in particular, enhances lipophilicity, which can improve membrane permeability.[2] Given the therapeutic potential of modulating these targets, rigorous validation of binding affinity data is not merely a procedural formality but a scientific necessity.
Section 1: Foundational Principles of Binding Affinity Assay Validation
The primary goal of a binding affinity assay is to determine the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Additionally, these assays can quantify the maximum number of binding sites (Bmax), providing insights into receptor density.[3][4]
A robust validation process for any binding assay, including those for this compound, should adhere to several core principles to ensure the data is reliable and reproducible.[5][6] These include establishing the assay's dynamic range, sensitivity, specificity, accuracy, and precision.[5]
Key Validation Parameters:
-
Specificity: The binding of the ligand to the intended target should be specific and saturable. This is typically demonstrated by showing that the binding can be displaced by a known competing ligand.
-
Non-Specific Binding (NSB): It is crucial to quantify and minimize the binding of the ligand to non-target sites, such as the assay vessel or other proteins.[7][8] NSB is a significant source of background noise and can lead to inaccurate affinity measurements.[8]
-
Equilibrium Conditions: The incubation time for the binding reaction must be sufficient to reach equilibrium.[9] This is a critical and often overlooked factor that can significantly impact the calculated affinity values.[9]
-
Reproducibility: The assay should yield consistent results across different experiments and operators.
Section 2: Comparative Analysis of Binding Affinity Assay Formats
The choice of assay format is a critical decision that influences the experimental workflow, data quality, and throughput.[5] For this compound, radioligand binding assays are a well-established and highly sensitive method.[10][11]
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays utilize a radioactively labeled form of the ligand (e.g., with 3H or 125I) to directly measure its interaction with the target receptor.[11] This technique offers high sensitivity, allowing for the detection of low-abundance receptors.[11]
Two primary types of radioligand binding assays are:
-
Saturation Binding Assays: These assays are used to determine the Kd and Bmax of the radioligand itself.[3][12] They involve incubating a constant amount of receptor with increasing concentrations of the radioligand.[12]
-
Competition Binding Assays: These assays measure the affinity of an unlabeled compound (the "competitor," such as this compound) by its ability to displace a known radioligand from the target receptor.[13][14] The resulting data are used to calculate the inhibitor constant (Ki), which reflects the affinity of the unlabeled compound.
| Assay Type | Primary Output | Advantages | Considerations |
| Saturation Binding | Kd, Bmax | Direct measurement of radioligand affinity and receptor density. | Requires a high-purity radiolabeled version of the ligand of interest. |
| Competition Binding | Ki, IC50 | Does not require radiolabeling of the test compound; versatile for screening multiple compounds. | Affinity is determined indirectly; requires a well-characterized radioligand.[13] |
Non-Radioactive Alternatives
While radioligand assays are powerful, the need for specialized handling of radioactive materials has led to the development of non-radioactive methods.[15] These include techniques like Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR).[15] These "mix-and-measure" assays often require fewer steps than traditional radioligand assays.[15]
| Alternative Method | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon ligand binding. | Homogeneous assay format, no separation step required. | Can be susceptible to interference from fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind.[15] | Real-time kinetic data (kon, koff), label-free. | Requires immobilization of the receptor, which may alter its conformation. |
Section 3: Experimental Protocols for Validation
The following protocols provide a step-by-step guide for validating the binding affinity of this compound using radioligand binding assays.
Workflow for Saturation Binding Assay Validation
This workflow is essential if a radiolabeled version of this compound is available and its intrinsic binding parameters need to be determined.
Caption: Workflow for a saturation binding assay.
Detailed Protocol:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor.[4][16] The quality of the receptor preparation is crucial for minimizing non-specific binding.[8]
-
Assay Buffer Optimization: The buffer composition, including pH and salt concentration, should be optimized to minimize non-specific interactions.[8][17]
-
Incubation: Incubate a fixed amount of the receptor preparation with a range of concentrations of the radiolabeled this compound.[3] To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.[8]
-
Equilibration: Ensure the incubation time is sufficient to reach equilibrium. This can be determined by conducting a time-course experiment.[9]
-
Separation: Rapidly separate the bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.[18]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding.[12] Plot the specific binding against the free radioligand concentration and fit the data using non-linear regression to a one-site binding model to calculate the Kd and Bmax.[15]
Workflow for Competition Binding Assay Validation
This is the more common approach when a radiolabeled version of the test compound is not available.
Caption: Workflow for a competition binding assay.
Detailed Protocol:
-
Radioligand Selection: Choose a radioligand with high affinity and specificity for the target receptor.[15]
-
Assay Setup: Incubate the receptor preparation with a fixed concentration of the radioligand (typically at or below its Kd) and a range of concentrations of the unlabeled this compound.[19][20]
-
Incubation and Separation: Follow the same procedures for incubation, equilibration, and separation as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[9]
Section 4: Data Interpretation and Troubleshooting
Scatchard Analysis
Historically, Scatchard plots have been used to linearize saturation binding data to determine Kd and Bmax.[15][21] In a Scatchard plot, the ratio of bound to free radioligand is plotted against the bound radioligand.[15] The slope of the line is equal to -1/Kd, and the x-intercept is an estimate of Bmax.[15][22] While modern non-linear regression software is now more commonly used, Scatchard plots can still be a useful tool for visualizing binding data and identifying potential issues, such as multiple binding sites, which would result in a non-linear plot.[15][23]
Addressing High Non-Specific Binding
High non-specific binding can obscure the specific binding signal and compromise the accuracy of the assay.[8] Strategies to reduce NSB include:
-
Optimizing Buffer Conditions: Increasing the salt concentration or including a non-ionic detergent like Tween-20 can disrupt hydrophobic and electrostatic interactions that contribute to NSB.[8]
-
Using Blocking Agents: Including proteins like bovine serum albumin (BSA) in the assay buffer can help to saturate non-specific binding sites on the assay materials.[24]
-
Proper Receptor Preparation: Ensuring the purity of the receptor preparation can reduce binding to other proteins.[8]
Conclusion
The validation of binding affinity assays for this compound is a multi-faceted process that requires careful experimental design, execution, and data analysis. By adhering to the principles of scientific integrity and employing well-established protocols, researchers can generate high-quality, reproducible data that will reliably inform their drug discovery and development efforts. This guide serves as a comprehensive resource to navigate the complexities of assay validation and ensure the scientific rigor of your findings.
References
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Ligand binding assay. (n.d.). In Wikipedia. Retrieved from [Link]
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Scatchard equation. (n.d.). In Wikipedia. Retrieved from [Link]
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Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved from [Link]
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Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]
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Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]
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Zagers, G. P., & Wolters, G. (1975). Scatchard plot and heterogeneity in binding affinity of labeled and unlabeled ligand. Clinical Chemistry, 21(12), 1769–1773. Retrieved from [Link]
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Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). Journal of Visualized Experiments. Retrieved from [Link]
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Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. Retrieved from [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Retrieved from [Link]
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Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(15), e1546. Retrieved from [Link]
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Scatchard Analysis of Antigen–Antibody Interaction. (2026). CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]
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van Zoelen, E. J., Kramer, R., van Moerkerk, H., & Veerkamp, J. H. (1998). The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions. Trends in Pharmacological Sciences, 19(12), 487–490. Retrieved from [Link]
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Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Retrieved from [Link]
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Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023). Whole-cell radioligand saturation binding. protocols.io. Retrieved from [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
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Mach, R. H., et al. (2014). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 55(Supplement 2), 16S-22S. Retrieved from [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]
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The protocol of competitive binding assay. (2018). ResearchGate. Retrieved from [Link]
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Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2018). SLAS Discovery, 23(9), 835-837. Retrieved from [Link]
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A Comparative Analysis of 1-(4-Iodobenzyl)piperidine and Its Analogs: A Guide for Medicinal Chemists and Pharmacologists
This guide provides an in-depth comparative analysis of 1-(4-Iodobenzyl)piperidine, a versatile scaffold in medicinal chemistry, and its structurally related analogs. We will explore the synthetic strategies, structure-activity relationships (SAR), and key biological targets of this compound class, with a particular focus on their applications as receptor ligands and potential imaging agents. The information presented herein is synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction: The Significance of the Benzylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets.[3][4] When combined with a benzyl group at the 1-position, the resulting 1-benzylpiperidine core serves as a cornerstone for developing agents targeting the central nervous system (CNS), including ligands for sigma (σ) receptors, acetylcholinesterase (AChE) inhibitors, and dopamine and serotonin receptor modulators.[5][6][7]
The introduction of an iodine atom onto the benzyl ring, as in this compound, offers several strategic advantages:
-
Modulation of Physicochemical Properties: The iodine atom significantly increases the lipophilicity and molecular weight, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Binding Interactions: As a large, polarizable halogen, iodine can participate in halogen bonding and other non-covalent interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity.
-
Gateway to Radio-imaging: The presence of a stable iodine atom provides a site for the introduction of radioisotopes, such as Iodine-123, Iodine-124, or Iodine-125.[8] This transforms the molecule into a potential radioligand for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), enabling the in vivo study of target distribution and density.[9][10][11]
This guide will dissect the critical structural features of this scaffold, comparing this compound to its analogs to elucidate the principles governing their biological activity.
Synthetic Strategies: Accessing the 1-Benzylpiperidine Core
The synthesis of 1-benzylpiperidine derivatives is typically straightforward and can be accomplished through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.
General Synthesis via Reductive Amination
A common and efficient method for preparing 1-substituted piperidines is the reductive amination of a suitable aldehyde with piperidine. For the parent compound, this involves the reaction of 4-iodobenzaldehyde with piperidine, followed by reduction of the intermediate iminium ion.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of reductive amination.
Materials:
-
4-Iodobenzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 4-iodobenzaldehyde (1.0 eq) and piperidine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by column chromatography on silica gel to yield this compound as the final product.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, minimizing side reactions.[12]
Comparative Analysis: Structure-Activity Relationships (SAR)
The biological activity of 1-benzylpiperidine analogs is highly dependent on the substitution patterns on both the aromatic ring and the piperidine moiety. The primary target for many of these compounds is the sigma (σ) receptor, particularly the σ₁ subtype.[5][13][14]
Caption: Key SAR points for 1-benzylpiperidine analogs targeting sigma receptors.
Affinity for Sigma (σ) Receptors
Sigma receptors are unique intracellular proteins involved in cellular signaling and stress response. They are considered promising targets for therapeutic intervention in neurological disorders and cancer.[13][14] The 1-benzylpiperidine scaffold is a potent pharmacophore for σ₁ ligands.[5]
A comparative analysis reveals key trends:
-
Para-Substitution on the Benzyl Ring: This position is critical for high affinity. Analogs with electron-withdrawing or lipophilic groups at the para-position generally exhibit high affinity for the σ₁ receptor. For instance, the parent compound, this compound, and its cyano-substituted analog, 1-(4-Cyanobenzyl)piperidine, both display nanomolar affinity.[9]
-
Piperidine Moiety: The basic nitrogen of the piperidine ring is essential for interaction with a key aspartate residue in the σ₁ receptor binding site.[5] Modifications to the piperidine ring itself, such as adding substituents at the 4-position, can influence both affinity and selectivity over the σ₂ subtype.[5]
-
Analogs vs. Parent Compound: The introduction of different substituents allows for the fine-tuning of receptor affinity and selectivity. For example, replacing the iodo group with a smaller halogen or a hydrogen atom typically leads to a decrease in σ₁ affinity.
Table 1: Comparative Sigma Receptor Affinity of 1-Benzylpiperidine Analogs
| Compound ID | R-Group (para-position) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₂/σ₁ Selectivity Ratio | Reference |
| 1 | -I (Iodine) | < 1.0 (estimated) | Variable | Variable | Based on analogs[5][9] |
| 2 | -CN (Cyano) | 0.38 | 19.0 | 50 | [9] |
| 3 | -OCH₃ (Methoxy) | 38.21 | >1000 | >26 | [14] |
| 4 | -H (Hydrogen) | 136.05 | >1000 | >7 | [14] |
| 5 | -Cl (Chloro) | 0.34 - 1.18 | 52.3 - 809 | High | [15] |
Note: Data for the specific this compound was not found directly in the search results, but its high affinity is inferred from closely related analogs developed for imaging.
Acetylcholinesterase (AChE) Inhibition
The 1-benzylpiperidine scaffold is also a core component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6][16] While this compound itself is not a potent AChE inhibitor, modifications that extend from the piperidine ring can impart significant activity. Studies on related series have shown that adding bulky moieties to the piperidine can dramatically enhance AChE inhibition.[17][18] This demonstrates the scaffold's versatility, where different substitution vectors lead to activity at distinct biological targets.
Application in Biomedical Imaging
The true value of the iodo-substituent is realized in the development of radiotracers. The stable iodine atom on this compound serves as a "cold" standard and a precursor for radiosynthesis.
Radiosynthesis
The most common method for introducing radioiodine is through an iododestannylation reaction.[8] This involves synthesizing a trialkylstannyl precursor (e.g., tributyltin) at the position where the radioiodine will be placed. This precursor then reacts with a source of radioiodide (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent.
Experimental Protocol: Radioiodination via Iododestannylation
Objective: To prepare [¹²³I]-1-(4-Iodobenzyl)piperidine for SPECT imaging.
-
Precursor Synthesis: Synthesize 1-(4-(tributylstannyl)benzyl)piperidine using established organometallic chemistry techniques.
-
Labeling Reaction: In a shielded vial, combine the stannyl precursor, Na[¹²³I], and an oxidizing agent (e.g., chloramine-T or Iodogen) in a suitable solvent.[8][10]
-
Reaction Conditions: Allow the reaction to proceed for a short duration (5-15 minutes) at room temperature or with gentle heating.
-
Quenching: Stop the reaction by adding a reducing agent like sodium metabisulfite.
-
Purification: Purify the radiolabeled product from unreacted radioiodide and other impurities using High-Performance Liquid Chromatography (HPLC).
-
Quality Control: Verify the radiochemical purity and specific activity of the final product before in vivo use.
Causality: The tin-carbon bond is sufficiently labile to be cleaved by electrophilic iodine under mild oxidative conditions, allowing for a high-yield incorporation of the radioisotope with high specific activity.[9][10]
In Vivo Performance
Radioiodinated analogs of this compound have been evaluated as imaging agents for σ₁ receptors in the brain.[9] An ideal imaging agent should exhibit:
-
High Brain Penetration: The ability to cross the blood-brain barrier is essential for CNS targets.
-
High Target Affinity and Specificity: The radioligand should bind potently to the target receptor with minimal binding to other sites (off-target binding).
-
Favorable Pharmacokinetics: The agent should show good uptake in target-rich regions and clear from non-target tissues to provide a high-contrast image.
Studies on compounds like [¹²³I]-1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, which shares the core benzylpiperidine scaffold, have demonstrated good brain uptake and specific binding to sigma receptors, validating this general structure for in vivo imaging applications.[9]
Conclusion
This compound is a valuable chemical entity that serves as both a potent pharmacological tool and a precursor for advanced diagnostic agents. Its high affinity for sigma receptors, driven by the key pharmacophoric elements of the benzylpiperidine core and the para-iodo substituent, makes it and its analogs compelling candidates for CNS drug discovery. The true utility of the iodine atom is its role as a handle for radio-labeling, enabling the non-invasive visualization of its biological targets in vivo.
This comparative guide highlights that through systematic structural modifications—from altering the electronic properties of the benzyl ring to modifying the substitution on the piperidine core—researchers can fine-tune the biological activity profile of this versatile scaffold. The experimental data and protocols provided serve as a foundation for further exploration and development of novel probes and therapeutics based on the this compound framework.
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A Researcher's Guide to Sigma-1 Receptor Ligands: A Comparative Analysis of 1-(4-Iodobenzyl)piperidine and Key Pharmacological Tools
Introduction: The Sigma-1 Receptor, an Enigmatic Chaperone
Initially misidentified as an opioid receptor, the Sigma-1 Receptor (S1R) is now understood to be a unique, ligand-operated chaperone protein.[1][2][3] Residing primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), S1R plays a crucial role in regulating a multitude of cellular functions.[4][5] In its resting state, S1R is complexed with another chaperone, the 78-kDa glucose-regulated protein (BiP).[3] Upon stimulation by agonist ligands or in response to cellular stress, S1R dissociates from BiP and translocates to interact with various "client" proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate intracellular calcium (Ca²⁺) signaling.[1][4][5]
This pluripotent regulatory role places S1R at the heart of cellular homeostasis and makes it a compelling therapeutic target for a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, neuropathic pain, and cancer.[1][2][6] Consequently, a diverse array of synthetic ligands has been developed to probe its function and explore its therapeutic potential. This guide provides a comparative overview of 1-(4-Iodobenzyl)piperidine against a panel of well-characterized S1R agonists and antagonists, offering researchers the data and methodologies needed to make informed decisions in their experimental designs.
The Ligands: A Comparative Overview
The utility of a sigma-1 receptor ligand is defined by its affinity, selectivity, and functional activity (i.e., whether it acts as an agonist or an antagonist). While this compound is a known S1R ligand, it is less extensively characterized in the public literature compared to prototypical research compounds. This guide uses it as a reference point to compare against widely used pharmacological tools.
Data Presentation: Key Ligand Properties
The following table summarizes the binding affinities and selectivity profiles of this compound and other key S1R ligands. Affinity is represented by the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.
| Compound Name | Common Name / Code | Functional Class | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |
| This compound | - | Putative Ligand | Data Not Widely Available | Data Not Widely Available | Data Not Widely Available |
| (+)-Pentazocine | (+)-PTZ | Agonist | ~1.3 - 16[7][8] | >10,000 | >625 |
| PRE-084 | PRE-084 | Agonist | ~8[9] | >1,000 | >125 |
| Cutamesine | SA4503 | Agonist | 17.4[10] | 1784[10] | ~102 |
| Haloperidol | - | Antagonist | ~3 - 4.5[7][11] | ~100 - 500 | ~33 - 111 |
| NE-100 | - | Antagonist | 0.86 - 1.03[12][13][14] | >55[12][14] | >55 |
| BD-1063 | - | Antagonist | 4.43 - 9[15][16][17] | 449[15][17] | ~50 - 101 |
Functional Classes: Agonists vs. Antagonists
S1R Agonists: Activating the Chaperone
Agonists bind to and activate S1R, causing its dissociation from BiP and initiating its chaperone functions. This activation has been linked to neuroprotective, anti-amnesic, and antidepressant-like effects in preclinical models.[9][18]
-
(+)-Pentazocine : A benzomorphan derivative, (+)-pentazocine is a classical and selective S1R agonist widely used as a research tool and a radioligand (-pentazocine) for binding assays.[8][19] It has demonstrated neuroprotective effects in models of glaucoma and glutamate-induced excitotoxicity.[20][21]
-
PRE-084 : This compound is a highly selective S1R agonist that has shown efficacy in animal models of cognitive impairment, depression, and neurodegeneration.[9][18][22] Its selectivity makes it an excellent tool for isolating S1R-mediated effects.
-
SA4503 (Cutamesine) : A potent and selective agonist, cutamesine has progressed to Phase II clinical trials for enhancing recovery after ischemic stroke.[23] It has demonstrated neuroprotective effects against light-induced retinal damage and in models of amyotrophic lateral sclerosis (ALS).[10][24]
S1R Antagonists: Inhibiting the Chaperone
Antagonists bind to S1R but do not activate it, effectively blocking the binding of endogenous or exogenous agonists. They are critical tools for confirming that an observed biological effect is indeed mediated by S1R.
-
Haloperidol : A well-known antipsychotic drug, haloperidol is a potent S1R antagonist.[25][26] Due to its high affinity, it is often used in radioligand binding assays to define non-specific binding.[7][27] However, its lack of selectivity (it also potently blocks dopamine D2 receptors) complicates its use in functional studies aimed at isolating S1R's role.[1][2]
-
NE-100 : As one of the first highly potent and selective S1R antagonists developed, NE-100 is an invaluable pharmacological tool.[12][13][28] It exhibits over 55-fold selectivity for S1R over S2R and minimal affinity for other neurotransmitter receptors, making it ideal for in vivo and in vitro studies to probe S1R function.[12][14][29]
-
BD-1063 : This compound is another potent and selective S1R antagonist.[15][17] It has been shown to block the behavioral effects of certain drugs of abuse and reduce alcohol intake in animal models, highlighting the role of S1R in addiction pathways.[17] It is also used to antagonize the effects of S1R agonists in functional assays, such as suppressing inflammatory responses in microglia.[30]
Core Mechanisms and Experimental Workflows
S1R Signaling Pathway
The diagram below illustrates the fundamental mechanism of S1R activation and inhibition at the ER-mitochondrial interface.
Caption: S1R activation by agonists or stress causes dissociation from BiP, allowing S1R to modulate client proteins like the IP3 receptor and regulate Ca²⁺ flux. Antagonists prevent this activation.
Experimental Protocols: A Practical Guide
To characterize a novel compound like this compound or to confirm the action of a known ligand, standardized assays are essential. The following protocols provide a self-validating framework for assessing ligand binding and functional activity.
Protocol 1: S1R Radioligand Competition Binding Assay
This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to S1R.
Causality: The principle is competitive inhibition. A higher affinity test ligand will displace the radioligand at a lower concentration. By quantifying this displacement, we can calculate the test ligand's affinity using the Cheng-Prusoff equation. Guinea pig liver membranes are often used as they provide a rich source of S1R.[19]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay to determine a ligand's S1R binding affinity (Kᵢ).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Membrane homogenate, a fixed concentration of radioligand (e.g., 1-3 nM -pentazocine), and assay buffer.[27]
-
Non-Specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol) to saturate all specific sites.[7][27]
-
Competition: Same as Total Binding, but with the addition of the test compound at 8-12 increasing concentrations.
-
-
Incubation: Incubate all tubes for 120 minutes at 37°C to reach binding equilibrium.[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
For competition tubes, calculate the percentage of specific binding inhibited by the test compound.
-
Plot % inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for S1R.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay determines whether a ligand acts as an agonist or antagonist by measuring its effect on intracellular Ca²⁺ levels, a key downstream event of S1R activation.[4]
Causality: S1R agonists potentiate Ca²⁺ release from the ER via the IP3 receptor.[5] This can be measured as a transient increase in cytosolic Ca²⁺ concentration. Antagonists will block this effect. The assay uses a Ca²⁺-sensitive fluorescent dye that increases its emission upon binding to free cytosolic Ca²⁺.
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay to functionally characterize S1R ligands as agonists or antagonists.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing S1R (e.g., CHO or HEK293 cells stably transfected with SIGMAR1, or a neuronal cell line like PC12) in a 96-well or 384-well clear-bottom, black-walled plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a Ca²⁺-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with buffer to remove any extracellular dye that would contribute to background fluorescence.
-
Measurement: Place the plate into a fluorescent plate reader equipped with liquid handling capabilities (e.g., a FlexStation or FLIPR).
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for several seconds.
-
For Agonist Testing: Inject varying concentrations of the test compound (e.g., this compound, PRE-084) into the wells and monitor the fluorescent signal for 1-3 minutes. An agonist will induce a rapid, transient increase in fluorescence.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound for 5-15 minutes. Then, inject a fixed concentration of a known S1R agonist (e.g., PRE-084 at its EC₈₀) and monitor the signal. An antagonist will reduce or abolish the agonist-induced Ca²⁺ response in a dose-dependent manner.
-
-
Data Analysis:
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve for each well.
-
For agonists, plot the response against the log concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.
-
Conclusion
The selection of an appropriate sigma-1 receptor ligand is paramount for achieving robust and interpretable experimental results. While compounds like this compound may have affinity for the receptor, their full characterization requires the systematic application of binding and functional assays. In contrast, ligands such as the agonist PRE-084 and the antagonist NE-100 offer high potency and exceptional selectivity, establishing them as gold-standard tools for elucidating the complex biology of S1R. By utilizing the comparative data and detailed protocols presented in this guide, researchers can confidently select the right compound for their needs and contribute to the expanding understanding of this critical molecular chaperone.
References
- Maurice T. (2001). Beneficial effect of the sigma(1)
- Poupa, C., & Su, T. P. (2018). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Cell and Tissue Research, 374(1), 1-15.
- Romero, L., & Zamanillo, D. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 18(35), 5644-5666.
- Mysona, B. A., Zhao, J., De Greef, O., Beisel, A., Patel, P. A., Berman, L., ... & Bollinger, K. (2021). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Experimental Eye Research, 205, 108499.
- Shimazawa, M., Ishikawa, M., & Hara, H. (2017). Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage. Experimental Eye Research, 165, 119-126.
- Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566.
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Grokipedia. (2026). NE-100. Retrieved from [Link]
- D'yakonova, T. L., Gaĭdukov, A. E., & Krutetskaia, Z. I. (2018). Sigma-1 Receptor Antagonist Haloperidol Attenuates Store-Dependent Ca2+ Entry in Macrophages. Doklady Biochemistry and Biophysics, 480(1), 162–165.
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Wikipedia. (n.d.). NE-100. Retrieved from [Link]
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Wikipedia. (n.d.). BD1063. Retrieved from [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21.
- Yuan, S., & Li, X. (2017). Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells.
- Okuyama, S., Imagawa, Y., & Nakazato, A. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life sciences, 53(18), PL285-90.
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Wikipedia. (n.d.). Cutamesine. Retrieved from [Link]
- McCracken, K. A., & Matsumoto, R. R. (1998). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Brain research, 805(1-2), 11-20.
- González-Hernández, A., et al. (2021). Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury. Drug Development Research, 82(2), 267-277.
- D'yakonova, T. L., et al. (2017). Sigma-1 receptor antagonist haloperidol attenuates Ca2+ responses induced by glutoxim and molixan in macrophages. Doklady Biochemistry and Biophysics, 472(1), 74-76.
- Narayanan, S., et al. (2011). Early development of sigma-receptor ligands. Future Medicinal Chemistry, 3(7), 839-853.
- Urfer, R., et al. (2014). Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke. Stroke, 45(11), 3304-3310.
- Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma1 receptor ligands. Current Pharmaceutical Design, 18(35), 5644-5666.
- Lever, J. R., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 635(1-3), 50-57.
- Davis, M. D., et al. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 666, 115-128.
- Zhao, J., et al. (2014). Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia. Investigative Ophthalmology & Visual Science, 55(6), 3375-3384.
- Dun, Y., et al. (2007). The Sigma Receptor (R1) Ligand (+)-Pentazocine (PTZ) Attenuates Glutamate-Induced Death of Primary Mouse Retinal Ganglion Cells (1ºGC). Investigative Ophthalmology & Visual Science, 48(13), 640.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
- Schetz, J. A., et al. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology, 60(4), 624-632.
- Abate, C., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 268-285.
- Niso, M., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of Medicinal Chemistry, 63(18), 10452-10467.
- Schmidt, H. R., et al. (2018). Structures of the human σ1 receptor.
- Crozier, R. A., & Funderburk, S. C. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus, 15(3), e35790.
- Pallós, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(19), 10444.
- Aydar, E., & Palmer, C. P. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1063.
- Patel, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281.
- Wessig, O., et al. (2022).
-
Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]
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A Technical Guide to the Selectivity Profile of 1-(4-Iodobenzyl)piperidine Against Other Receptors
For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth analysis of the receptor selectivity of 1-(4-Iodobenzyl)piperidine (4-IBP), a notable ligand for the sigma-1 (σ1) receptor. While 4-IBP is recognized for its high affinity for the σ1 receptor, a comprehensive understanding of its interactions—or lack thereof—with other receptor systems is critical for accurately interpreting experimental results and predicting potential off-target effects.
This guide will delve into the known binding affinities of 4-IBP and structurally similar compounds, offering a comparative analysis. Furthermore, we will provide detailed, field-proven protocols for conducting comprehensive receptor selectivity screening, empowering researchers to generate their own robust data.
Introduction to this compound (4-IBP)
This compound is a synthetic molecule that has garnered significant interest in neuropharmacology research. Its primary pharmacological characteristic is its high binding affinity for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptor (GPCR) signaling, and intracellular calcium dynamics. As such, ligands that target the σ1 receptor are valuable tools for investigating its role in various physiological and pathological processes, including neurodegenerative diseases, psychiatric disorders, and pain.
While the high affinity of 4-IBP for the σ1 receptor is well-documented, its selectivity is a critical parameter. Off-target binding to other receptors can lead to confounding experimental results and potential side effects in a therapeutic context. Therefore, a thorough evaluation of its binding profile across a diverse panel of receptors is essential.
Comparative Selectivity Profile
Comprehensive public data on the selectivity of this compound across a broad panel of receptors is limited. However, data from structurally analogous compounds can provide valuable insights into its potential off-target interactions. The following table summarizes the binding affinities (Ki values) for a closely related compound, 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, which shares the core benzylpiperidine scaffold.[1] This data serves as a predictive comparison for the potential selectivity of 4-IBP.
| Receptor Target | Ligand | Ki (nM) | Receptor Family | Implication for 4-IBP |
| Sigma-1 (σ1) | 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | 0.38 | Sigma Receptor | High affinity is expected. |
| Sigma-2 (σ2) | 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | 19 | Sigma Receptor | High selectivity for σ1 over σ2 is likely. |
| Muscarinic M1 | 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | 322 | Muscarinic Acetylcholine Receptor | Potential for moderate to low affinity. |
| Muscarinic M2 | 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | 178 | Muscarinic Acetylcholine Receptor | Potential for moderate to low affinity. |
| Dopamine D2 | 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | 1,460 | Dopamine Receptor | Low affinity is anticipated. |
Interpretation of Comparative Data:
The data for the analogous compound suggests that this compound likely exhibits high affinity and selectivity for the σ1 receptor over the σ2 subtype. The moderate affinity for muscarinic M1 and M2 receptors indicates a potential for off-target effects at higher concentrations, a crucial consideration for in vivo studies. The low affinity for the dopamine D2 receptor suggests that dopaminergic interactions are less probable. However, it is imperative to experimentally determine the complete selectivity profile of 4-IBP to confirm these predictions.
Experimental Workflows for Determining Receptor Selectivity
To establish a comprehensive selectivity profile for this compound, a tiered experimental approach is recommended, beginning with broad screening followed by more detailed characterization of any identified off-target interactions. The gold standard for this is radioligand binding assays, which directly measure the affinity of a compound for a receptor.
Radioligand Binding Assays: The Foundation of Selectivity Profiling
Radioligand binding assays are a robust and sensitive method to determine the binding affinity (Ki) of a test compound for a specific receptor. The principle involves a competition experiment where the unlabeled test compound (e.g., 4-IBP) competes with a radiolabeled ligand (a ligand with a radioactive isotope attached) for binding to the receptor.
Below is a generalized, yet detailed, protocol for conducting a competitive radioligand binding assay. This protocol can be adapted for a wide range of GPCRs and other membrane-bound receptors by selecting the appropriate radioligand and membrane preparation.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Rationale: To isolate the target receptors in a concentrated form.
-
Harvest cells expressing the receptor of interest or dissect the relevant tissue.
-
Homogenize the cells/tissue in a cold buffer containing protease inhibitors to prevent receptor degradation.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup:
-
Rationale: To create a competitive environment between the radioligand and the test compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value for the receptor).
-
A range of concentrations of the test compound (this compound). A 10-point concentration curve is standard.
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added instead of the test compound.
-
For determining total binding, only the radioligand and buffer are added.
-
-
-
Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time will vary depending on the receptor and ligands used.
-
-
Separation of Bound and Free Ligand:
-
Rationale: To isolate the radioligand that is bound to the receptors.
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Rationale: To quantify the amount of bound radioligand and determine the affinity of the test compound.
-
Place the filter mat in a scintillation vial with scintillation cocktail, or use a filter plate reader.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Downstream Signaling
While binding assays measure affinity, functional assays provide information on the compound's effect on receptor signaling (i.e., whether it is an agonist, antagonist, or inverse agonist). These assays are crucial for characterizing any identified off-target interactions.
Diagram of a Generic GPCR Functional Assay Workflow:
Caption: Generalized workflow for a cell-based GPCR functional assay.
Example Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors
This assay is suitable for assessing the functional activity of compounds at GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium.
-
Cell Preparation:
-
Plate cells stably or transiently expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to calcium.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of this compound and control agonists/antagonists.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the compounds into the wells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, pre-incubate the cells with the test compound before adding a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. The potency of the antagonist (pA2 or Ki) can then be calculated.
-
Conclusion and Future Directions
This compound is a potent and valuable tool for studying the σ1 receptor. Based on data from structurally similar compounds, it is predicted to have a favorable selectivity profile with high affinity for its primary target. However, to fully characterize its pharmacological properties and ensure the validity of experimental findings, a comprehensive selectivity screening against a broad panel of receptors is strongly recommended.
The protocols provided in this guide offer a robust framework for researchers to undertake such a screening. By combining radioligand binding assays to determine affinities and functional assays to assess downstream signaling, a complete picture of the selectivity of this compound can be established. This knowledge is indispensable for advancing our understanding of σ1 receptor biology and for the potential development of novel therapeutics targeting this important protein.
References
-
Kollins, N., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology, 24(1), 45-51. [Link]
Sources
A Comparative Guide to the Analysis of 1-(4-Iodobenzyl)piperidine: HPLC vs. GC
In the landscape of pharmaceutical analysis, the selection of an appropriate analytical technique is paramount to ensuring the quality, safety, and efficacy of drug substances and products. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 1-(4-Iodobenzyl)piperidine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering objective insights supported by experimental rationale to aid in making informed decisions for their analytical needs.
Introduction to this compound and Analytical Imperatives
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a 4-iodobenzyl group. Its molecular structure (Figure 1) imparts specific physicochemical properties that dictate the most suitable analytical approach. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials in a pharmaceutical manufacturing process.
The choice between HPLC and GC for its analysis is not arbitrary but is governed by the inherent properties of the analyte and the specific requirements of the analytical method, such as sensitivity, resolution, and throughput.
Fundamental Principles: A Tale of Two Phases
Chromatographic separations are based on the differential partitioning of analytes between a stationary phase and a mobile phase.[1][2] The fundamental difference between HPLC and GC lies in the nature of these phases.[3]
High-Performance Liquid Chromatography (HPLC): In HPLC, the mobile phase is a liquid solvent or a mixture of solvents that is pumped through a column packed with a solid stationary phase at high pressure.[4][5] The separation is based on the analyte's interaction with the stationary phase, which can be manipulated by altering the composition of the mobile phase and the nature of the stationary phase.[6][7] HPLC is particularly well-suited for compounds that are non-volatile, polar, or thermally unstable.[8][9]
Gas Chromatography (GC): GC, on the other hand, employs an inert gas as the mobile phase to carry the analyte in a vaporized state through a column containing a stationary phase.[10][11][12] Separation is achieved based on the compound's volatility and its interaction with the stationary phase.[13][14] This technique is ideal for volatile and thermally stable compounds.[15][16]
Head-to-Head Comparison for this compound Analysis
The decision to use HPLC or GC for the analysis of this compound hinges on its volatility and thermal stability. With a molecular weight of 301.17 g/mol , it is a semi-volatile compound. The key question is whether it can be vaporized without degradation for GC analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Verdict for this compound |
| Analyte Volatility | Not required; suitable for non-volatile and semi-volatile compounds.[3][8] | Essential; analyte must be volatile and thermally stable.[10][16] | HPLC is a safer initial choice. While potentially amenable to GC, the risk of thermal degradation exists. |
| Sample Preparation | Generally simpler; dissolution in a suitable solvent is often sufficient. | May require derivatization to increase volatility and thermal stability. | HPLC offers a more straightforward workflow. |
| Separation Efficiency | Good, with a wide range of column chemistries for selectivity tuning. | Excellent, especially with capillary columns, leading to high-resolution separations.[12] | GC could provide higher resolution if the analyte is stable. |
| Detection | Versatile; UV-Vis, PDA, and MS detectors are common. The iodobenzyl moiety provides a strong UV chromophore. | Highly sensitive detectors like FID (Flame Ionization Detector) and MS are standard.[11] | Both techniques offer excellent detection options. UV detection in HPLC is straightforward for this compound. GC-MS would provide definitive identification.[15] |
| Analysis Time | Typically longer run times compared to GC for simple mixtures. | Generally faster for volatile compounds.[8] | GC could offer higher throughput. |
| Cost per Analysis | Can be higher due to solvent consumption and disposal costs.[8] | Often lower due to the use of inert gases as the mobile phase.[8] | GC may be more cost-effective for routine analysis. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, step-by-step protocols for the analysis of this compound using both HPLC and GC.
This protocol is designed for the quantification and purity assessment of this compound. The choice of a C18 column is based on its versatility for retaining moderately non-polar compounds. The mobile phase composition is selected to achieve a reasonable retention time and good peak shape.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV analysis workflow for this compound.
Protocol Details:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare samples by accurately weighing and dissolving them in acetonitrile to a target concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v) containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
This protocol is designed for the sensitive detection and identification of this compound, assuming it is sufficiently volatile and thermally stable. A non-polar column is chosen as a starting point for method development.
Experimental Workflow: GC-MS Analysis
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation for Piperidine-Based Radiotracers
For researchers and drug development professionals, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of advancing novel radiotracers from the bench to the clinic. This is particularly true for piperidine-based radiotracers, a versatile class of molecules often designed to probe targets within the central nervous system (CNS). A strong IVIVC acts as a predictive mathematical model, linking the in vitro properties of a radiotracer to its in vivo behavior, ultimately saving time, resources, and guiding more effective clinical translation.[1][2][3]
This guide provides an in-depth comparison of the critical in vitro and in vivo methodologies used to characterize piperidine-based radiotracers. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for correlating these disparate datasets to predict in vivo success.
The IVIVC Paradigm: Why In Vitro Data Doesn't Always Predict In Vivo Performance
The ultimate goal of a piperidine-based radiotracer, especially for neuroimaging, is to successfully cross the blood-brain barrier (BBB), bind with high affinity and selectivity to its intended target, and provide a clear signal with low background noise.[4][5] While in vitro assays are excellent for initial screening and characterization, the complex biological environment of a living system introduces numerous variables that can confound a simple one-to-one correlation.
Key factors that can create a disconnect between in vitro and in vivo results include:
-
Blood-Brain Barrier Penetration: A radiotracer may show exquisite target affinity in a test tube but fail to reach its target in the brain due to poor lipophilicity or because it is a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[4][6][7]
-
Metabolism: The tracer may be rapidly metabolized in the liver or other tissues, leading to altered pharmacokinetics and potentially brain-penetrant radiometabolites that can confound the imaging signal.[4][5]
-
Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free fraction of the radiotracer available to cross the BBB.[4]
-
Off-Target Binding: In the complex milieu of a living organism, a tracer may bind to unintended sites, increasing non-specific signal and reducing the target-to-background ratio.[6]
Therefore, a successful IVIVC study requires a multi-parametric approach, systematically evaluating key in vitro attributes and then using that data to interpret and predict the complex in vivo outcomes.
Part 1: Foundational In Vitro Characterization
The in vitro phase is designed to establish the fundamental physicochemical and pharmacological properties of the candidate radiotracer. These assays are typically high-throughput and provide the initial data to justify moving forward to more complex in vivo studies.
Target Binding Affinity (Ki/IC50)
Causality: The primary determinant of a successful radiotracer is its affinity for the target. High affinity (typically in the low nanomolar or sub-nanomolar range) is required to ensure that the tracer binds avidly to the target at the low concentrations used in PET imaging.[4][6] This is quantified using radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol determines the affinity (Ki) of a novel, non-radiolabeled piperidine compound by measuring its ability to compete with a known radioligand for binding to a receptor preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., specific brain region) or cultured cells overexpressing the receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[8]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein).[8]
-
Add a series of dilutions of the unlabeled piperidine test compound.
-
Add a fixed concentration of a suitable radioligand (a known high-affinity ligand for the target, typically at or below its Kd value).[9]
-
Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known unlabeled ligand).[9]
-
-
Incubation & Filtration:
-
Incubate the plate, often at 30°C for 60 minutes, to allow the binding to reach equilibrium.[8]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with the bound radioligand.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Counting & Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Lipophilicity (LogP/LogD)
Causality: Lipophilicity is a critical predictor of a tracer's ability to cross the BBB via passive diffusion.[6] It is a balancing act: the molecule must be lipophilic enough to partition into the lipid bilayer of the BBB, but not so lipophilic that it binds non-specifically to plasma proteins or other fatty tissues.[4] For CNS radiotracers, an optimal LogD7.4 (the distribution coefficient at physiological pH 7.4) is generally considered to be in the range of 1.5 to 3.5.[6][10]
Experimental Protocol: Shake-Flask Method
Methodology:
-
Preparation: Add a small, known amount of the radiolabeled piperidine compound to a vial containing equal volumes of n-octanol (pre-saturated with buffer) and phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol).[10]
-
Equilibration: Vigorously shake or stir the vial for a set period (e.g., 2 hours) to allow the compound to partition between the two phases.[11] Let the vial stand to allow for complete phase separation.[11]
-
Sampling: Carefully take a precise aliquot from both the n-octanol layer and the aqueous PBS layer.[11]
-
Counting: Measure the radioactivity in each aliquot using a gamma counter.
-
Calculation: Calculate the LogD7.4 using the formula: LogD7.4 = log10 ([Counts in octanol phase] / [Counts in aqueous phase]). It is crucial to be aware that even small radioactive impurities can skew the results of this method.[10]
Part 2: Definitive In Vivo Evaluation
In vivo experiments are the ultimate test of a radiotracer's utility. They integrate all the biological complexities to provide a direct measure of performance in a living system.
Small-Animal Positron Emission Tomography (PET) Imaging
Causality: PET imaging provides a non-invasive, dynamic, and quantitative measure of the radiotracer's distribution and target engagement in real-time. It is the key in vivo technique for assessing brain uptake, clearance kinetics, and target-to-background ratios. The lack of standardized preclinical PET protocols can impact reproducibility, making consistent methodology crucial.[12][13]
Workflow Diagram: From In Vitro Screening to In Vivo Validation
Caption: Relationship between key in vitro properties and desired in vivo outcomes.
Case Study: Comparing Two Hypothetical Piperidine Radiotracers
To illustrate the IVIVC concept, let's consider two hypothetical [18F]-labeled piperidine-based radiotracers, Tracer-A and Tracer-B , designed for the same CNS target.
| Parameter | Tracer-A | Tracer-B | Rationale & Correlation Insight |
| In Vitro Binding Affinity (Ki) | 0.8 nM | 1.2 nM | Both show excellent, high affinity for the target. Based on this alone, both are strong candidates. |
| Lipophilicity (LogD7.4) | 2.5 | 4.8 | Tracer-A is in the optimal range for BBB penetration. Tracer-B is excessively lipophilic, predicting high non-specific binding and poor bioavailability due to plasma protein binding. |
| In Vivo Brain Uptake (Peak %ID/g) | 2.5 %ID/g | 0.4 %ID/g | Tracer-A shows high brain uptake, consistent with its optimal LogD. Tracer-B shows very poor brain uptake, a direct in vivo consequence of its high lipophilicity and likely high plasma protein binding, demonstrating a strong IVIVC. |
| In Vivo Target-to-Cerebellum Ratio | 4.2 | 1.1 | Tracer-A shows a high ratio, indicating specific binding to the target region over a reference region. Tracer-B shows a ratio near 1, indicating its low brain uptake is mostly non-specific, correlating with its poor in vitro lipophilicity profile. |
In this case study, while both tracers had promising in vitro affinity, the lipophilicity data provided a clear prediction of the in vivo outcome. The poor performance of Tracer-B in vivo was not surprising given its high LogD value, establishing a clear and useful in vitro-in vivo correlation. This correlation allows researchers to confidently select candidates like Tracer-A for further development and deprioritize those like Tracer-B without expending resources on extensive, costly in vivo studies.
Conclusion
Establishing a robust in vitro-in vivo correlation is not merely a validation exercise; it is a strategic imperative in the development of piperidine-based radiotracers. By systematically evaluating in vitro parameters like binding affinity and lipophilicity, and using this data to interpret and predict complex in vivo outcomes from PET imaging and biodistribution studies, researchers can make more informed decisions. This integrated approach de-risks the development process, accelerates the identification of promising clinical candidates, and ultimately enhances the potential for translating novel radiotracers from the laboratory to impactful clinical applications.
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Osborne, D. R., et al. (2019). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine, 60(10), 1483-1491. Available from: [Link]
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Koike, T., et al. (2022). Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). European Journal of Medicinal Chemistry, 241, 114612. Available from: [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-(4-iodobenzyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the piperidine scaffold stands as a cornerstone, a privileged structure found in numerous therapeutic agents. When coupled with a benzyl group, it gives rise to the 1-benzylpiperidine core, a framework that has been extensively explored for its diverse pharmacological activities. This guide delves into the specific and compelling structure-activity relationships (SAR) of a particular subset: 1-(4-iodobenzyl)piperidine derivatives . We will dissect how subtle modifications to this chemical entity can profoundly impact its biological activity, with a focus on two key therapeutic targets: acetylcholinesterase (AChE) and sigma (σ) receptors. This analysis aims to provide a clear, data-driven comparison to guide future drug design and development endeavors.
The Significance of the this compound Scaffold
The 1-benzylpiperidine motif is a versatile pharmacophore, with derivatives showing promise in treating a range of conditions, most notably neurodegenerative disorders like Alzheimer's disease.[1][2] The introduction of a halogen atom, specifically iodine at the para-position of the benzyl ring, is a strategic decision in drug design. The iodine atom is not merely a bulky substituent; its unique properties offer several advantages:
-
Modulation of Physicochemical Properties: The lipophilicity and electronic nature of the molecule are altered, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Potential for Halogen Bonding: The electropositive crown of the iodine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.
-
A Handle for Radiolabeling: The presence of iodine provides a convenient site for the introduction of radioisotopes (e.g., ¹²³I, ¹²⁵I), enabling the development of radioligands for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for use in receptor binding assays.[3][4]
This guide will explore the SAR of this compound derivatives in the context of their interactions with AChE and σ receptors, providing a comparative analysis with other relevant compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine and benzyl moieties. Below, we compare their performance as acetylcholinesterase inhibitors and sigma receptor ligands.
Acetylcholinesterase (AChE) Inhibition: A Target for Alzheimer's Disease
Acetylcholinesterase inhibitors are a frontline treatment for the symptomatic management of Alzheimer's disease.[5] The 1-benzylpiperidine scaffold is a well-established starting point for the design of potent AChE inhibitors.[4][6][7]
While direct comparative studies focusing solely on 4-halo-benzylpiperidine derivatives are limited, we can infer the role of the 4-iodo substituent from broader SAR studies on related compounds. Generally, the N-benzyl group of these inhibitors interacts with the peripheral anionic site (PAS) of the AChE enzyme. The nature of the substituent on this benzyl ring can significantly influence binding affinity.
Key SAR Insights for AChE Inhibition:
-
Halogen Substitution: Studies on related series have shown that the presence of halogens on the benzyl ring can be beneficial for activity. For instance, in some series, chloro and bromo substituents have been shown to be more potent than fluoro substituents.[8] This suggests that the size and polarizability of the halogen play a crucial role. The larger iodine atom in the 4-iodo derivative could potentially form stronger interactions within the PAS.
-
Bulky Substituents: The introduction of bulky groups at the para-position of a related benzamide moiety has been shown to substantially increase anti-AChE activity.[7] This further supports the potential for the sizable iodine atom to contribute positively to binding.
-
Piperidine Substitution: Modifications to the piperidine ring are also critical. The basicity of the piperidine nitrogen is considered important for interaction with the catalytic anionic site (CAS) of AChE.[7]
The following table summarizes the AChE inhibitory activity of representative 1-benzylpiperidine derivatives to provide a comparative context.
| Compound/Derivative | R Group (on Benzyl Ring) | IC₅₀ (µM) for AChE | Reference Compound | IC₅₀ (µM) for AChE |
| Hypothetical this compound | 4-Iodo | - | Donepezil | 0.023 |
| 1-Benzylpiperidine | Unsubstituted | >50 | Tacrine | 0.424 |
| 1-(3-Chlorobenzyl)piperidine Derivative | 3-Chloro | 35.2 | Galantamine | 18.6 |
| 1-(4-Bromobenzyl)piperidine Derivative | 4-Bromo | - | ||
| 1-(4-Fluorobenzyl)piperidine Derivative | 4-Fluoro | - |
Sigma (σ) Receptor Binding: A Target for Imaging and Therapy
Sigma receptors, particularly the σ₁ and σ₂ subtypes, are involved in a variety of cellular functions and are implicated in neurological disorders and cancer.[10] The this compound scaffold has been successfully utilized to develop high-affinity ligands for these receptors.
A key example is [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide , a radioligand with high affinity for both σ₁ and σ₂ receptors.[4] This compound has shown potential for imaging breast cancer due to the high expression of sigma receptors in these cells.[4]
Key SAR Insights for Sigma Receptor Binding:
-
The 4-Iodobenzyl Moiety: The 4-iodobenzyl group in these ligands is crucial for high-affinity binding. The iodine atom can be readily replaced with a radioisotope for imaging purposes.
-
Piperidine Substituents: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of affinity and selectivity. For example, the presence of a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ₁ subtype.[11]
-
Linker Length: The length of the chain connecting the piperidine ring to other pharmacophoric elements can also influence affinity.[11]
The following table provides a comparison of the binding affinities of various piperidine derivatives for sigma receptors.
| Compound | Ki (nM) for σ₁ Receptor | Ki (nM) for σ₂ Receptor | Selectivity (σ₂/σ₁) |
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 | - | - |
| Haloperidol | 2.5 | - | - |
| (+)-Pentazocine | ~10 | - | - |
| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine | 0.38 | 19 | 50 |
Data compiled from multiple sources.[3][4][12]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of this compound derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.[5][8][9]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).
-
Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0).
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of buffer (or DMSO at the same final concentration as test wells).
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution and 20 µL of DTNB solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sigma Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for sigma receptors using a radiolabeled ligand.[1][13][14]
Principle: The assay measures the ability of a test compound to compete with a known radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) for binding to the receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Membrane preparation from a source rich in sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂)
-
Radioligand (e.g., [³H]-(+)-pentazocine)
-
Non-specific binding agent (e.g., haloperidol)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled sigma receptor ligand (e.g., 10 µM haloperidol) to the wells.
-
Test Wells: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through a 96-well filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Interaction of 1-benzylpiperidine derivatives with AChE.
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A Framework for Benchmarking 1-(4-Iodobenzyl)piperidine Against Established P-glycoprotein (P-gp) Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comprehensive framework for the characterization of 1-(4-Iodobenzyl)piperidine as a potential P-glycoprotein (P-gp) inhibitor. In the absence of established public data on this specific compound, we present a robust strategy for its evaluation, benchmarking it against well-characterized P-gp inhibitors, Verapamil and Tariquidar. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough assessment.
Introduction: The P-glycoprotein Challenge in Drug Development
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a formidable obstacle in modern pharmacology.[1][2] This ATP-dependent efflux pump, located in the cell membranes of various tissues including the intestines, liver, kidneys, and the blood-brain barrier, actively transports a wide array of structurally diverse compounds out of cells.[1][3] While this is a crucial physiological defense mechanism, in the context of medicine, P-gp is a primary contributor to multidrug resistance (MDR) in cancer chemotherapy and significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of many drugs.[2][4][5]
The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the oral bioavailability and central nervous system penetration of therapeutic agents.[4][5] This guide focuses on a systematic approach to evaluate the P-gp inhibitory potential of a novel compound, this compound, by comparing its performance with the first-generation inhibitor Verapamil and the third-generation, highly potent inhibitor Tariquidar.
The Contenders: A Profile of P-gp Inhibitors
A comparative analysis requires well-defined benchmarks. Here, we profile the established inhibitors that will serve as comparators for this compound.
-
This compound: This is our investigational compound. Structurally, it possesses a piperidine ring, a common moiety in various biologically active compounds, and a benzyl group with an iodine substitution.[1][6] Structure-activity relationship (SAR) studies of P-gp inhibitors have indicated that a basic tertiary nitrogen atom and a certain degree of lipophilicity are often associated with inhibitory activity, characteristics present in this molecule.[5][7] However, to date, its interaction with P-gp has not been experimentally characterized in publicly available literature.
-
Verapamil: A first-generation P-gp inhibitor, Verapamil is also a calcium channel blocker used to treat cardiovascular conditions.[8][9] Its P-gp inhibitory activity was discovered serendipitously. While it demonstrates efficacy in reversing MDR in vitro, its clinical utility as a P-gp inhibitor is limited by its cardiovascular effects and its own metabolism by and inhibition of CYP3A4.[8][10] Verapamil serves as a crucial historical and mechanistic benchmark.
-
Tariquidar (XR9576): A potent and specific third-generation, non-competitive P-gp inhibitor.[11][12] Tariquidar exhibits high affinity for P-gp and has been extensively studied in clinical trials for its potential to reverse MDR in cancer.[11][12] Unlike first-generation inhibitors, it has minimal interaction with other ABC transporters or cytochrome P450 enzymes at concentrations that inhibit P-gp.[11] Tariquidar represents the current state-of-the-art in potent and specific P-gp inhibition.
Comparative Efficacy: A Quantitative Look at P-gp Inhibition
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents a summary of reported IC50 values for our benchmark inhibitors, acknowledging that these values can vary depending on the experimental system.[13][14]
| Compound | Inhibitory Class | Mechanism of Action | Reported IC50 Range (µM) | Key Characteristics |
| Verapamil | First-Generation | Competitive inhibitor, also a P-gp substrate.[8] | 1 - 20[13] | Dual action as a calcium channel blocker, inhibits CYP3A4.[8][9] |
| Tariquidar | Third-Generation | Non-competitive inhibitor.[11][12] | 0.04 - 0.5[12] | Highly potent and specific for P-gp, low off-target effects.[11] |
| This compound | Investigational | To be determined | To be determined | Possesses structural motifs suggestive of potential P-gp interaction.[5][7] |
Experimental Framework for Benchmarking
To ascertain the P-gp inhibitory profile of this compound, a multi-faceted approach employing robust in-vitro assays is essential. The following section details the step-by-step methodologies for two cornerstone assays.
This high-throughput assay provides a rapid assessment of a compound's ability to block the efflux of a fluorescent P-gp substrate from living cells.
Principle: Calcein-AM is a non-fluorescent, cell-permeant dye. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent and cell-impermeant molecule, calcein. Calcein is a substrate for P-gp and is actively transported out of cells overexpressing the pump. Inhibition of P-gp leads to the intracellular accumulation of calcein and a corresponding increase in fluorescence.
dot
Caption: Workflow for the Calcein-AM P-gp Inhibition Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed the cells into a 96-well, black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound, Verapamil, and Tariquidar in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 0.01 µM to 100 µM.
-
Gently wash the cell monolayer twice with assay buffer.
-
Add 50 µL of the test compound dilutions to the respective wells. Include wells with assay buffer only (negative control) and a known potent inhibitor like Tariquidar at a high concentration (positive control).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare a 2X working solution of Calcein-AM in assay buffer (final concentration typically 0.25-1 µM).
-
Add 50 µL of the 2X Calcein-AM solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Aspirate the assay solution and wash the cells three times with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the positive control (100% inhibition) and negative control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, providing insights into whether a compound is a substrate or an inhibitor.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates.[1] The basal ATPase activity of P-gp is stimulated in the presence of its substrates. Inhibitors, on the other hand, can either inhibit this basal or substrate-stimulated ATPase activity. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
dot
Caption: Mechanism of P-gp ATPase Activity Modulation.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human P-gp membranes (commercially available).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT).
-
ATP solution (e.g., 100 mM).
-
Verapamil (as a P-gp substrate/stimulator).
-
Sodium orthovanadate (a general ATPase inhibitor).
-
A phosphate detection reagent (e.g., malachite green-based).
-
-
Assay Procedure:
-
Thaw the P-gp membranes on ice.
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds (this compound, Verapamil, Tariquidar) at various concentrations.
-
To measure inhibition of stimulated activity, add a fixed concentration of a P-gp substrate like Verapamil (e.g., 50 µM).
-
Include control wells: no compound (basal activity), Verapamil alone (stimulated activity), and sodium orthovanadate (to determine P-gp specific activity).
-
Add the P-gp membranes to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding MgATP (final concentration typically 3-5 mM).
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each well.
-
The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.
-
For stimulators, plot the percentage of stimulation against the compound concentration.
-
For inhibitors, plot the percentage of inhibition of the Verapamil-stimulated activity against the inhibitor concentration to determine the IC50.
-
Interpreting the Results and Moving Forward
The data generated from these assays will allow for a comprehensive classification of this compound's interaction with P-gp.
-
Potent Inhibitor: If this compound exhibits a low IC50 in the Calcein-AM assay (comparable to or better than Verapamil) and inhibits Verapamil-stimulated ATPase activity, it warrants further investigation as a P-gp inhibitor.
-
Substrate: If the compound stimulates P-gp ATPase activity, it is likely a substrate. This has implications for its own pharmacokinetics.
-
Non-interactor: If no significant effect is observed in either assay, it is unlikely to have a meaningful interaction with P-gp.
Should this compound demonstrate promising inhibitory activity, further studies, including bidirectional transport assays using cell monolayers like Caco-2, would be the logical next step to confirm its effects on drug transport and to assess its permeability.
Conclusion
This guide provides a scientifically rigorous and experimentally detailed framework for the initial characterization of this compound as a potential P-gp inhibitor. By benchmarking against the well-established inhibitors Verapamil and Tariquidar, researchers can gain a clear understanding of its potency and mechanism of action. This structured approach ensures that the evaluation is comprehensive, allowing for an informed decision on the future development of this and other novel chemical entities as modulators of P-gp.
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Baumert C, Günthel M, Krawczyk S, et al. Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties. Bioorg Med Chem. 2013;21(1):166-177. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Iodobenzyl)piperidine
This document provides essential procedural guidance for the safe handling and disposal of 1-(4-Iodobenzyl)piperidine, a halogenated organic compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established chemical safety principles and are designed to provide a self-validating system for managing this chemical's waste stream from point of generation to final disposal.
Hazard Assessment & Core Safety Principles
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's structure, incorporating an iodinated aromatic ring and a piperidine moiety, dictates its toxicological and chemical properties.
Causality of Hazards:
-
Corrosivity and Irritation: The piperidine component, a cyclic secondary amine, contributes to the compound's basicity and nucleophilicity, making it corrosive to skin and eyes and irritating to the respiratory tract. Prolonged contact can lead to severe chemical burns.[1][2]
-
Toxicity: Like many substituted piperidines, this compound is harmful if swallowed and can be toxic if it comes into contact with the skin.[1][2][3] Systemic absorption can occur.
-
Sensitization: The potential for allergic skin reactions necessitates careful handling to avoid repeated exposure.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4] Therefore, release into the sewer system or the general environment must be strictly avoided.[2][4][5]
GHS Hazard Summary
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[1] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn at all times when handling this compound, including during disposal procedures.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes.[2]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a significant spill, a chemically resistant apron or suit should be used.
-
Respiratory Protection: All handling of this compound, especially the solid form or when generating aerosols, must be conducted in a certified chemical fume hood to avoid inhalation.[5]
Waste Classification & Segregation: The Critical Step
Proper segregation is the most critical step in the disposal process. Miscategorizing chemical waste can lead to dangerous reactions, improper treatment, and regulatory violations.
This compound is classified as a HALOGENATED ORGANIC WASTE.
Why this classification matters: The presence of iodine, a halogen, means this compound requires specific disposal methods, typically high-temperature incineration at a licensed hazardous waste facility.[6] Mixing halogenated waste with non-halogenated waste streams contaminates the entire container, significantly increasing disposal costs and complexity.[7]
Actionable Segregation Protocol:
-
Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste".[6][8]
-
Never mix this compound waste with non-halogenated solvents (like acetone, hexane, or ethanol), aqueous waste, acids, or bases.[6][9]
Step-by-Step Disposal Protocol for Unused Product & Contaminated Materials
This protocol applies to waste this compound and any materials (e.g., pipette tips, weighing paper, contaminated gloves) that have come into direct contact with it.
-
Container Selection:
-
Choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting screw cap.[9]
-
Ensure the container is clean, dry, and in good condition with no leaks.[9]
-
The original product container can be used if it is properly relabeled as waste.
-
-
Labeling:
-
Accumulation:
-
Always keep the waste container securely capped except when adding waste.[9] This prevents the release of vapors and reduces the risk of spills.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[9]
-
The SAA should be under the control of laboratory personnel and away from ignition sources.[11]
-
It is best practice to store the container within a secondary containment unit to prevent the spread of material in case of a leak.[8][10]
-
-
Final Disposal:
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or involves respiratory exposure, evacuate the lab and contact your EHS office.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[11][14]
-
Contain the Spill:
-
Collect & Containerize:
-
Carefully scoop the absorbent material and spilled substance into your designated "Halogenated Organic Waste" container.[10]
-
-
Decontaminate:
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleaning materials (e.g., contaminated paper towels, wipes, gloves) must be disposed of as hazardous waste in the same halogenated waste container.[10]
-
Decontamination of Laboratory Glassware
Properly cleaning contaminated glassware is essential to prevent cross-contamination of future experiments.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone). This rinseate is considered hazardous and MUST be collected in the "Halogenated Organic Waste" container.
-
Second Rinse: Perform a second rinse with the same solvent, which should also be collected as hazardous waste.
-
Washing: After the solvent rinses, the glassware can be washed with soap and water and rinsed with distilled water.[15]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
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Vertex AI Search Result[14] - This result, likely a Safety Data Sheet (SDS), indicates that the product should be kept in suitable, closed containers for disposal and not flushed into surface water or the sanitary sewer system. It also emphasizes removing ignition sources.
- Sigma-Aldrich Safety Data Sheet for Piperidine - Provides critical hazard information for the piperidine moiety, including toxicity and corrosivity, and states that disposal should be to an approved waste disposal plant.
- SIGMA-ALDRICH Material Safety Data Sheet - Reinforces that the product should not enter drains and highlights its flammability, toxicity, and corrosivity.
- Chemos GmbH & Co.
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A Senior Application Scientist's Guide to the Safe Handling of 1-(4-Iodobenzyl)piperidine
Hazard Assessment: Understanding the Risk Profile
The chemical structure of 1-(4-Iodobenzyl)piperidine, combining a piperidine ring with an iodinated benzyl group, suggests a multi-faceted hazard profile. The piperidine moiety is known for its corrosive and toxic properties, while halogenated aromatic compounds can present their own set of toxicological challenges.[1] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be a hazardous substance.
Primary Assumed Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage upon contact.[2][3][4]
-
Toxic: Assumed to be toxic if inhaled, ingested, or absorbed through the skin.[4][5]
The following table summarizes the anticipated hazards based on an analysis of its structural components.
| Hazard Classification | Potential Effects | Assumed GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][4] | H314: Causes severe skin burns and eye damage.[3][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye damage, with potential for irreversible injury.[4][5] | H318: Causes serious eye damage.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] | H302, H311, H331: Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled.[4][9] |
| Respiratory/Skin Sensitization | May cause respiratory irritation.[7] | H335: May cause respiratory irritation. |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazardous nature of this compound, a multi-layered approach to safety, beginning with robust engineering controls and appropriate PPE, is non-negotiable.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][10]
Personal Protective Equipment (PPE):
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes of the corrosive material.[9][10] |
| Hands | Nitrile or neoprene gloves. | To prevent skin contact with the toxic and corrosive substance.[5][11] | |
| Body | A flame-resistant laboratory coat. | To protect against splashes and spills.[5] | |
| Respiratory | An approved respirator may be necessary for large quantities or in case of ventilation failure. | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of the toxic compound.[5] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for minimizing risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Procedure:
-
Before starting any experiment, ensure you have read and understood this safety guide and any accompanying experimental protocols.
-
Don your full PPE as outlined in the table above.
-
Conduct all work within a chemical fume hood.[5]
-
Use spark-proof tools and equipment to avoid ignition sources.[2][5]
-
Avoid generating dust or aerosols.[11]
-
After handling, wash your hands thoroughly with soap and water.[2]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, a swift and informed response is critical.
Chemical Spill Response Workflow:
Caption: Workflow for managing a chemical spill.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
Waste Collection:
-
All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[4]
-
Do not dispose of this chemical down the drain or into the environment.[9][12]
-
Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
By adhering to these rigorous safety protocols, you can confidently advance your research while maintaining a safe and secure laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
